molecular formula C21H24O4 B162949 Amorfrutin A CAS No. 80489-90-3

Amorfrutin A

Cat. No.: B162949
CAS No.: 80489-90-3
M. Wt: 340.4 g/mol
InChI Key: CTNFTPUIYFUXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amorfrutin A is a stilbenoid.
2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid has been reported in Glycyrrhiza acanthocarpa, Amorpha fruticosa, and Cajanus cajan with data available.
an antidiabetic agent that inhibits NF-kappaB activation;  structure in first source

Properties

IUPAC Name

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNFTPUIYFUXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591701
Record name 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80489-90-3
Record name 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Amorfrutin A as a Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin A, a natural product isolated from the edible parts of legumes such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a promising selective PPARγ modulator (SPPARγM) with potent antidiabetic and anti-inflammatory properties.[1][2][3] Unlike full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, this compound exhibits a distinct mechanism of action that leads to selective gene expression and a favorable physiological profile, mitigating some of the undesirable side effects associated with TZD therapy.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Partial Agonism of PPARγ

This compound functions as a partial agonist of PPARγ, a ligand-activated nuclear receptor that is a master regulator of adipogenesis, glucose and lipid metabolism, and inflammation.[4][5][6] The partial agonism of this compound results in a more targeted modulation of PPARγ activity compared to full agonists.

Upon entering the cell, this compound binds directly to the ligand-binding domain (LBD) of PPARγ.[1][7] This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor molecules and the recruitment of coactivator complexes.[8][9] The this compound-PPARγ complex then forms a heterodimer with the retinoid X receptor (RXR).[5][10] This heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4][10]

Key characteristics of this compound's interaction with PPARγ include its stabilization of helix H3 and the β-sheet region of the LBD, without significant interaction with helix H12, a feature common among partial agonists.[7][11] This selective structural rearrangement is believed to be the basis for its differential gene regulatory profile compared to full agonists.[11]

Quantitative Analysis of this compound and PPARγ Interaction

The binding affinity and efficacy of this compound and its derivatives for PPAR subtypes have been quantified in several studies. The following tables summarize these key quantitative parameters.

CompoundPPARγ Ki [μM]PPARα Ki [μM]PPARβ/δ Ki [μM]Selectivity for PPARγReference
This compound (1)0.2362727~114-fold[1][8]
Amorfrutin 20.2872517~59 to 87-fold[1]
Amorfrutin B0.0190.980.81~42 to 51-fold[7][12]
Rosiglitazone~0.064---[8]
Pioglitazone0.584---[8]

Table 1: Comparative Binding Affinities (Ki) of Amorfrutins and Thiazolidinediones for PPAR Subtypes. Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[1][7][8][12]

CompoundPPARγ EC50 [μM]Efficacy [% of Rosiglitazone]Reference
This compound (1)0.45839[1][8]
Amorfrutin B0.073-[3]
Rosiglitazone-100[1]

Table 2: Functional Activity of this compound and B on PPARγ. EC50 represents the concentration for 50% of maximal activation. Efficacy is relative to the full agonist rosiglitazone.[1][3][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for assessing its activity.

AmorfrutinA_PPARg_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AmorfrutinA This compound PPARg_inactive PPARγ-Corepressor Complex AmorfrutinA->PPARg_inactive Binds to LBD PPARg_active PPARγ-Coactivator Complex PPARg_inactive->PPARg_active Conformational Change, Corepressor Dissociation, Coactivator Recruitment RXR RXR PPRE PPRE RXR->PPRE PPARg_active->PPRE Heterodimerizes with RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Leads to Proteins Protein Synthesis (e.g., FABP4, SLC2A4) mRNA->Proteins Translated to BiologicalEffects Biological Effects: - Improved Insulin Sensitivity - Anti-inflammatory Action Proteins->BiologicalEffects Result in Experimental_Workflow CompoundScreening Compound Library Screening (e.g., Natural Products) BindingAssay Competitive Binding Assay (e.g., TR-FRET) CompoundScreening->BindingAssay Identify Potential Ligands ReporterAssay Reporter Gene Assay (e.g., Luciferase) BindingAssay->ReporterAssay Confirm Binding and Determine Affinity (Ki) GeneExpression Gene Expression Analysis (e.g., qPCR, Microarray) ReporterAssay->GeneExpression Measure Functional Activity (EC50, Efficacy) InVivoStudies In Vivo Animal Models (e.g., DIO mice, db/db mice) GeneExpression->InVivoStudies Profile Downstream Target Gene Modulation DataAnalysis Data Analysis and Mechanism Elucidation InVivoStudies->DataAnalysis Evaluate Physiological Effects (e.g., Insulin Sensitivity) Logical_Relationship AmorfrutinA This compound PartialAgonism Partial Agonism of PPARγ AmorfrutinA->PartialAgonism SelectiveGeneMod Selective Gene Expression Modulation PartialAgonism->SelectiveGeneMod MetabolicEffects Beneficial Metabolic Effects SelectiveGeneMod->MetabolicEffects AntiInflammatory Anti-inflammatory Effects SelectiveGeneMod->AntiInflammatory ReducedSideEffects Reduced Side Effects (e.g., weight gain) SelectiveGeneMod->ReducedSideEffects ImprovedInsulin Improved Insulin Sensitivity MetabolicEffects->ImprovedInsulin LoweredGlucose Lowered Blood Glucose MetabolicEffects->LoweredGlucose ReducedInflammation Reduced Tissue Inflammation AntiInflammatory->ReducedInflammation

References

The Biological Activity of Amorfrutin A in Metabolic Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin A, a natural product isolated from the fruit of Amorpha fruticosa and the root of Glycyrrhiza foetida, has emerged as a promising therapeutic agent for the management of metabolic diseases.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its molecular mechanisms, preclinical efficacy, and the experimental methodologies used to elucidate its function. As a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, this compound offers a potential alternative to existing treatments for type 2 diabetes and other metabolic disorders, with a favorable side-effect profile.[2][3]

Core Mechanism of Action: Selective PPARγ Modulation

This compound functions as a partial agonist of PPARγ, a nuclear receptor that is a master regulator of lipid and glucose metabolism.[1][2] Unlike full agonists such as the thiazolidinedione (TZD) class of drugs, this compound's partial agonism leads to a selective modulation of PPARγ target genes.[4][5] This selective action is thought to contribute to its beneficial metabolic effects without the adverse side effects commonly associated with full PPARγ activation, such as weight gain and fluid retention.[2][6]

Signaling Pathway of this compound via PPARγ

AmorfrutinA_PPAR_Signaling AmorfrutinA This compound PPARg PPARγ AmorfrutinA->PPARg Binds and partially activates RXR RXR PPARg->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to GeneExpression Target Gene Expression PPRE->GeneExpression Regulates Coactivators Coactivators (e.g., PGC1α, CBP) Coactivators->PPARg Recruited Corepressors Corepressors (e.g., NCoR) Corepressors->PPARg Dissociated MetabolicEffects Beneficial Metabolic Effects: • Improved Insulin Sensitivity • Reduced Glucose • Reduced Lipids GeneExpression->MetabolicEffects

Figure 1: this compound's primary signaling pathway via PPARγ activation.

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data on the interaction of this compound and its analogue, Amorfrutin B, with PPAR subtypes and their effects on metabolic parameters in preclinical models.

Table 1: In Vitro Activity of Amorfrutins on PPAR Subtypes
CompoundPPAR SubtypeBinding Affinity (Ki, nM)EC50 (nM)Efficacy (%)Reference
This compound PPARγ23645839[4]
PPARα27,000--[4]
PPARβ/δ27,000--[4]
Amorfrutin B PPARγ197320[5][7]
PPARα2,600--[8]
PPARβ/δ1,800--[8]
Rosiglitazone PPARγ7-100[8]
Pioglitazone PPARγ584--[4]

Efficacy is relative to the full agonist rosiglitazone.

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model
ParameterTreatment GroupChange vs. VehicleDurationReference
Insulin Resistance (HOMA-IR) This compound (100 mg/kg/day)Equal reduction to rosiglitazone17 days[4]
Glucose AUC (OGTT) This compound (100 mg/kg/day)↓ 19%17 days[4]
Insulin AUC (OGTT) This compound (100 mg/kg/day)↓ 42%17 days[4]
Plasma Triglycerides This compound (100 mg/kg/day)Strong decrease, comparable to rosiglitazone23 days[4]
Plasma Free Fatty Acids This compound (100 mg/kg/day)Strong decrease, comparable to rosiglitazone23 days[4]
Plasma Insulin This compound (100 mg/kg/day)Strong decrease, comparable to rosiglitazone23 days[4]
Plasma Glucose This compound (100 mg/kg/day)Strong decrease, comparable to rosiglitazone23 days[4]
Body Weight Gain (preventive) This compound (37 mg/kg/day)↓ 22% vs. HFD control15 weeks[4]
Table 3: In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes
ParameterTreatment GroupChange vs. VehicleDurationReference
Plasma Insulin This compound↓ 36%24 days[4]
Plasma Glucose This compound24 days[4]
Plasma Triglycerides This compound24 days[4]
Plasma Free Fatty Acids This compound24 days[4]
Body Weight This compoundNo significant effect3 weeks[4]
Body Weight Rosiglitazone↑ ~30%3 weeks[4]

Anti-Inflammatory Effects of this compound

Beyond its metabolic benefits, this compound exhibits significant anti-inflammatory properties, which are crucial in the context of metabolic diseases characterized by chronic low-grade inflammation. This compound has been shown to inhibit the activation of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[2][9]

Inhibition of NF-κB and JAK/STAT Signaling Pathways

AmorfrutinA_AntiInflammatory cluster_NFkB NF-κB Pathway cluster_JAKSTAT JAK/STAT Pathway TNFa_NFkB TNF-α IKK IKK TNFa_NFkB->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates InflammatoryGenes_NFkB Inflammatory Gene Expression NFkB_nucleus->InflammatoryGenes_NFkB Induces TNFa_JAKSTAT TNF-α Receptor Receptor TNFa_JAKSTAT->Receptor Binds JAK JAK1/2 Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer (nucleus) STAT3_p->STAT3_dimer Dimerizes and Translocates InflammatoryGenes_JAKSTAT Inflammatory Gene Expression STAT3_dimer->InflammatoryGenes_JAKSTAT Induces AmorfrutinA This compound AmorfrutinA->IkBa Inhibits degradation AmorfrutinA->JAK Inhibits phosphorylation

Figure 2: this compound's inhibitory effects on pro-inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the biological activity of this compound.

PPARγ Competitive Binding Assay (TR-FRET)

This assay quantifies the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the displacement of a fluorescently labeled PPARγ ligand (tracer) by a test compound. A terbium-labeled anti-GST antibody binds to a GST-tagged PPARγ-LBD, and when the fluorescent tracer is bound to the LBD, excitation of the terbium donor results in energy transfer to the tracer acceptor, producing a FRET signal. Unlabeled compounds that bind to the LBD will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged PPARγ-LBD protein

  • Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

  • Terbium-labeled anti-GST antibody

  • Assay buffer

  • Test compound (this compound) and reference compound (e.g., Rosiglitazone)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound and the reference compound in assay buffer.

  • In a 384-well plate, add the test compounds, a mixture of the fluorescent tracer and the terbium-labeled antibody, and the GST-PPARγ-LBD protein.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Nuclear Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit a nuclear receptor, leading to the expression of a reporter gene.

Principle: Cells (e.g., HEK293) are transiently transfected with two plasmids: one expressing the PPARγ receptor (or a GAL4-PPARγ-LBD fusion protein) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with PPAR response elements (PPREs) (or GAL4 upstream activation sequences). If a compound activates PPARγ, the receptor will bind to the PPRE and drive the expression of the reporter gene, which can be quantified by measuring the reporter protein's activity (e.g., luminescence).

Materials:

  • HEK293 cells or other suitable cell line

  • Expression plasmid for PPARγ

  • Reporter plasmid with PPRE-driven luciferase

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (this compound) and reference agonist (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or the reference agonist.

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 and maximal efficacy.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of glucose tolerance and insulin sensitivity.

Principle: After a period of fasting, a bolus of glucose is administered orally to the mice. Blood glucose levels are then measured at several time points to determine the rate of glucose clearance. Improved glucose tolerance is indicated by a lower and faster return to baseline glucose levels.

Materials:

  • Male C57BL/6 mice (e.g., on a high-fat diet to induce obesity and insulin resistance)

  • Glucose solution (e.g., 20% dextrose)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, microvettes)

Procedure:

  • House the mice under controlled conditions and acclimate them to handling.

  • Administer this compound (e.g., 100 mg/kg/day) or vehicle control daily via oral gavage for the duration of the study (e.g., 17-23 days).

  • Fast the mice for 4-6 hours before the test, with free access to water.

  • Measure the baseline blood glucose level (t=0) from a tail snip.

  • Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) DietInduction Diet-Induced Obesity (High-Fat Diet, 12 weeks) Acclimatization->DietInduction Grouping Randomization into Treatment Groups (Vehicle, this compound, Rosiglitazone) DietInduction->Grouping Treatment Daily Treatment Administration (Oral Gavage, 23 days) Grouping->Treatment MetabolicTests Metabolic Phenotyping Treatment->MetabolicTests Terminal Terminal Blood and Tissue Collection Treatment->Terminal OGTT OGTT (Day 17) MetabolicTests->OGTT IPIST IPIST (Day 20) MetabolicTests->IPIST DataAnalysis Data Analysis and Statistical Evaluation OGTT->DataAnalysis IPIST->DataAnalysis PlasmaAnalysis Plasma Analysis (Glucose, Insulin, Lipids) Terminal->PlasmaAnalysis TissueAnalysis Tissue Analysis (e.g., Gene Expression in Adipose Tissue) Terminal->TissueAnalysis PlasmaAnalysis->DataAnalysis TissueAnalysis->DataAnalysis

Figure 3: A representative experimental workflow for in vivo studies of this compound.

Conclusion

This compound represents a promising, naturally derived compound for the management of metabolic diseases. Its selective PPARγ modulation provides a distinct mechanism of action compared to existing therapies, offering the potential for improved efficacy and a better safety profile. The comprehensive data from in vitro and in vivo studies, supported by detailed experimental protocols, provide a strong foundation for further research and development of this compound as a novel therapeutic agent. Its dual action on metabolic and inflammatory pathways makes it a particularly attractive candidate for treating the complex pathophysiology of type 2 diabetes and the metabolic syndrome.

References

An In-depth Technical Guide to Amorfrutin Compounds: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorfrutins, a class of natural products isolated from edible plants such as Amorpha fruticosa and Glycyrrhiza foetida, have emerged as promising therapeutic agents, particularly in the context of metabolic diseases. These isoprenoid-substituted benzoic acid derivatives exhibit potent and selective partial agonism for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor regulating glucose and lipid metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of amorfrutin compounds. It details their mechanism of action as Selective PPARγ Modulators (SPPARγMs), presenting quantitative data on their binding affinities and activation potential. Furthermore, this document includes detailed experimental protocols for key assays and visual diagrams of relevant signaling pathways and workflows to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Amorfrutins are characterized by a 2-hydroxybenzoic acid core substituted with isoprenyl and phenyl moieties. The variations in these substitutions give rise to different amorfrutin analogues, with amorfrutin A and amorfrutin B being the most extensively studied.[1]

Key Structural Features:

  • Core: 2-hydroxybenzoic acid

  • Substituents: Isoprenoid chains (e.g., prenyl in this compound, geranyl in amorfrutin B) and a phenethyl group.[1][2]

These structural characteristics contribute to their lipophilicity and ability to interact with the ligand-binding domain of nuclear receptors.

Table 1: Physicochemical Properties of this compound and B
PropertyThis compound (Amorfrutin 1)Amorfrutin B
Molecular Formula C₂₁H₂₄O₄[2]C₂₆H₃₂O₄[3]
Molecular Weight 340.4 g/mol [2]408.5 g/mol [3]
CAS Number 80489-90-3[4]78916-42-4[3]
Appearance Solid[4]Solid[3]
Solubility Soluble in DMSO, Ethanol, Methanol[4]Soluble in DMSO, Ethanol[3]
Natural Sources Amorpha fruticosa, Glycyrrhiza foetida, Glycyrrhiza acanthocarpa, Cajanus cajan[2][5]Amorpha fruticosa, Glycyrrhiza foetida[3][5]

Mechanism of Action: Selective PPARγ Modulation

Amorfrutins exert their primary biological effects through the selective activation of PPARγ, a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[5][6]

Binding to the PPARγ Ligand-Binding Domain (LBD)

Amorfrutins bind with high affinity to the ligand-binding pocket of PPARγ.[1][7] This interaction stabilizes a conformation of the receptor that facilitates the recruitment of coactivators and the dissociation of corepressors, leading to the transcriptional regulation of target genes.[6] The carboxyl group and hydrophobic side chains of amorfrutins are crucial for this high-affinity binding.[1]

Partial Agonism and Selective Gene Expression

Unlike full agonists like thiazolidinediones (TZDs), amorfrutins act as partial agonists of PPARγ.[1][2] This results in a distinct and more selective gene expression profile.[6] They effectively induce the expression of genes involved in insulin sensitization while having a lesser effect on genes promoting adipogenesis, which is associated with side effects like weight gain observed with full agonists.[6][8]

Signaling Pathway of Amorfrutin-Mediated PPARγ Activation

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amorfrutin Amorfrutin Amorfrutin_nuc Amorfrutin Amorfrutin->Amorfrutin_nuc Enters Nucleus PPARg PPARγ Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer binds RXR RXR RXR->Heterodimer binds CoRepressor Corepressor (e.g., NCoR) CoRepressor->Heterodimer represses PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes activates MetabolicEffects Improved Insulin Sensitivity Anti-inflammatory Effects TargetGenes->MetabolicEffects leads to CoActivator Coactivator CoActivator->Heterodimer recruited Amorfrutin_nuc->PPARg binds & activates Amorfrutin_nuc->CoRepressor dissociates

Caption: Amorfrutin activates the PPARγ-RXR heterodimer, leading to target gene transcription.

Quantitative Pharmacological Data

The potency and selectivity of amorfrutins have been quantified through various in vitro assays. Amorfrutin B, in particular, demonstrates a remarkably high affinity for PPARγ, comparable to the synthetic drug rosiglitazone.[1][3]

Table 2: PPAR Binding Affinities and Activation Data
CompoundPPARγ Kᵢ (nM)PPARα Kᵢ (µM)PPARβ/δ Kᵢ (µM)PPARγ EC₅₀ (nM)PPARγ Max Activation (% of Rosiglitazone)
This compound (1) 236[6]27[6]27[6]458[9]39%[9]
Amorfrutin 2 287[9]25[9]17[9]1200[9]30%[9]
Amorfrutin 4 354[6]25[6]17[6]-15%[6]
Amorfrutin B 19[1]2.6[1]1.8[1]73[9]25%[9]
Rosiglitazone 7[9]--2[9]100%[9]
Pioglitazone 584[6]----

Kᵢ values represent the dissociation constant for binding. EC₅₀ values represent the concentration for 50% of maximal activation.

Table 3: Coregulator Interaction Data
CompoundNCoR Corepressor Dissociation IC₅₀ (nM)NCoR Inhibition Efficacy (% of Rosiglitazone)
This compound (1) 51[9]75%[9]
Amorfrutin B 60[9]61%[9]
Amorfrutin 2 318[9]85%[9]
Rosiglitazone 64[9]100%[9]

IC₅₀ values represent the concentration for 50% inhibition of NCoR binding.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay quantitatively determines the binding affinity of amorfrutins to the PPARγ Ligand-Binding Domain (LBD).

Objective: To determine the dissociation constant (Kᵢ) of a test compound for PPARγ.

Principle: The assay measures the displacement of a fluorescently labeled ligand (tracer) from the PPARγ-LBD by a competitive test compound. This displacement leads to a decrease in the FRET signal between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and the fluorescent tracer.

Materials:

  • LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (contains GST-PPARγ-LBD, Tb-anti-GST antibody, Fluormone™ Pan-PPAR Green tracer)

  • Test compounds (Amorfrutins)

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound (amorfrutin) in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a mixture of the Fluormone™ tracer and the Tb-anti-GST antibody in the assay buffer.

  • Add the GST-PPARγ-LBD to the tracer/antibody mixture.

  • Dispense the final mixture into the wells containing the test compound.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

  • Calculate the emission ratio (520/495) and plot the results against the test compound concentration to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow: TR-FRET Binding Assay

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Amorfrutin Serial Dilutions Dispense 3. Dispense Reagents into 384-well Plate Compound_Prep->Dispense Reagent_Mix 2. Prepare Assay Mix (PPARγ-LBD, Tracer, Antibody) Reagent_Mix->Dispense Incubate 4. Incubate at RT (1-2 hours) Dispense->Incubate Read_Plate 5. Read TR-FRET Signal Incubate->Read_Plate Calculate 6. Calculate IC50 and Ki Values Read_Plate->Calculate

Caption: Workflow for determining amorfrutin binding affinity using a TR-FRET assay.

Reporter Gene Assay for PPARγ Activation

This cell-based assay measures the ability of amorfrutins to activate the transcriptional activity of PPARγ.

Objective: To determine the half-maximal effective concentration (EC₅₀) and maximal efficacy of a test compound for PPARγ activation.

Principle: The assay utilizes a host cell line (e.g., HEK293H) engineered to express a fusion protein of the GAL4 DNA-binding domain and the PPARγ-LBD. These cells also contain a reporter gene (e.g., β-lactamase or luciferase) under the control of an upstream activator sequence recognized by GAL4. Activation of the PPARγ-LBD by a ligand like amorfrutin leads to the expression of the reporter gene, which can be quantified.[2]

Materials:

  • HEK293H cells stably expressing a GAL4-PPARγ-LBD fusion and a β-lactamase reporter gene (e.g., GeneBLAzer® PPARγ DA Assay)

  • Cell culture medium and reagents

  • Test compounds (Amorfrutins)

  • Positive control (e.g., Rosiglitazone)

  • β-lactamase substrate

  • 96-well cell culture plates

  • Fluorescence plate reader

Procedure:

  • Seed the HEK293H cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound (amorfrutin) and the positive control in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.

  • Add the β-lactamase substrate to each well.

  • Incubate at room temperature for 2 hours.

  • Measure the fluorescence at the appropriate wavelengths for the cleaved and uncleaved substrate.

  • Calculate the ratio of cleaved to uncleaved substrate to determine the level of reporter gene expression.

  • Plot the response against the compound concentration to determine the EC₅₀ and maximal activation.

In Vivo Efficacy in High-Fat Diet (HFD)-Induced Obese Mice

This animal model is used to evaluate the anti-diabetic and metabolic effects of amorfrutins in a physiological context of insulin resistance.[6]

Objective: To assess the effects of amorfrutin treatment on insulin sensitivity, glucose tolerance, and other metabolic parameters in an in vivo model of diet-induced obesity.

Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and hyperglycemia when fed a high-fat diet.[6]

Procedure:

  • Induction of Obesity: Weanling mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group is fed a standard low-fat diet.

  • Treatment: Obese mice are randomly assigned to treatment groups: vehicle control, positive control (e.g., rosiglitazone), and amorfrutin (e.g., 100 mg/kg/day administered via oral gavage).

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Metabolic Tests:

    • Oral Glucose Tolerance Test (OGTT): After a fasting period, mice are given an oral glucose load. Blood glucose levels are measured at several time points to assess glucose disposal.

    • Insulin Tolerance Test (ITT): Mice are injected with insulin, and blood glucose levels are monitored to assess insulin sensitivity.

  • Terminal Endpoint Analysis: At the end of the treatment period (e.g., 21-28 days), mice are euthanized. Blood is collected for analysis of plasma insulin, triglycerides, and inflammatory markers. Tissues such as the liver and adipose tissue are collected for gene expression analysis.

Synthesis Overview

The chemical synthesis of amorfrutins has been achieved through various strategies, often involving convergent approaches. Key synthetic methodologies include Diels-Alder reactions and anionic cascade cyclizations to construct the core resorcinol structure, followed by the introduction of the isoprenoid and phenethyl side chains.[7] These synthetic routes provide access to larger quantities of pure amorfrutins and their analogues for extensive preclinical and clinical evaluation.

Conclusion and Future Directions

Amorfrutin compounds represent a promising class of natural products for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. Their unique profile as selective partial agonists of PPARγ offers the potential for effective insulin sensitization with a reduced risk of the side effects associated with full PPARγ agonists. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of amorfrutins, optimize their structures for improved efficacy and pharmacokinetic properties, and advance them through the drug development pipeline. Future research should focus on long-term efficacy and safety studies, as well as the exploration of amorfrutins for other PPARγ-related indications, such as non-alcoholic fatty liver disease and certain inflammatory conditions.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Amorfrutin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorfrutin A, a prenylated bibenzyl natural product, has garnered significant attention for its potential pharmacological activities, including its role as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound and delves into its putative biosynthetic pathway. Drawing upon evidence from related biosynthetic systems, we propose a multi-enzyme pathway involving a bibenzyl synthase and a subsequent prenylation step. This guide also compiles available quantitative data on this compound content in its source plants and presents detailed experimental protocols to facilitate further research into its biosynthesis and production.

Natural Sources of this compound

This compound has been primarily isolated from two plant species belonging to the Fabaceae family:

  • Amorpha fruticosa L. (Desert False Indigo): The fruits of this shrub are a significant source of this compound.[1] Various parts of the plant, including leaves and stems, are also reported to contain amorfrutins, although quantitative data for these parts are less readily available.[2][3]

  • Glycyrrhiza foetida Desf. (a species of licorice): The roots and aerial parts of this plant have been identified as sources of a variety of amorfrutin derivatives, including this compound.[4][5][6][7][8]

While these are the principal confirmed sources, related prenylated bibenzyls have been discovered in other plant families, suggesting that the biosynthetic machinery for such compounds may be more widespread.[9][10]

Quantitative Analysis of this compound in Plant Material

The concentration of this compound can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant. A summary of available quantitative data is presented in Table 1.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Amorpha fruticosaFruitsThis compound0.54 - 3.52[1]
Amorpha fruticosaFruitsAmorfrutin B0.64 - 4.63[1]
Amorpha fruticosaFruits2-carboxy-3,5-dihydroxy-4-geranylbibenzyl1.31 - 7.43[1]
Amorpha fruticosaLeavesTotal Analytical Constituents (including amorfrutins)10.86 - 18.84 (depending on maturity)[11]
Glycyrrhiza foetidaAerial PartsThis compoundPresence confirmed, not quantified[6][7][8]
Glycyrrhiza foetidaRootsAmorfrutinsReported as abundant, no specific data for this compound[2]

Table 1: Quantitative Data of this compound and Related Compounds in Natural Sources. This table summarizes the reported concentrations of this compound and its close derivatives in different plant materials.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in its native plant sources, a scientifically sound hypothesis can be constructed based on the biosynthesis of structurally related bibenzyls and the general principles of plant natural product biosynthesis. The proposed pathway involves two key stages: the formation of the bibenzyl scaffold and the subsequent prenylation.

Formation of the Bibenzyl Backbone

The bibenzyl structure of this compound is likely synthesized by a bibenzyl synthase (BBS) , a type III polyketide synthase (PKS).[6][11][12] This enzyme would catalyze the condensation of a dihydro-cinnamoyl-CoA starter unit with three molecules of malonyl-CoA, followed by cyclization and aromatization to form a bibenzyl core.

The proposed steps are as follows:

  • Starter Unit Formation: The phenylpropanoid pathway provides a C6-C3 starter unit, likely dihydro-p-coumaroyl-CoA. This would be formed from p-coumaric acid via the action of a 4-coumarate:CoA ligase (4CL) and a subsequent reduction.[6]

  • Polyketide Chain Extension: The bibenzyl synthase iteratively condenses the dihydro-p-coumaroyl-CoA starter unit with three molecules of malonyl-CoA.

  • Cyclization and Aromatization: The resulting polyketide intermediate undergoes an intramolecular C6-C1 Claisen condensation and subsequent aromatization to yield the bibenzyl scaffold.[7]

Bibenzyl_Backbone_Formation p_coumaric_acid p-Coumaric Acid p_coumaroyl_CoA p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_CoA 4CL dihydro_p_coumaroyl_CoA Dihydro-p-coumaroyl-CoA p_coumaroyl_CoA->dihydro_p_coumaroyl_CoA Reductase bibenzyl_scaffold Bibenzyl Scaffold (e.g., Dihydroresveratrol) dihydro_p_coumaroyl_CoA->bibenzyl_scaffold Bibenzyl Synthase (BBS) (Type III PKS) malonyl_CoA 3x Malonyl-CoA malonyl_CoA->bibenzyl_scaffold Bibenzyl Synthase (BBS) (Type III PKS)

Diagram 1: Proposed biosynthesis of the bibenzyl backbone.
Prenylation of the Bibenzyl Scaffold

The final step in the biosynthesis of this compound is the attachment of a geranyl pyrophosphate (GPP) moiety to the bibenzyl core. This reaction is catalyzed by a prenyltransferase (PT) .[13][14][15][16] Plant aromatic prenyltransferases are often membrane-bound enzymes and exhibit specificity for both the aromatic acceptor and the prenyl donor.

The proposed step is as follows:

  • Geranylation: A specific aromatic prenyltransferase catalyzes the electrophilic addition of the geranyl group from GPP to the bibenzyl scaffold at the C-4 position of the resorcinol ring.

Prenylation_of_Bibenzyl_Scaffold bibenzyl_scaffold Bibenzyl Scaffold Amorfrutin_A_backbone This compound Backbone bibenzyl_scaffold->Amorfrutin_A_backbone Aromatic Prenyltransferase (PT) GPP Geranyl Pyrophosphate (GPP) GPP->Amorfrutin_A_backbone Aromatic Prenyltransferase (PT)

Diagram 2: Proposed prenylation step in this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the biosynthesis of this compound.

Extraction and Quantification of this compound from Plant Material

This protocol outlines a standard procedure for the extraction and subsequent quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector and Mass Spectrometry (HPLC-DAD-MS).[1][17][18]

Materials:

  • Dried and powdered plant material (fruits, leaves, stems, or roots)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound analytical standard

  • Hypersil BDS C18 column (or equivalent)

  • HPLC-DAD-MS system

Procedure:

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol and vortex thoroughly.

    • Sonication-assisted extraction: Place the tube in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-DAD-MS Analysis:

    • Column: Hypersil BDS C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: A typical gradient could be: 0-5 min, 35% B; 5-20 min, 35-100% B; 20-25 min, 100% B; 25-26 min, 100-35% B; 26-30 min, 35% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • DAD Detection: Monitor at wavelengths relevant for amorfrutins (e.g., 270 nm and 305 nm).

    • MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion of this compound (m/z 423.21).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC-DAD-MS system to generate a calibration curve by plotting peak area against concentration.

    • Inject the plant extract samples and determine the peak area of this compound.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Extraction_Quantification_Workflow start Powdered Plant Material extraction Methanol Extraction (Sonication-assisted) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution & Filtration evaporation->reconstitution hplc HPLC-DAD-MS Analysis reconstitution->hplc quantification Quantification using Calibration Curve hplc->quantification

Diagram 3: Workflow for this compound extraction and quantification.
Isolation and Activity Assay of a Putative Bibenzyl Synthase

This protocol describes the heterologous expression of a candidate bibenzyl synthase gene in E. coli and a subsequent in vitro activity assay.[19][20][21]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with a His-tag)

  • Candidate bibenzyl synthase cDNA cloned into the expression vector

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5)

  • Dihydro-p-coumaroyl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • HPLC system

Procedure:

  • Heterologous Expression and Protein Purification:

    • Transform the E. coli expression strain with the plasmid containing the candidate bibenzyl synthase gene.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and incubate at a lower temperature (e.g., 18°C) overnight.

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer.

    • Desalt the purified protein into a suitable storage buffer.

  • Enzyme Activity Assay:

    • Set up the reaction mixture in a microcentrifuge tube:

      • 100 µL of reaction buffer

      • 10 µL of purified enzyme (e.g., 1-5 µg)

      • 5 µL of dihydro-p-coumaroyl-CoA solution (e.g., 100 µM final concentration)

      • 5 µL of malonyl-CoA solution (e.g., 300 µM final concentration)

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of methanol and vortexing.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to detect the formation of the bibenzyl product. Compare the retention time and mass spectrum with an authentic standard if available.

BBS_Assay_Workflow start Candidate BBS Gene in Expression Vector expression Heterologous Expression in E. coli start->expression purification Ni-NTA Affinity Purification expression->purification assay In Vitro Enzyme Assay (with Dihydro-p-coumaroyl-CoA & Malonyl-CoA) purification->assay hplc_analysis HPLC Analysis of Product assay->hplc_analysis

Diagram 4: Workflow for bibenzyl synthase activity assay.
Isolation of Plant Microsomal Proteins for Prenyltransferase Assays

Plant aromatic prenyltransferases are often membrane-bound. This protocol outlines a method for the isolation of microsomal membrane fractions from plant tissue.[12][13][14][15][16]

Materials:

  • Fresh plant tissue (e.g., young leaves or roots)

  • Liquid nitrogen

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM sucrose, 10% glycerol, 20 mM EDTA, 10 mM ascorbic acid, protease inhibitor cocktail)

  • Two-phase partitioning solutions (Dextran T-500 and Polyethylene glycol 3350)

  • Resuspension buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

Procedure:

  • Homogenization:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

  • Differential Centrifugation:

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris, nuclei, and chloroplasts.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction.

  • Aqueous Two-Phase Partitioning (for higher purity):

    • Resuspend the microsomal pellet in a buffer containing Dextran and PEG.

    • Mix thoroughly and centrifuge to separate the phases. The upper phase is enriched in plasma membranes, while the lower phase contains other endomembranes.

    • Collect the desired phase and dilute with resuspension buffer.

    • Pellet the membrane vesicles by ultracentrifugation.

  • Solubilization (for enzyme assays):

    • Resuspend the final membrane pellet in a buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 or 0.5% DDM) to solubilize the membrane proteins.

    • Incubate on ice with gentle agitation.

    • Centrifuge at high speed to pellet any insoluble material. The supernatant contains the solubilized membrane proteins.

Conclusion and Future Directions

The study of this compound's natural sources and biosynthesis is an active area of research with significant implications for drug development and biotechnology. While the primary plant sources have been identified, a more comprehensive quantitative analysis across different plant parts and growth conditions is warranted. The proposed biosynthetic pathway, involving a bibenzyl synthase and a prenyltransferase, provides a solid framework for future research. The immediate next steps should focus on the identification, cloning, and characterization of the specific enzymes from Amorpha fruticosa and Glycyrrhiza foetida. The successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also open the door to the heterologous production of this compound and its derivatives in microbial systems, offering a sustainable and scalable alternative to extraction from natural sources. The experimental protocols provided in this guide offer a starting point for researchers aiming to contribute to this exciting field.

References

Amorfrutin A: A Deep Dive into its Regulatory Role in Glucose and Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin A, a natural product isolated from the edible parts of legumes such as Glycyrrhiza foetida and Amorpha fruticosa, has emerged as a promising therapeutic agent for metabolic diseases.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from key studies and detailed experimental protocols. Its unique properties as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator distinguish it from existing therapies, offering potential for the treatment of type 2 diabetes and metabolic syndrome with a favorable side-effect profile.[3][4]

Core Mechanism of Action: Selective PPARγ Modulation

The primary mechanism through which this compound exerts its effects on glucose and lipid metabolism is by binding to and activating PPARγ, a nuclear receptor that is a master regulator of these processes.[1][3][4] Unlike full agonists like thiazolidinediones (TZDs), which can lead to undesirable side effects such as weight gain and fluid retention, amorfrutins act as selective PPARγ modulators (SPPARγMs).[3][4] This selective activation leads to a distinct gene expression profile that promotes insulin sensitivity and improves dyslipidemia without stimulating excessive fat storage.[1][3][4]

Signaling Pathway of this compound-mediated PPARγ Activation

PPAR_Signaling cluster_cell Adipocyte Amorfrutin_A This compound PPARg PPARγ Amorfrutin_A->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to DNA Coactivators Co-activators Coactivators->RXR Recruited Target_Genes Target Genes (e.g., SLC2A4, FABP4) PPRE->Target_Genes Initiates Transcription Metabolic_Effects Improved Insulin Sensitivity & Lipid Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: this compound activates PPARγ, leading to the regulation of target genes involved in metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its analogs.

Table 1: In Vitro Binding Affinities and Activation of PPAR Subtypes
CompoundPPARγ Binding Affinity (Ki, nM)PPARγ Activation (% of Rosiglitazone)PPARα Binding Affinity (Ki, nM)PPARβ/δ Binding Affinity (Ki, nM)Reference(s)
This compound236 - 35415 - 39%Micromolar rangeMicromolar range[1][5]
Amorfrutin BLow nanomolarNot specifiedMicromolar rangeMicromolar range[5]
Pioglitazone584Not specifiedNot specifiedNot specified[1]
RosiglitazoneNot specified100% (Reference)Not specifiedNot specified[1][4]
Table 2: In Vivo Effects of this compound in Mouse Models of Metabolic Disease
ParameterAnimal ModelTreatmentOutcomeReference(s)
Glucose Metabolism
Insulin Resistance (HOMA-IR)Diet-Induced Obese (DIO) Mice100 mg/kg/day Amorfrutin 1 for 17 daysEqual reduction to rosiglitazone[4]
Glucose Tolerance (OGTT)DIO Mice100 mg/kg/day Amorfrutin 1 for 17 days19% decrease in glucose AUC[4]
Insulin Sensitivity (IPIST)DIO Mice100 mg/kg/day Amorfrutin 1 for 23 days14% increase in glucose AUCi[4]
Plasma Glucosedb/db MiceAmorfrutin 1 treatment for 24 daysSignificant decrease[4]
Plasma Insulindb/db MiceAmorfrutin 1 treatment for 24 days36% decrease (stronger than rosiglitazone's 19% decrease)[4]
Lipid Metabolism
Plasma TriglyceridesDIO Mice100 mg/kg/day Amorfrutin 1Strong decrease, comparable to rosiglitazone[4]
Plasma Free Fatty AcidsDIO Mice100 mg/kg/day Amorfrutin 1Strong decrease, comparable to rosiglitazone[4]
Liver TriglyceridesDIO MiceAmorfrutin 1 treatment~50% reduction (in contrast to rosiglitazone)[4]
Body Weight
Body Weight GainDIO Mice37 mg/kg/day Amorfrutin 1 for 15 weeks22% reduction in HFD-induced weight gain[4]
Body Weightdb/db MiceAmorfrutin 1 treatment for 3 weeksNo significant effect (in contrast to ~30% increase with rosiglitazone)[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PPARγ Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

  • Materials:

    • Human recombinant PPARγ-LBD (often GST-tagged)

    • Terbium-labeled anti-GST antibody

    • Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

    • Test compound (this compound) and positive control (e.g., Rosiglitazone)

    • Assay buffer

    • 384-well microplates

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In a 384-well plate, add the test compound, positive control, or DMSO (for no-compound control).

    • Add a pre-mixed solution of PPARγ-LBD and the terbium-labeled anti-GST antibody to each well.

    • Incubate for a specified time (e.g., 1 hour) at room temperature to allow for antibody-protein binding.

    • Add the fluorescently labeled PPARγ ligand to all wells.

    • Incubate for 2-4 hours at room temperature, protected from light.

    • Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the emission ratio (520 nm / 495 nm). A decrease in the ratio indicates displacement of the fluorescent ligand by the test compound.

    • Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PPARγ Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activation of PPARγ by a test compound.

  • Materials:

    • HEK293 cells

    • Expression plasmid for a GAL4-PPARγ-LBD fusion protein

    • Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS)

    • Transfection reagent (e.g., Lipofectamine)

    • Cell culture medium and serum

    • Test compound (this compound) and positive control (e.g., Rosiglitazone)

    • Luciferase assay reagent

    • 96-well cell culture plates

    • Luminometer

  • Procedure:

    • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

    • Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or positive control.

    • Incubate the cells for another 18-24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity (e.g., to a co-transfected Renilla luciferase control or total protein concentration).

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

In Vivo Efficacy Studies in Diet-Induced Obese (DIO) Mice

This protocol describes the induction of obesity and subsequent treatment with this compound to evaluate its anti-diabetic effects.

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet:

    • Control group: Low-fat diet (LFD; ~10% kcal from fat)

    • Obese group: High-fat diet (HFD; 45-60% kcal from fat)

  • Procedure:

    • Induction of Obesity: Feed mice the HFD for 10-12 weeks to induce obesity, insulin resistance, and hyperglycemia. Monitor body weight weekly.

    • Treatment:

      • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

      • Administer this compound (e.g., 100 mg/kg/day) or vehicle to the HFD-fed mice via oral gavage daily for the duration of the study (e.g., 4-8 weeks).

      • Include a positive control group treated with a known anti-diabetic drug (e.g., Rosiglitazone).

    • Monitoring:

      • Continue to monitor body weight and food intake.

      • Perform metabolic tests such as the Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) at baseline and at the end of the treatment period.

      • At the end of the study, collect blood samples for analysis of plasma glucose, insulin, triglycerides, and free fatty acids.

      • Collect tissues (e.g., liver, adipose tissue) for gene expression analysis and histology.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the body to clear a glucose load from the bloodstream.

  • Procedure:

    • Fast the mice for 6 hours with free access to water.

    • Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

    • Administer a 2 g/kg body weight glucose solution orally via gavage.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Adipocyte Differentiation and Gene Expression Analysis

This protocol is used to study the effect of this compound on the differentiation of preadipocytes and the expression of key metabolic genes.

  • Cell Line: 3T3-L1 preadipocytes.

  • Procedure:

    • Differentiation:

      • Culture 3T3-L1 cells to confluence.

      • Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.

      • After 2-3 days, replace the induction medium with a maintenance medium containing insulin.

      • Replenish the maintenance medium every 2-3 days until the cells are fully differentiated (typically 8-10 days), characterized by the accumulation of lipid droplets.

    • Treatment: Treat the differentiating or mature adipocytes with various concentrations of this compound or a vehicle control.

    • Gene Expression Analysis:

      • After the treatment period, harvest the cells and extract total RNA.

      • Synthesize cDNA from the RNA using reverse transcriptase.

      • Perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes involved in glucose and lipid metabolism (e.g., Slc2a4 (GLUT4), Fabp4, Adipoq) and adipogenesis markers.

      • Normalize the expression of target genes to a housekeeping gene (e.g., Actb).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a metabolic regulator like this compound.

Experimental_Workflow cluster_workflow This compound Evaluation Workflow Screening Natural Product Library Screening In_Vitro In Vitro Characterization Screening->In_Vitro Binding_Assay PPARγ Binding Assay In_Vitro->Binding_Assay Reporter_Assay Reporter Gene Assay In_Vitro->Reporter_Assay Adipocyte_Diff Adipocyte Differentiation & Gene Expression In_Vitro->Adipocyte_Diff In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo Promising candidates DIO_Model Diet-Induced Obese Mice In_Vivo->DIO_Model dbdb_Model db/db Mice In_Vivo->dbdb_Model Metabolic_Tests Metabolic Phenotyping (OGTT, ITT, etc.) In_Vivo->Metabolic_Tests Toxicity Toxicology & Safety Assessment In_Vivo->Toxicity Lead candidate

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for the management of type 2 diabetes and other metabolic disorders. Its action as a selective PPARγ modulator allows for the beneficial effects on glucose and lipid metabolism, such as improved insulin sensitivity and reduced plasma lipids, without the adverse side effects associated with full PPARγ agonists.[1][4][5] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and its analogs as a new class of anti-diabetic drugs.

References

The Anticancer Potential of Amorfrutin A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Mechanisms, Preclinical Data, and Experimental Protocols

Amorfrutin A, a natural product first isolated from the fruit of Amorpha fruticosa, is emerging as a promising candidate in oncology research.[1] This prenylated benzoic acid derivative has demonstrated significant bioactivity, notably its potential to modulate key signaling pathways implicated in tumorigenesis and cancer progression. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular mechanisms, present available quantitative data, detail essential experimental protocols, and visualize the complex signaling networks it influences.

Molecular Mechanisms of Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily by interfering with critical signaling cascades that control cell proliferation, survival, and inflammation. The principal pathways identified are the STAT3, NF-κB, and PPARγ signaling networks.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of STAT3 activation.[1]

Studies have shown that this compound can significantly inhibit the phosphorylation and subsequent nuclear translocation of STAT3 induced by tumor necrosis factor-alpha (TNF-α) in cancer cells.[1] Its inhibitory action extends upstream, targeting key kinases such as Janus-activated kinase 1 (JAK1), JAK2, and Src.[1] By blocking these upstream activators, this compound effectively shuts down the entire STAT3 signaling cascade. Downstream consequences of this inhibition include an increase in the expression of tumor suppressor proteins like p53 and cell cycle inhibitors p21 and p27, leading to cell cycle arrest in the G1 phase and a reduction in the levels of various oncogenic proteins.[1]

Amorfrutin_A_STAT3_Inhibition TNFa TNF-α JAKs JAK1 / JAK2 / Src TNFa->JAKs STAT3 STAT3 JAKs->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3_dimer STAT3 Dimer (Nuclear Translocation) pSTAT3->STAT3_dimer Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-xL) STAT3_dimer->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation AmorfrutinA This compound AmorfrutinA->JAKs Inhibits AmorfrutinA->STAT3 Inhibits Phosphorylation

Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Suppression of the NF-κB Pathway

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, immunity, and cell survival.[2] Its constitutive activation is a hallmark of many cancers, where it drives the expression of genes that protect tumor cells from apoptosis and promote inflammation, invasion, and angiogenesis.[3][4]

This compound has been identified as a potent inhibitor of NF-κB activation.[2] It acts by suppressing the TNF-α-induced degradation of IκBα, the primary inhibitor of NF-κB. By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its DNA-binding activity.[2] This leads to the downregulation of a wide array of NF-κB target genes crucial for cancer progression, including those involved in anti-apoptosis (cIAP-1, FLIP), proliferation (COX-2, Cyclin D1), invasion (MMP-9), and angiogenesis (VEGF).[2] Consequently, this compound can sensitize cancer cells to TNF-α-induced apoptosis.[2]

Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of PPARγ

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a key regulator of lipid metabolism and adipogenesis.[5] Beyond its metabolic roles, PPARγ activation has been shown to have antiproliferative, pro-apoptotic, and anti-angiogenic effects in various cancer types, suggesting it can function as a tumor suppressor.[6][7]

Amorfrutins are recognized as potent and selective PPARγ modulators (SPPARγMs).[5][8] Unlike full agonists, which can sometimes lead to undesirable side effects, partial agonists or modulators like this compound offer a potentially safer therapeutic profile.[8] By binding to and partially activating PPARγ, this compound can induce cell cycle arrest and apoptosis in cancer cells.[6] This modulation represents a distinct and complementary mechanism to its direct inhibition of pro-inflammatory pathways like STAT3 and NF-κB.

Quantitative Data on Cytotoxic Activity

The cytotoxic and antiproliferative effects of Amorfrutins have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While specific IC50 values for this compound are not detailed in the abstracts of the provided search results, studies confirm its significant inhibitory effects.[1] For comparative purposes, data for the structurally related Amorfrutin C are presented below.

Table 1: In Vitro Activity of this compound Against Human Cancer Cell Lines

Cell Line Cancer Type Result
HeLa Cervical Carcinoma Significant Inhibition Observed[1]
SK-Hep1 Liver Carcinoma Significant Inhibition Observed[1]
MDA-MB-231 Breast Adenocarcinoma Significant Inhibition Observed[1]

| HCT116 | Colorectal Carcinoma | Significant Inhibition Observed[1] |

Table 2: In Vitro Activity of Amorfrutin C Against Human Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM)
HT-29 Colorectal Carcinoma ~8-16
T84 Colorectal Carcinoma ~8-16
PC-3 Prostate Cancer ~8-16

| MCF7 | Breast Cancer | ~8-16 |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. This section details the standard protocols for key assays used to investigate the anticancer potential of compounds like this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize mitochondrial NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified atmosphere (37°C, 5% CO2) to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the culture medium and add a solubilization agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the resulting solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Remove Medium & Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Viability & Determine IC50 read->analyze end End analyze->end

Caption: General workflow for a cell viability MTT assay.
Protein Expression Analysis (Western Blot)

Western blotting, or immunoblotting, is a core technique used to detect and quantify the expression levels of specific proteins in a complex biological sample. It is essential for validating the molecular effects of this compound on signaling proteins like STAT3, p53, and IκBα.

Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • Sample Preparation: Lyse treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis (SDS-PAGE): Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate them by applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using electroblotting.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-IκBα) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels across samples.

In Vivo Antitumor Efficacy (Xenograft Model)

Animal models are critical for evaluating the therapeutic efficacy and safety of a drug candidate in a living organism. The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model.

Principle: Human tumor cells are implanted subcutaneously into immunodeficient mice (e.g., NSG or nude mice). After tumors are established, mice are treated with the test compound, and tumor growth is monitored over time to assess antitumor activity.

Protocol:

  • Cell Preparation: Harvest human cancer cells (e.g., HeLa) from culture, wash with sterile PBS, and resuspend in a serum-free medium, often mixed 1:1 with Matrigel to support tumor formation.[1]

  • Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule and duration.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry) to confirm the on-target effects of the drug.

Xenograft_Study_Workflow start Start prep_cells Prepare Human Cancer Cell Suspension start->prep_cells implant Subcutaneously Implant Cells into Immunodeficient Mice prep_cells->implant monitor_growth Monitor Tumor Growth until Palpable (e.g., 100 mm³) implant->monitor_growth randomize Randomize Mice into Control & Treatment Groups monitor_growth->randomize treat Administer this compound (or Vehicle) on Schedule randomize->treat monitor_efficacy Measure Tumor Volume & Body Weight Regularly treat->monitor_efficacy endpoint Endpoint: Euthanize, Excise & Analyze Tumors monitor_efficacy->endpoint analyze Assess Tumor Growth Inhibition & Biomarkers endpoint->analyze end End analyze->end

Caption: General workflow for an in vivo xenograft study.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent, characterized by its ability to modulate multiple, critical oncogenic signaling pathways including STAT3 and NF-κB, as well as the tumor-suppressive PPARγ pathway. Preclinical evidence demonstrates its capacity to inhibit cancer cell proliferation, induce cell cycle arrest, and suppress tumor growth in vivo.[1]

For drug development professionals, this compound serves as a promising lead compound. Future research should focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is essential.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to synthesize analogs could optimize potency, selectivity, and drug-like properties.

  • Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapies or targeted agents could reveal more effective treatment regimens.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient stratification in future clinical trials.

The multi-targeted nature of this compound suggests it may be particularly effective in overcoming the resistance mechanisms that often plague single-target therapies, making it a valuable candidate for further development in the oncology pipeline.

References

Amorfrutin A and the Nuclear Receptor PPARγ: A Technical Guide to a Selective Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis, making it a key therapeutic target for type 2 diabetes. However, full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are associated with significant side effects, including weight gain, fluid retention, and bone fractures. This has spurred the search for Selective PPARγ Modulators (SPPARγMs) that can dissociate the therapeutic benefits from the adverse effects. Amorfrutins, a class of natural products isolated from plants like Amorpha fruticosa and Glycyrrhiza foetida, have emerged as potent and selective PPARγ partial agonists. This technical guide provides an in-depth analysis of the interaction between Amorfrutin A and PPARγ, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis: Binding Affinity and Efficacy

Amorfrutins bind to PPARγ with high affinity and act as partial agonists. Their selectivity for PPARγ over other subtypes (PPARα and PPARβ/δ) is a key characteristic. The following tables summarize the binding affinities (Ki or Kd), the concentration for 50% of maximal effect (EC50), and the maximal efficacy relative to the full agonist rosiglitazone.

Table 1: PPARγ Binding Affinity and Functional Activity of Amorfrutins and Reference Compounds.

Compound Type Ki / Kd (nM) for PPARγ EC50 (nM) for PPARγ Max. Efficacy / Activation (%) vs. Rosiglitazone
This compound (1) Natural Partial Agonist 236[1] 458[1] 39[1]
Amorfrutin B Natural Partial Agonist 19[2] 73[3] 24[2]
Amorfrutin 2 Natural Partial Agonist 287[1] 1200[1] 15[1]
Rosiglitazone Synthetic Full Agonist 40[2] 50[2] 100 (Reference)[2]

| Pioglitazone | Synthetic Full Agonist | 584[4] | Not Reported | Not Reported |

Table 2: PPAR Subtype Selectivity of Amorfrutins.

Compound Ki / Kd (nM) for PPARα Ki / Kd (nM) for PPARβ/δ Selectivity for PPARγ vs. α Selectivity for PPARγ vs. β/δ
This compound (1) 27,000[1] 27,000[1] ~114-fold ~114-fold
Amorfrutin B 2,600[5] 1,800[5] ~137-fold ~95-fold

| Amorfrutin 2 | 25,000[1] | 17,000[1] | ~87-fold | ~59-fold |

Mechanism of Action: Selective PPARγ Modulation

This compound functions as a Selective PPARγ Modulator (SPPARγM). Unlike full agonists, which induce a maximal conformational change in the receptor, this compound induces a distinct conformation that leads to selective gene expression.[6][7]

Structural Basis of Interaction

Crystal structure analysis reveals that amorfrutins bind to the Ligand Binding Domain (LBD) of PPARγ.[2][8] They primarily interact with and stabilize helix H3 and the β-sheet region of the binding pocket.[2][4] Crucially, they do not establish contact with helix H12, the component of the Activation Function 2 (AF-2) domain that is critical for the recruitment of many coactivators and is fully stabilized by full agonists like rosiglitazone.[2][8] This alternative binding mode is characteristic of partial agonists and is central to their unique biological profile.

Signaling Pathway

The binding of this compound to PPARγ initiates a cascade of events leading to the transcription of a specific subset of target genes. A key event is the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Serine 273.[1][7] This phosphorylation is associated with the dysregulation of insulin-sensitizing genes in obesity. By blocking this phosphorylation, amorfrutins can improve insulin sensitivity without activating the full spectrum of PPARγ targets that lead to side effects.[1]

PPARG_Pathway cluster_cell Adipocyte cluster_complex cluster_nucleus Nucleus Amorfrutin This compound PPARg_inactive PPARγ Amorfrutin->PPARg_inactive Binds NCoR NCoR (Corepressor) Amorfrutin->NCoR Dissociates Cdk5 Cdk5 Amorfrutin->Cdk5 Inhibits PPARg_inactive->NCoR Recruits PPARg_active PPARγ RXR_inactive RXR RXR_active RXR PPARg_active->RXR_active Heterodimerizes Coactivator Coactivators (e.g., PGC-1α) PPARg_active->Coactivator Recruits Amorfrutin_bound This compound PPRE PPRE on Target DNA Coactivator->PPRE Binds Cdk5->PPARg_inactive Phosphorylates at Ser273 P_Ser273 Transcription Selective Gene Transcription PPRE->Transcription Initiates

Caption: this compound signaling pathway via PPARγ.

Experimental Protocols

The characterization of this compound's interaction with PPARγ relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Competitive Radioligand/TR-FRET Binding Assay

This assay quantifies the affinity of a test compound (this compound) for the PPARγ Ligand Binding Domain (LBD) by measuring its ability to displace a high-affinity fluorescently-labeled ligand.

  • Objective: To determine the binding affinity (Ki or Kd) of this compound for PPARγ.

  • Materials:

    • Recombinant purified human PPARγ-LBD.

    • A fluorescent tracer ligand with known high affinity for PPARγ.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) compatible antibody (e.g., anti-GST-Europium cryptate).

    • Assay buffer (e.g., PBS with 0.01% BSA).

    • Test compound (this compound) and reference compounds (Rosiglitazone) in serial dilutions.

    • 384-well microplates.

  • Procedure:

    • Add a fixed concentration of PPARγ-LBD, the fluorescent tracer, and the FRET-paired antibody to each well of the microplate.

    • Add serial dilutions of this compound or a reference compound to the wells. Include controls for no compound (maximum signal) and a high concentration of a known binder (background signal).

    • Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature to allow the binding reaction to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at both ~620 nm for the cryptate and ~665 nm for the tracer).

    • The FRET signal is proportional to the amount of tracer bound to the receptor. As this compound displaces the tracer, the signal decreases.

    • Calculate the ratio of the two emission signals and plot the data as a function of the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using a four-parameter logistic equation to determine the IC50 (the concentration of this compound that displaces 50% of the tracer).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer ligand.

TR_FRET_Workflow start Start prep_reagents Prepare Reagents: - PPARγ-LBD - Fluorescent Tracer - TR-FRET Antibody - Serial Dilutions of this compound start->prep_reagents dispense Dispense Reagents into 384-well Plate prep_reagents->dispense incubate Incubate at RT (e.g., 2-4 hours) to Reach Equilibrium dispense->incubate read_plate Read TR-FRET Signal in Plate Reader incubate->read_plate calc_ratio Calculate Emission Ratio (665nm / 620nm) read_plate->calc_ratio plot_data Plot Ratio vs. log[this compound] calc_ratio->plot_data fit_curve Fit Sigmoidal Curve to Determine IC50 plot_data->fit_curve calc_ki Calculate Ki using Cheng-Prusoff Equation fit_curve->calc_ki end End calc_ki->end

Caption: Workflow for a TR-FRET competitive binding assay.

Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to activate PPARγ-dependent gene transcription in a cellular context.

  • Objective: To determine the functional potency (EC50) and efficacy of this compound.

  • Materials:

    • A suitable mammalian cell line, such as HEK293H or HepG2.[1]

    • An expression vector for full-length human PPARγ.

    • A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with multiple PPAR Response Elements (PPREs).

    • A control vector (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

    • Cell culture medium and reagents.

    • Transfection reagent.

    • Lysis buffer and luciferase assay substrate.

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.

    • After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or a reference compound (e.g., rosiglitazone).

    • Incubate the cells with the compounds for another 18-24 hours.

    • Lyse the cells and measure the activity of both the reporter (Firefly) and normalization (Renilla) luciferases using a luminometer.

    • Normalize the reporter luciferase activity to the control luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum activation (efficacy) relative to the full agonist control.

In Vivo Efficacy Studies in Mouse Models

To assess the therapeutic potential of this compound, its effects are studied in animal models of metabolic disease, such as diet-induced obese (DIO) mice or genetically obese db/db mice.[1][7]

  • Objective: To evaluate the effect of this compound on insulin resistance, glucose tolerance, and other metabolic parameters in vivo.

  • Model: Male C57BL/6 mice on a high-fat diet (HFD) for 12-16 weeks to induce obesity and insulin resistance.[1]

  • Procedure:

    • Grouping: After inducing the disease phenotype, mice are randomized into groups (n=10-15 per group): Vehicle control (HFD only), positive control (HFD + Rosiglitazone), and test group (HFD + this compound).

    • Dosing: Compounds are administered daily via oral gavage for a period of several weeks (e.g., 3-5 weeks). Body weight and food intake are monitored regularly.

    • Metabolic Testing:

      • Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal or oral glucose challenge. Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection. The area under the curve (AUC) is calculated to assess glucose disposal.

      • Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin, and blood glucose is measured at regular intervals to assess insulin sensitivity.

    • Terminal Analysis: At the end of the study, blood is collected for analysis of plasma insulin, triglycerides, and free fatty acids. Tissues such as the liver and white adipose tissue (WAT) are harvested for gene expression analysis (e.g., qPCR for PPARγ target genes like Fabp4, Slc2a4) and Western blot analysis (e.g., for p-Ser273 PPARγ).[1]

Downstream Physiological Effects

The selective modulation of PPARγ by this compound translates into a desirable physiological profile, distinct from that of full agonists. It effectively improves metabolic health while avoiding the characteristic side effects of TZDs.[1][2][6]

Downstream_Effects AmorfrutinA This compound PPARg_Mod Selective Partial Activation of PPARγ AmorfrutinA->PPARg_Mod P_Inhibit Inhibition of Ser273 Phosphorylation AmorfrutinA->P_Inhibit No_Weight_Gain No Significant Weight Gain AmorfrutinA->No_Weight_Gain No_Edema No Fluid Retention (Edema) AmorfrutinA->No_Edema Insulin_Sens Improved Insulin Sensitivity PPARg_Mod->Insulin_Sens Anti_Inflam Anti-inflammatory Effects (Adipose, Liver) PPARg_Mod->Anti_Inflam Steatosis_Red Reduced Liver Steatosis PPARg_Mod->Steatosis_Red P_Inhibit->Insulin_Sens Glucose_Uptake Enhanced Glucose Uptake (Muscle, Fat) Insulin_Sens->Glucose_Uptake

Caption: Therapeutic effects of this compound via PPARγ modulation.

Conclusion

This compound represents a promising class of natural product-derived Selective PPARγ Modulators. Its ability to bind with high affinity, act as a partial agonist, and specifically inhibit the disease-associated phosphorylation at Ser273 allows it to confer the antidiabetic benefits of PPARγ activation—such as improved insulin sensitivity and reduced inflammation—without inducing the deleterious side effects associated with full agonists.[1][6][9] The data and methodologies presented in this guide underscore the potential of amorfrutins as lead compounds for the development of a new generation of safer and more effective therapies for type 2 diabetes and other metabolic disorders.

References

The Structure-Activity Relationship of Amorfrutin Derivatives: A Deep Dive into a New Class of Potent Metabolic and Anti-Inflammatory Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

POTSDAM, Germany & ITHACA, NY – Researchers and drug development professionals now have access to a comprehensive technical guide on the structure-activity relationship (SAR) of amorfrutin derivatives, a promising class of natural products with potent antidiabetic and anti-inflammatory properties. This whitepaper details the core molecular features governing their biological activity, primarily as selective modulators of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of metabolism and inflammation.

Amorfrutins, originally isolated from edible legumes such as Amorpha fruticosa and Glycyrrhiza foetida, have garnered significant attention for their ability to improve insulin sensitivity and glucose metabolism without the adverse side effects associated with current thiazolidinedione (TZD) drugs.[1][2] This guide provides a detailed analysis of their mechanism of action, quantitative biological data, and the experimental protocols used to elucidate their therapeutic potential.

Core Molecular Structure and Key Interactions

The foundational structure of amorfrutins is a 2-hydroxybenzoic acid core, substituted with both an isoprenoid group (like prenyl or geranyl) and a second substituent that is typically an aliphatic or aromatic moiety.[3][4] The binding and activation of PPARγ are central to the therapeutic effects of these compounds.[4][5]

dot

cluster_ligand Amorfrutin Derivative cluster_receptor PPARγ Ligand Binding Domain Amorfrutin Amorfrutin LBD PPARγ-LBD Amorfrutin->LBD Binds to H3 Helix 3 LBD->H3 Stabilizes H12 Helix 12 LBD->H12 Partial Stabilization beta_sheet β-sheet LBD->beta_sheet Stabilizes

Caption: Amorfrutin binding to the PPARγ Ligand Binding Domain (LBD).

Quantitative Analysis of PPARγ Modulation

The efficacy of amorfrutin derivatives as PPARγ modulators has been quantified through various assays, revealing key structural determinants for high-affinity binding and partial agonism. Amorfrutin B, in particular, has emerged as a high-affinity ligand, comparable to the synthetic drug rosiglitazone, but acts as a partial agonist.[6][7]

CompoundPPARγ Binding Affinity (Kd, nM)[6]PPARγ Activation (EC50, μM)[6]Max. Transcriptional Activation (% of Rosiglitazone)[6]
Amorfrutin 1 2360.839%
Amorfrutin 2 3541.130%
Amorfrutin B 190.520%
Rosiglitazone 430.04100%

Structure-Activity Relationship (SAR) Insights

The accumulated data from various natural and synthetic amorfrutins provide critical insights into their SAR:

  • Carboxylic Acid Group: This moiety is crucial for high-affinity binding to PPARγ. Esterification of the carboxyl group leads to a dramatic decrease in binding affinity.[7] It forms key hydrogen bonds with residues such as Ser342 and Arg288 within the PPARγ ligand-binding domain (LBD).[7]

  • Isoprenoid Chain: The length and nature of the isoprenoid chain significantly influence binding affinity. The geranyl side chain of amorfrutin B is responsible for its particularly high affinity compared to the prenyl group of amorfrutin A.[6][7]

  • Aromatic/Aliphatic Substituent: The substituent at the 5-position of the benzoic acid ring also modulates activity. Amorfrutin 2, with a pentyl group, shows high affinity for PPARγ, demonstrating that a phenethyl moiety is not strictly required.[3]

  • Partial Agonism: Amorfrutins are partial agonists of PPARγ.[5][6] This is attributed to their binding mode, which stabilizes helix H3 and the β-sheet of the LBD but does not fully stabilize helix H12, a characteristic of full agonists.[7] This partial activation is thought to be responsible for the beneficial metabolic effects without the adverse side effects of full agonists.[5][6]

Signaling Pathways and Downstream Effects

Amorfrutins exert their therapeutic effects by selectively modulating gene expression downstream of PPARγ activation. This leads to improved insulin sensitivity, reduced inflammation, and beneficial changes in lipid metabolism.[1][2][5]

dot

Amorfrutin Amorfrutin Derivative PPARg PPARγ Amorfrutin->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Effects Improved Insulin Sensitivity Enhanced Glucose Uptake Altered Lipid Metabolism Gene_Expression->Metabolic_Effects Anti_Inflammatory Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α) Gene_Expression->Anti_Inflammatory

Caption: Simplified signaling pathway of amorfrutin-mediated PPARγ activation.

Anti-inflammatory and Anticancer Potential

Beyond their metabolic benefits, amorfrutins exhibit significant anti-inflammatory and potential anticancer activities. This compound has been shown to reduce the expression and secretion of inflammatory mediators in colon cells, partly through its interaction with PPARγ.[6] It also demonstrates anticancer effects by inhibiting STAT3 activation in cervical cancer cells.[8] Further research is needed to establish a detailed SAR for these activities across a broader range of derivatives.

Experimental Protocols

A summary of the key experimental methodologies used to characterize amorfrutin derivatives is provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is used to determine the binding affinity of amorfrutin derivatives to the PPARγ ligand-binding domain (LBD).

dot

cluster_workflow TR-FRET Assay Workflow start Prepare Assay Plate add_receptor Add GST-PPARγ-LBD, Tb-anti-GST Antibody, and Fluorescent Ligand start->add_receptor add_compound Add Amorfrutin Derivative (Competitor) add_receptor->add_compound incubate Incubate at Room Temp. add_compound->incubate read Read TR-FRET Signal (Emission at 520nm & 495nm) incubate->read analyze Analyze Data: Calculate IC50 and Kd values read->analyze

Caption: Workflow for the TR-FRET competitive binding assay.

Methodology:

  • Assay Principle: The assay measures the displacement of a fluorescently labeled PPARγ ligand (tracer) from the GST-tagged PPARγ-LBD by a competitive inhibitor (amorfrutin derivative). A Terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and the fluorescent ligand acts as the acceptor.

  • Procedure: The GST-PPARγ-LBD, Tb-anti-GST antibody, and the fluorescent tracer are incubated together. In the absence of a competitor, the tracer binds to the LBD, bringing the donor and acceptor into proximity and generating a high FRET signal.

  • Competition: Increasing concentrations of an amorfrutin derivative are added. If the derivative binds to the LBD, it displaces the fluorescent tracer, leading to a decrease in the FRET signal.

  • Data Analysis: The decrease in the FRET signal is proportional to the binding affinity of the test compound. The data is used to calculate the IC50 value, which is then converted to a binding affinity constant (Kd).[6]

Reporter Gene Assay

This cell-based assay is used to quantify the ability of amorfrutin derivatives to activate PPARγ-mediated gene transcription.

Methodology:

  • Cell Line: HEK 293H cells are typically used. These cells are stably transfected with two constructs:

    • A fusion protein of the yeast GAL4 DNA-binding domain and the human PPARγ-LBD.

    • A reporter gene (e.g., β-lactamase or luciferase) under the control of an upstream activator sequence that is recognized by GAL4.

  • Procedure: The cells are incubated with varying concentrations of the amorfrutin derivative.

  • Activation: If the derivative binds to and activates the PPARγ-LBD, the fusion protein binds to the upstream activator sequence and drives the expression of the reporter gene.

  • Measurement: The activity of the reporter enzyme (e.g., β-lactamase) is measured using a substrate that becomes fluorescent or luminescent upon cleavage.

  • Data Analysis: The signal intensity is proportional to the level of PPARγ activation. The data is used to generate dose-response curves and determine the EC50 and maximal efficacy (% activation relative to a full agonist like rosiglitazone).[6]

Future Directions

The promising preclinical data on amorfrutin derivatives warrant further investigation. Future research should focus on:

  • Synthesizing a broader range of analogues to further refine the SAR for metabolic, anti-inflammatory, and anticancer activities.

  • Conducting detailed in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and long-term safety of lead compounds.

  • Exploring the potential of amorfrutins in other inflammatory and metabolic disorders.

This in-depth guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued development of amorfrutin derivatives as a new generation of safer and more effective therapeutics.

References

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Amorfrutin A in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin A, a natural phenolic compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of metabolic diseases.[1] As a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, this compound presents a promising avenue for the development of novel treatments for type 2 diabetes and other metabolic disorders.[2] Understanding the in vivo pharmacokinetics and bioavailability of this compound is critical for its progression from preclinical research to potential clinical applications. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Pharmacokinetic Data

While specific pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, studies on the closely related analogue, Amorfrutin B, provide valuable insights. Research indicates that this compound (also referred to as Amorfrutin 1) and Amorfrutin B exhibit similar pharmacokinetic profiles.[3] The following table summarizes the available quantitative data from a key study in C57BL/6 mice following a single oral administration of Amorfrutin B.

ParameterValueSpecies/ModelDosageReference
Cmax (Maximum Plasma Concentration)30.4 mg/LC57BL/6 Mice100 mg/kg (oral)Weidner et al., 2013[3]
(Elimination Half-life)~ 2 hoursC57BL/6 Mice100 mg/kg (oral)Weidner et al., 2013[3]
Mean Concentration (24h) 3.7 mg/LC57BL/6 Mice100 mg/kg (oral)Weidner et al., 2013[3]
Tmax (Time to Maximum Concentration)Not explicitly stated, but described as a "fast plasma concentration peak"C57BL/6 Mice100 mg/kg (oral)Weidner et al., 2013[3]
AUC (Area Under the Curve)Not explicitly statedC57BL/6 Mice100 mg/kg (oral)-
Oral Bioavailability Described as "high"C57BL/6 Mice100 mg/kg (oral)Weidner et al., 2013[3]

Note: The data presented is for Amorfrutin B, which is considered to have a pharmacokinetic profile similar to this compound. Further studies are required to establish the precise parameters for this compound.

Experimental Protocols

The in vivo assessment of this compound pharmacokinetics has been primarily conducted in murine models. The following sections detail the typical experimental methodologies employed in these studies.

Animal Models and Husbandry
  • Species: Male C57BL/6 mice are the most commonly reported strain used for pharmacokinetic studies of amorfrutins.[3] Diet-induced obese (DIO) C57BL/6 mice have also been utilized to evaluate the compound's efficacy in a model of metabolic disease.[2]

  • Housing: Standard laboratory conditions are maintained, including controlled temperature and light-dark cycles, with ad libitum access to food and water.

Dosing and Administration
  • Route of Administration: Oral gavage is the standard route for administering this compound to assess its oral bioavailability and pharmacokinetic profile.

  • Dosage: A common dosage used in single-dose pharmacokinetic studies is 100 mg/kg.[3] For efficacy studies in disease models, a daily dose of 100 mg/kg has been reported.[4]

  • Vehicle: The vehicle for suspending this compound for oral administration is a critical component of the experimental design, though not always explicitly detailed in publications. A suitable vehicle ensures the stability and solubility of the compound for effective delivery.

Sample Collection and Processing
  • Biological Matrix: Blood is the primary biological matrix collected for pharmacokinetic analysis.

  • Sampling Time Points: A series of blood samples are collected at predetermined time points following administration to characterize the plasma concentration-time profile.

  • Sample Processing: Blood samples are typically processed to obtain plasma, which is then stored under appropriate conditions (e.g., -80°C) until analysis.

Bioanalytical Method
  • Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in biological matrices.

  • Method Validation: A validated bioanalytical method is essential for accurate pharmacokinetic analysis and should demonstrate adequate linearity, precision, accuracy, and stability.

Mandatory Visualizations

Experimental Workflow for a Murine Pharmacokinetic Study

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis animal_acclimatization Animal Acclimatization (C57BL/6 Mice) dosing Oral Administration (Gavage) animal_acclimatization->dosing formulation_prep This compound Formulation (e.g., 100 mg/kg in vehicle) formulation_prep->dosing blood_sampling Serial Blood Sampling (Defined Time Points) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_extraction Sample Extraction plasma_separation->sample_extraction lc_ms_analysis LC-MS/MS Analysis sample_extraction->lc_ms_analysis concentration_determination Plasma Concentration Determination lc_ms_analysis->concentration_determination pk_parameter_calculation Pharmacokinetic Parameter Calculation (Cmax, t½, etc.) concentration_determination->pk_parameter_calculation

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in mice.

This compound Signaling Pathway: PPARγ Activation

ppar_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space amorfrutin_a This compound ppar_gamma PPARγ amorfrutin_a->ppar_gamma Binds and Activates rxr RXR ppar_gamma->rxr Heterodimerizes with ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to target_genes Target Genes (e.g., related to glucose and lipid metabolism) ppre->target_genes Regulates Transcription of mrna mRNA target_genes->mrna Transcription protein Proteins mrna->protein Translation metabolic_effects Metabolic Effects (e.g., Improved Insulin Sensitivity) protein->metabolic_effects Leads to

Caption: this compound activates the PPARγ signaling pathway to regulate gene expression.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

The available data suggests that this compound is well-absorbed following oral administration. The "fast plasma concentration peak" observed for the related Amorfrutin B indicates rapid absorption from the gastrointestinal tract.[3] The description of its bioavailability as "high" further supports efficient absorption.[3]

Distribution

Specific details on the tissue distribution of this compound are limited. As a lipophilic molecule, it is anticipated to distribute into various tissues. Further studies are necessary to determine the volume of distribution and the extent of tissue penetration.

Metabolism

The metabolic fate of this compound in vivo has not been extensively characterized in the reviewed literature. As a phenolic compound, it is likely to undergo phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the liver.

Excretion

The route and rate of excretion of this compound and its metabolites have not been fully elucidated. The relatively short elimination half-life of approximately 2 hours for Amorfrutin B suggests a reasonably efficient clearance mechanism.[3]

Bioavailability

The oral bioavailability of this compound is qualitatively described as "high".[3] However, a specific percentage has not been reported in the available literature. High bioavailability is a desirable characteristic for an orally administered drug, as it indicates that a substantial fraction of the administered dose reaches systemic circulation to exert its pharmacological effects.

Conclusion and Future Directions

This compound demonstrates promising pharmacokinetic properties in vivo, including rapid absorption and high bioavailability, as suggested by studies on its close analogue, Amorfrutin B. Its mechanism of action through the selective modulation of PPARγ is a key attribute for its therapeutic potential in metabolic diseases.

To further advance the development of this compound, future research should focus on:

  • Definitive Pharmacokinetic Studies of this compound: Conducting comprehensive pharmacokinetic studies specifically on this compound to determine key parameters such as Cmax, Tmax, AUC, and the absolute oral bioavailability.

  • Metabolite Identification and Profiling: Characterizing the major metabolites of this compound and their potential pharmacological activity.

  • Tissue Distribution Studies: Quantifying the distribution of this compound into target tissues relevant to its therapeutic effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the plasma concentration of this compound and its pharmacological effects to optimize dosing regimens.

A thorough understanding of these aspects will be instrumental in the successful translation of this compound from a promising natural product to a clinically effective therapeutic agent.

References

Amorfrutin A's Impact on JAK/STAT Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Amorfrutin A's effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology and inflammatory diseases.

Core Mechanism of Action

This compound has been identified as a potent inhibitor of the JAK/STAT signaling pathway, a crucial cascade involved in cellular proliferation, differentiation, apoptosis, and inflammation.[1][2] Dysregulation of this pathway is a hallmark of various cancers and inflammatory disorders.[3][4] The primary mechanism of this compound's action involves the suppression of key phosphorylation events within this pathway.

Specifically, this compound has been shown to significantly inhibit the tumor necrosis factor-α (TNF-α)-induced phosphorylation of STAT3.[1] This inhibition prevents the nuclear translocation of STAT3, a critical step for its function as a transcription factor for various oncogenes.[1] Furthermore, research indicates that this compound's inhibitory effects extend upstream to the Janus kinases, JAK1 and JAK2, as well as the Src signaling pathway.[1] By targeting these upstream kinases, this compound effectively blocks the entire signaling cascade initiated by cytokine receptors.

Beyond its direct impact on the JAK/STAT pathway, this compound also demonstrates multi-faceted anti-cancer properties. It has been observed to increase the expression of tumor suppressor proteins p53, p21, and p27, leading to cell cycle arrest in the G1 phase.[1] This culminates in a reduction of cancer cell survival and proliferation.[1]

It is also noteworthy that amorfrutins, as a class of compounds, are recognized as selective activators of the nuclear receptor PPARγ, which contributes to their potent anti-inflammatory and antidiabetic properties.[5][6][7] While this is a distinct mechanism, the interplay between PPARγ activation and the JAK/STAT pathway presents an interesting area for further investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological effects of this compound and related compounds. This data is compiled from various studies to provide a comparative reference.

CompoundTarget/AssayCell Line(s)EffectReported ValueCitation
This compoundTNF-α-induced STAT3 phosphorylationHeLaInhibitionSignificant inhibition (qualitative)[1]
This compoundTNF-α-induced JAK1 activationHeLaInhibitionSignificant inhibition (qualitative)[1]
This compoundTNF-α-induced JAK2 activationHeLaInhibitionSignificant inhibition (qualitative)[1]
This compoundCell Viability (MTT Assay)HeLa, SK-Hep1, MDA-MB-231, HCT116InhibitionData not specified in abstract[1]
Amorfrutin CAntiproliferative ActivityHT-29, T84, PC-3, MCF7IC508 - 16 µM[8]
Amorfrutin CMitochondrial Membrane DepolarizationHT-29IC500.6 µM[8]

Signaling and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

This compound's Inhibition of the JAK/STAT Signaling Pathway

AmorfrutinA_JAK_STAT_Pathway Cytokine Cytokine (e.g., TNF-α) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Oncogenes) Nucleus->Gene_Expression Transcription AmorfrutinA This compound AmorfrutinA->JAK AmorfrutinA->STAT3 Inhibits Phosphorylation

Caption: this compound inhibits the JAK/STAT pathway by blocking JAK1/2 and STAT3 phosphorylation.

Experimental Workflow for Assessing STAT3 Phosphorylation

Western_Blot_Workflow start Cancer Cells (e.g., HeLa) treatment Treatment: 1. This compound 2. TNF-α Stimulation start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT3, anti-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for studying the effects of this compound on the JAK/STAT pathway. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment
  • Cell Lines: Human cervical carcinoma (HeLa), hepatocellular carcinoma (SK-Hep1), breast adenocarcinoma (MDA-MB-231), and colorectal carcinoma (HCT116) cells can be used.[1]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experiments, cells are seeded at an appropriate density and allowed to attach overnight. The cells are then pre-treated with varying concentrations of this compound for a specified duration (e.g., 2-4 hours) before stimulation with a cytokine like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce JAK/STAT signaling.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-STAT3, total STAT3, phospho-JAK1, total JAK1, phospho-JAK2, and total JAK2. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for STAT3 Activity
  • Transfection: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, cells are treated with this compound and/or TNF-α as described above.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity.

Immunofluorescence Assay for STAT3 Nuclear Translocation
  • Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound and TNF-α.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

  • Immunostaining: Cells are blocked and then incubated with a primary antibody against STAT3, followed by incubation with a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on slides with a mounting medium containing DAPI (for nuclear staining). The subcellular localization of STAT3 is visualized using a fluorescence microscope.

Conclusion and Future Directions

This compound demonstrates significant inhibitory effects on the JAK/STAT signaling pathway, primarily by targeting JAK1, JAK2, and STAT3. This activity, coupled with its ability to induce cell cycle arrest, positions this compound as a promising candidate for further investigation in the development of novel anti-cancer and anti-inflammatory therapies.

Future research should focus on elucidating the precise binding mode of this compound to JAKs and STAT3, conducting comprehensive in vivo studies to validate its efficacy and safety, and exploring potential synergistic effects with other therapeutic agents. A deeper understanding of the interplay between its PPARγ agonistic activity and JAK/STAT inhibition could also unveil novel therapeutic strategies.

References

Initial Screening of Amorfrutin A for Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Amorfrutin A, a natural product isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a promising therapeutic agent with a diverse range of biological activities.[1][2] Initial preclinical screenings have highlighted its potential in metabolic diseases, oncology, and inflammatory conditions. This document provides a comprehensive technical overview of the initial scientific evidence, focusing on its mechanism of action, quantitative efficacy data from key preclinical studies, and detailed experimental protocols for its evaluation. The primary molecular target identified for this compound is the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of metabolism and inflammation.[3][4] this compound acts as a selective PPARγ modulator (SPPARγM), which allows for a distinct and potentially safer profile compared to full agonists.[3][4]

Therapeutic Potential in Metabolic Disease

This compound demonstrates significant promise as an antidiabetic and lipid-lowering agent.[5][6] Its primary mechanism in this context is the selective activation of PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis.[4][7] Unlike full PPARγ agonists (e.g., thiazolidinediones), which can have side effects like weight gain and fluid retention, this compound's modulatory action leads to a more favorable physiological profile.[3][8]

Quantitative Data: Antidiabetic Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound and its closely related analogue, Amorfrutin B.

Parameter Molecule Assay/Model Result Reference
Binding Affinity This compoundPPARγKd = 236 nM[3]
PPARαKd = 27 µM[3]
PPARβ/δKd = 27 µM[3]
In Vivo Efficacy This compoundDiet-Induced Obese (DIO) Mice19% decrease in glucose AUC (OGTT)[3]
DIO Mice42% decrease in insulin AUC (OGTT)[3]
db/db Mice36% decrease in plasma insulin (vs. 19% for rosiglitazone)[3]
In Vivo Efficacy Amorfrutin BDIO MiceSignificant improvement in insulin sensitivity and glucose tolerance[9]

Table 1: In Vitro and In Vivo Antidiabetic Activity of Amorfrutins.

Signaling Pathway: PPARγ Modulation

This compound enters the cell and binds directly to the ligand-binding domain of PPARγ. This induces a conformational change that promotes the recruitment of coactivators and dissociation of corepressors. The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription to improve insulin sensitivity and regulate lipid metabolism.

PPAR_Pathway cluster_cell Adipocyte Amorfrutin_A This compound PPARg PPARγ Amorfrutin_A->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Genes Target Gene Transcription PPRE->Genes Regulates Response Improved Insulin Sensitivity & Lipid Metabolism Genes->Response

This compound's PPARγ signaling pathway in metabolic regulation.
Experimental Protocols

  • Induction: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

  • Grouping: Mice are randomized into vehicle control and treatment groups (e.g., n=10-13 per group).

  • Administration: this compound is administered daily via oral gavage at a dose of 100 mg/kg body weight for a period of 17-23 days.[3] A positive control group receiving a known antidiabetic drug like rosiglitazone may be included.

  • Oral Glucose Tolerance Test (OGTT): After 16 hours of fasting, mice are given an oral glucose load (2 g/kg). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-administration. Insulin levels can also be measured at these time points.

  • Data Analysis: The Area Under the Curve (AUC) for both glucose and insulin is calculated to assess glucose tolerance and insulin secretion.

DIO_Workflow Start C57BL/6 Mice HFD High-Fat Diet (10-12 Weeks) Start->HFD Grouping Randomize into Control & Treatment Groups HFD->Grouping Treatment Daily Oral Gavage (e.g., 100 mg/kg This compound) Grouping->Treatment Metabolic_Tests Metabolic Testing: - OGTT - IPIST Treatment->Metabolic_Tests Analysis Data Analysis: - Glucose AUC - Insulin AUC Metabolic_Tests->Analysis End Efficacy Determined Analysis->End

Workflow for assessing the in vivo antidiabetic efficacy of this compound.

Therapeutic Potential in Oncology

This compound has demonstrated anticancer effects by inhibiting critical cell signaling pathways involved in proliferation and survival.[1] Its activity has been observed in various human cancer cell lines, including cervical carcinoma (HeLa), hepatocellular carcinoma (SK-Hep1), breast cancer (MDA-MB-231), and colon cancer (HCT116).[1]

Quantitative Data: Anticancer Activity
Parameter Cell Line Treatment Result Reference
Signaling Inhibition HeLaTNF-α + this compoundSignificant inhibition of STAT3 phosphorylation and nuclear translocation[1]
HeLaThis compoundInhibition of upstream kinases JAK1, JAK2, and Src[1]
Cell Cycle HeLaThis compoundIncreased expression of p53, p21, p27; G1 phase cell cycle arrest[1]
In Vivo Efficacy HeLa XenograftThis compoundDecreased tumor growth and reduced STAT3 expression in tumors[1]

Table 2: In Vitro and In Vivo Anticancer Activity of this compound.

Signaling Pathway: Inhibition of JAK/STAT Pathway

In many cancers, the JAK/STAT pathway is constitutively active, often driven by inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). TNF-α binding to its receptor activates Janus kinases (JAKs) and Src kinase, which then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for numerous oncogenes. This compound disrupts this cascade by inhibiting the activation of JAK1, JAK2, and Src, thereby preventing STAT3 phosphorylation and its downstream effects.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor JAKs_Src JAK1/JAK2, Src TNFR->JAKs_Src Activates STAT3 STAT3 JAKs_Src->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Oncogenes Oncogene Transcription Dimer->Oncogenes Translocates & Activates Amorfrutin_A This compound Amorfrutin_A->JAKs_Src Inhibits TNFa TNF-α TNFa->TNFR

This compound's inhibition of the TNF-α-induced JAK/STAT3 pathway.
Experimental Protocols

  • Cell Culture and Treatment: HeLa cells are cultured to 70-80% confluency. Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce STAT3 phosphorylation.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The band intensity of phospho-STAT3 is normalized to that of total STAT3 to determine the inhibitory effect of this compound.

Therapeutic Potential in Inflammation and Neuropathic Pain

Building on its effects on PPARγ and cytokine signaling, this compound has been investigated for its anti-inflammatory and analgesic properties, particularly in the context of neuropathic pain.

Quantitative Data: Anti-inflammatory and Analgesic Effects
Parameter Model Treatment Result Reference
Anti-inflammatory High-Fat Diet-fed MiceThis compoundReduced TNF-α protein concentration in liver[8]
Analgesic Effect Chronic Constriction Injury (CCI) RatsAmorfrutinsSignificantly reduced pain behaviors (mechanical allodynia)[10]
Mechanism CCI RatsAmorfrutinsSuppressed spinal cord expression of TNF-α, IL-6, IL-1β, and CCL2[10]
CCI RatsAmorfrutins + GW9662 (PPARγ antagonist)The analgesic effect of amorfrutins was reversed[10]

Table 3: Anti-inflammatory and Analgesic Activity of Amorfrutins.

Experimental Protocols
  • Surgery: Under anesthesia, the sciatic nerve of a rat is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.

  • Treatment: Three days post-surgery, rats are treated daily with amorfrutins or vehicle control for two weeks.[10] A separate group may receive a PPARγ antagonist (e.g., GW9662) concurrently to confirm the mechanism.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is measured before and at several time points after treatment. A lower PWT indicates increased pain sensitivity.

  • Biochemical Analysis: At the end of the study, spinal cord tissue is collected to measure the expression levels of inflammatory mediators like TNF-α, IL-6, and CCL2 via ELISA or RT-PCR.[10]

Summary and Future Directions

The initial screening of this compound reveals a molecule with significant therapeutic potential across multiple domains, including metabolic disease, cancer, and inflammation. Its primary mechanism as a selective PPARγ modulator is well-supported, providing a strong rationale for its efficacy and potentially favorable safety profile.[3][8] Further research should focus on comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies, lead optimization to improve potency and bioavailability, and eventual evaluation in human clinical trials to validate these promising preclinical findings. The distinct signaling inhibition in the JAK/STAT pathway also warrants further investigation into its potential as a targeted anticancer agent.[1]

References

Methodological & Application

Application Notes and Protocols: The Use of Amorfrutin A in High-Fat Diet-Induced Obesity Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin A, a natural product isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a promising therapeutic agent for metabolic diseases.[1][2] It functions as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.[3][4] PPARγ is a nuclear receptor that plays a pivotal role in regulating lipid and glucose metabolism.[2][4] Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), which can have undesirable side effects like weight gain and fluid retention, this compound exhibits a distinct profile.[1][3] In high-fat diet (HFD)-induced obese and diabetic mouse models, this compound has been demonstrated to improve insulin resistance and other metabolic parameters without promoting fat storage, highlighting its potential as a safer therapeutic alternative.[2][3]

Application Notes

This compound has shown significant efficacy in mitigating the adverse metabolic effects of a high-fat diet in preclinical mouse models. Its primary mechanism of action is through the selective activation of PPARγ, leading to the modulation of gene expression involved in glucose and lipid metabolism, as well as inflammation.[3][4]

Key observations from in vivo studies using HFD-induced obese mice include:

  • Improved Insulin Sensitivity: Treatment with this compound enhances glucose tolerance and insulin sensitivity.[4]

  • Reduced Body Weight Gain: In some studies, this compound treatment has been associated with a reduction in HFD-induced body weight gain.[3]

  • Favorable Lipid Profile: this compound has been shown to decrease plasma triglycerides and free fatty acids.[4]

  • Anti-Inflammatory Effects: The compound reduces inflammation and macrophage accumulation in key metabolic tissues like the liver and adipose tissue.[3][4]

  • Hepatoprotective Effects: Unlike some synthetic PPARγ agonists, this compound has demonstrated liver-protective effects.[3]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and B in high-fat diet-induced obese mouse models.

Table 1: Effects of this compound on Metabolic Parameters in a Therapeutic Study

ParameterVehicle ControlThis compound (100 mg/kg/day)Rosiglitazone (4 mg/kg/day)Reference
Treatment Duration 23 days23 days23 days[3]
Body Weight Gain ~10% increase from initialReduced by ~10% vs. vehicleNot specified[3]
Plasma Triglycerides HighSignificantly decreasedSignificantly decreased[4]
Plasma Free Fatty Acids HighSignificantly decreasedSignificantly decreased[4]
Plasma Insulin HighSignificantly decreasedSignificantly decreased[4]
Plasma Glucose HighSignificantly decreasedSignificantly decreased[4]
Glucose Tolerance (OGTT) ImpairedImproved (19% decrease in AUC)Improved[4]
Insulin Sensitivity (IPIST) ImpairedImproved (14% increase in glucose AUCi)Improved[4]

AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test; IPIST: Intraperitoneal Insulin Sensitivity Test.

Table 2: Effects of this compound in a Prevention Study

ParameterLow-Fat Diet (LFD)High-Fat Diet (HFD)HFD + this compound (37 mg/kg/day)HFD + Rosiglitazone (4 mg/kg/day)Reference
Treatment Duration 15 weeks15 weeks15 weeks15 weeks[3]
HFD-Induced Weight Gain N/A100%Reduced by 22%Significantly reduced[3]
Food Intake NormalNormalNo significant effectIncreased[3]

Table 3: Effects of Amorfrutin B on Metabolic Parameters in a Therapeutic Study

ParameterVehicle ControlAmorfrutin B (100 mg/kg/day)Rosiglitazone (4 mg/kg/day)Reference
Treatment Duration 4 weeks4 weeks4 weeks[5]
Fasting Blood Glucose ElevatedReducedReduced[5]
Fasting Plasma Insulin ElevatedReducedReduced[5]
Insulin Resistance (HOMA-IR) HighReducedReduced[5]
Plasma Triglycerides ElevatedReducedReduced[6]
Plasma NEFA ElevatedReduced by 29%Reduced by 40%[6]

HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; NEFA: Non-Esterified Fatty Acids.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and those cited in the literature for this compound research.

High-Fat Diet (HFD)-Induced Obesity Mouse Model

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic studies.

  • Animals: Male C57BL/6J mice, typically 6 weeks of age.[7][8]

  • Housing: House mice in a temperature-controlled environment (20-23°C) with a 12-hour light/dark cycle.[9] Provide ad libitum access to water.

  • Acclimation: Upon arrival, allow mice to acclimate for at least one week on a standard chow diet.[10]

  • Diet:

    • Control Group: Feed a low-fat diet (LFD) with 10% kcal from fat.[3]

    • Obesity Group: Feed a high-fat diet (HFD) with 45% or 60% kcal from fat.[7][11] Diets should be stored refrigerated or frozen to prevent spoilage and replaced in the cages 2-3 times per week.[7][10]

  • Induction Period: Maintain mice on their respective diets for 12-16 weeks to induce obesity and insulin resistance.[3][9][11]

  • Monitoring: Monitor body weight and food intake weekly.[9]

This compound Administration

This compound is typically administered orally.

  • Preparation: For in vivo studies, this compound needs to be synthesized in pure form.[3] The compound can be formulated in a vehicle suitable for oral administration, such as a solution containing 0.5% carboxymethylcellulose.

  • Administration Route: Oral gavage is a common method for precise dosing.[12][13]

  • Dosage:

    • Therapeutic Studies: 100 mg/kg/day.[3]

    • Prevention Studies: 37 mg/kg/day.[3]

  • Procedure (Oral Gavage):

    • Gently restrain the mouse.

    • Measure the correct length of the gavage needle (from the mouth to the stomach).

    • Carefully insert the gavage needle into the esophagus and gently deliver the this compound suspension.

    • Return the mouse to its cage and monitor for any signs of distress.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability to clear a glucose load from the bloodstream.

  • Fasting: Fast mice for 6 hours or overnight (approximately 16 hours) prior to the test, with free access to water.[3][14]

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small tail clip.[14]

  • Glucose Injection: Inject a 20% glucose solution intraperitoneally (IP) at a dose of 1-2 g/kg of body weight.[3][14]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection from the tail vein.[3][14]

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Sensitivity Test (IST)

This test evaluates the response to an exogenous insulin challenge.

  • Fasting: Fast mice for 4-6 hours before the test.[15]

  • Baseline Glucose: Measure baseline blood glucose (t=0) from the tail vein.

  • Insulin Injection: Inject human insulin intraperitoneally at a dose of 0.75 U/kg of body weight.[16]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 90 or 120 minutes post-injection.[17]

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Tissue Collection and Analysis

At the end of the study, tissues are collected for further analysis.

  • Euthanasia: Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[18]

  • Blood Collection: Collect blood via cardiac puncture for plasma analysis (e.g., lipids, insulin, glucose).[18][19]

  • Tissue Dissection: Carefully dissect metabolic tissues such as the liver, white adipose tissue (epididymal, subcutaneous), and brown adipose tissue.[18][19]

  • Processing:

    • For histology, fix tissues in 10% neutral buffered formalin.[20]

    • For RNA or protein analysis, snap-freeze tissues in liquid nitrogen and store at -80°C.[18][19]

  • Analysis: Perform downstream analyses such as gene expression analysis (qPCR), protein expression analysis (Western blot), and histological staining (e.g., H&E for lipid droplet size).

Visualization

Signaling Pathway and Experimental Workflow Diagrams

PPARg_Signaling_Pathway AmorfrutinA This compound PPARg PPARγ AmorfrutinA->PPARg Binds & Activates RXR RXR PPARg->RXR PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes MetabolicEffects Improved Insulin Sensitivity Reduced Inflammation Altered Lipid Metabolism TargetGenes->MetabolicEffects

Caption: this compound activates the PPARγ signaling pathway.

Experimental_Workflow Start Start: 6-week-old C57BL/6J Mice Diet High-Fat Diet (HFD) Induction (12-16 weeks) Start->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment Daily Oral Gavage: - Vehicle - this compound Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring MetabolicTests Metabolic Phenotyping: - IPGTT - IST Treatment->MetabolicTests Endpoint Endpoint (e.g., 4 weeks): Tissue & Blood Collection MetabolicTests->Endpoint Analysis Biochemical & Molecular Analysis Endpoint->Analysis

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Amorfrutin A Treatment in db/db Diabetic Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin A, a natural product isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a promising therapeutic agent for type 2 diabetes.[1][2] As a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, this compound offers potential antidiabetic effects with a favorable side-effect profile compared to full PPARγ agonists like thiazolidinediones (TZDs).[1][3] Specifically, in preclinical studies using db/db mice, a genetic model of severe type 2 diabetes, this compound has demonstrated significant improvements in insulin sensitivity and glucose metabolism without inducing common TZD-associated side effects such as weight gain.[1][4]

These application notes provide a detailed protocol for the administration of this compound to db/db mice and the subsequent evaluation of its therapeutic effects. The methodologies outlined are based on published research and are intended to guide researchers in designing and executing similar studies.

Mechanism of Action: Signaling Pathway

This compound exerts its effects primarily through the selective activation of PPARγ, a nuclear receptor that is a master regulator of lipid and glucose homeostasis.[1][5] Unlike full agonists, this compound's partial agonism leads to a distinct downstream gene expression profile.[1][4] A key aspect of its mechanism is the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1] This inhibitory action is crucial for improving insulin sensitivity.

AmorfrutinA_Pathway cluster_cell Adipocyte AmorfrutinA This compound PPARg PPARγ AmorfrutinA->PPARg activates Cdk5 Cdk5 AmorfrutinA->Cdk5 inhibits pPPARg p-PPARγ (Ser273) PPARg->pPPARg GeneExpression Target Gene Expression PPARg->GeneExpression regulates Cdk5->PPARg phosphorylates pPPARg->GeneExpression Metabolic_Effects Improved Insulin Sensitivity & Glucose Metabolism GeneExpression->Metabolic_Effects

Caption: Signaling pathway of this compound in adipocytes.

Experimental Protocols

Animal Model

The db/db mouse is a widely used genetic model for type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance due to a mutation in the leptin receptor gene.

This compound Preparation and Administration

The following protocol is for the oral administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle.

  • The recommended dosage is 100 mg/kg of body weight per day.[1]

  • Administer the suspension to the db/db mice via oral gavage once daily.

  • The treatment duration is typically 24 days to observe significant metabolic improvements.[1]

  • A vehicle-treated control group of db/db mice should be included in the study design.

Experimental Workflow

Experimental_Workflow start Start of Study (db/db mice) treatment Daily Oral Gavage: This compound (100 mg/kg) or Vehicle start->treatment monitoring Weekly Monitoring: Body Weight Food Intake treatment->monitoring 24 days glucose_test Oral Glucose Tolerance Test (OGTT) treatment->glucose_test insulin_test Insulin Sensitivity Test (IST) treatment->insulin_test monitoring->treatment euthanasia End of Study (Day 24) Euthanasia & Tissue Collection glucose_test->euthanasia insulin_test->euthanasia analysis Biochemical Analysis: Plasma Glucose, Insulin, Lipids Gene Expression Analysis: Liver, Adipose Tissue euthanasia->analysis

References

Application Notes and Protocols: In vitro PPARγ Competitive Binding Assay for Amorfrutin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. Its activation has been a key therapeutic strategy for type 2 diabetes. Amorfrutin A, a natural product isolated from the fruit of Amorpha fruticosa, has been identified as a potent and selective PPARγ agonist.[1] Understanding the binding affinity and kinetics of novel compounds like this compound to PPARγ is a critical step in drug discovery and development. This document provides a detailed protocol for an in vitro PPARγ competitive binding assay, a robust method to determine the binding affinity of test compounds. The assay is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a highly sensitive and homogenous assay format suitable for high-throughput screening.

Principle of the Assay

The TR-FRET competitive binding assay measures the ability of a test compound, such as this compound, to displace a fluorescently labeled tracer molecule from the ligand-binding domain (LBD) of PPARγ. The assay utilizes a long-lifetime terbium (Tb) chelate as a FRET donor, typically conjugated to an antibody that specifically binds to a tag (e.g., GST) on the recombinant PPARγ-LBD. The FRET acceptor is a fluorescently labeled small molecule ligand (tracer) that binds to the PPARγ-LBD with high affinity.

When the tracer is bound to the PPARγ-LBD, the terbium-labeled antibody and the fluorescent tracer are in close proximity, allowing for FRET to occur upon excitation of the terbium donor. This results in a high TR-FRET signal. When a competing unlabeled ligand, such as this compound, is introduced, it displaces the fluorescent tracer from the PPARγ-LBD. This separation of the donor and acceptor molecules leads to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity of the test compound, from which the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

Data Presentation: Binding Affinities of Amorfrutins and Reference Compounds for PPARγ

The following table summarizes the binding affinities of various amorfrutins and commonly used PPARγ ligands. This data is essential for comparing the potency of this compound with other known modulators of PPARγ.

CompoundBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)PPAR Subtype SelectivityReference
This compound (Amorfrutin 1) 23651 (NCoR recruitment)~100-fold for PPARγ over PPARα/δ[1]
Amorfrutin B 19-60- to 140-fold for PPARγ over PPARα/δ[2]
Amorfrutin 2 ~300-Selective for PPARγ[2]
Rosiglitazone -64 (NCoR recruitment)Full PPARγ agonist[1]
Pioglitazone 584-Full PPARγ agonist[1]

Note: Ki and IC50 values can vary depending on the specific assay conditions and the fluorescent tracer used.

Experimental Protocols

This section provides a detailed methodology for performing the in vitro PPARγ competitive binding assay using TR-FRET technology.

Materials and Reagents
  • Recombinant Human PPARγ-LBD (GST-tagged): Purified protein, stored at -80°C.

  • Terbium-labeled anti-GST Antibody: The FRET donor.

  • Fluorescent PPARγ Tracer (e.g., Fluormone™ Pan-PPAR Green): The FRET acceptor.

  • This compound: Test compound, dissolved in DMSO.

  • Reference Compounds (e.g., Rosiglitazone, Pioglitazone): For positive controls, dissolved in DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA (w/v). Note: Buffer composition may require optimization.

  • DMSO: For serial dilutions of compounds.

  • 384-well, low-volume, black, non-binding surface microplates.

  • TR-FRET compatible microplate reader.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Assembly cluster_read Incubation and Reading cluster_analysis Data Analysis prep_amorfrutin Prepare serial dilutions of this compound in DMSO add_compounds Dispense this compound and controls into 384-well plate prep_amorfrutin->add_compounds prep_controls Prepare serial dilutions of reference compounds in DMSO prep_controls->add_compounds prep_buffer Prepare Assay Buffer prep_protein_mix Prepare 4x PPARγ-LBD and Tb-anti-GST Ab mix in Assay Buffer prep_buffer->prep_protein_mix prep_tracer_mix Prepare 4x Fluorescent Tracer mix in Assay Buffer prep_buffer->prep_tracer_mix add_protein Add PPARγ-LBD/Tb-Ab mix to all wells prep_protein_mix->add_protein add_tracer Add Fluorescent Tracer mix to all wells prep_tracer_mix->add_tracer add_compounds->add_tracer add_tracer->add_protein incubate Incubate plate at room temperature in the dark add_protein->incubate read_plate Read TR-FRET signal on a microplate reader incubate->read_plate calc_ratio Calculate TR-FRET ratio (Emission at 520nm / Emission at 495nm) read_plate->calc_ratio plot_curve Plot TR-FRET ratio vs. log[this compound] calc_ratio->plot_curve calc_ic50 Determine IC50 value from the dose-response curve plot_curve->calc_ic50

Caption: Experimental workflow for the PPARγ competitive binding assay.

Detailed Method
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range that will span the expected IC50 value (e.g., from 10 mM to 1 nM).

    • Prepare serial dilutions of the reference compound (e.g., Rosiglitazone) in the same manner.

    • For the negative control (0% inhibition), use DMSO alone. For the positive control (100% inhibition), a high concentration of a known potent ligand can be used.

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to room temperature.

    • Prepare a 4x working solution of the fluorescent tracer in Assay Buffer. The final concentration will need to be optimized but is typically in the low nanomolar range.

    • Prepare a 4x working solution containing the GST-tagged PPARγ-LBD and the terbium-labeled anti-GST antibody in Assay Buffer. The optimal concentrations of the protein and antibody should be determined empirically, but typical final concentrations are in the low nanomolar range.

  • Assay Procedure (for a 20 µL final volume in a 384-well plate):

    • Add 5 µL of the 4x serially diluted this compound or reference compounds to the appropriate wells of the 384-well plate. For control wells, add 5 µL of DMSO.

    • Add 5 µL of the 4x fluorescent tracer solution to all wells.

    • Initiate the binding reaction by adding 10 µL of the 4x PPARγ-LBD/terbium-labeled anti-GST antibody mixture to all wells.

    • Seal the plate and incubate for 1-2 hours at room temperature, protected from light. The optimal incubation time should be determined to ensure the binding reaction has reached equilibrium.

  • Data Acquisition:

    • Measure the TR-FRET signal using a microplate reader set to the appropriate excitation and emission wavelengths for the terbium donor and the fluorescent acceptor (e.g., excitation at 340 nm, emission at 495 nm for terbium and 520 nm for the acceptor). A time delay (typically 50-100 µs) should be used to reduce background fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well by dividing the acceptor emission signal (e.g., 520 nm) by the donor emission signal (e.g., 495 nm).

    • Normalize the data by setting the average signal from the negative control (DMSO) wells as 100% and the average signal from the positive control wells as 0%.

    • Plot the normalized TR-FRET signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the dissociation constant (Kd) of the fluorescent tracer is known.

PPARγ Signaling Pathway

The following diagram illustrates the general mechanism of PPARγ activation and its downstream effects.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AmorfrutinA This compound AmorfrutinA_n This compound AmorfrutinA->AmorfrutinA_n Enters Nucleus PPARg PPARγ PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR CoRepressor Co-repressor CoRepressor->PPARg_RXR CoActivator Co-activator PPRE PPRE (DNA) TargetGenes Target Gene Transcription PPRE->TargetGenes MetabolicEffects Adipogenesis, Glucose Uptake, Insulin Sensitivity TargetGenes->MetabolicEffects PPARg_RXR->CoRepressor Inactive State PPARg_RXR->CoActivator Conformational Change & Co-activator Recruitment PPARg_RXR->PPRE Binds to PPRE AmorfrutinA_n->PPARg_RXR Binding

Caption: Simplified PPARγ signaling pathway upon ligand binding.

References

Application Notes and Protocols: Amorfrutin A in TNF-α-Stimulated Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amorfrutin A in studying TNF-α-stimulated colon cancer cells. The information compiled here is based on preclinical research and is intended to guide further investigation into the therapeutic potential of this compound.

This compound, a natural compound isolated from the fruits of Amorpha fruticosa L., has demonstrated potential as an anticancer agent.[1] In the context of colon cancer, a disease often driven by chronic inflammation, the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) plays a critical role in promoting tumor growth, proliferation, and survival.[2][3][4] Research indicates that this compound can counteract the effects of TNF-α by inhibiting key signaling pathways, such as NF-κB and JAK/STAT, which are aberrantly activated in many cancers.[1][5]

Data Presentation

The following tables summarize the expected quantitative outcomes from key experiments investigating the effects of this compound on TNF-α-stimulated colon cancer cells.

Table 1: Effect of this compound on Cell Viability and Apoptosis

Cell LineTreatmentConcentration (µM)Inhibition of Viability (%)Apoptosis Induction (Fold Change)
HCT116This compound5, 10, 20Concentration-dependent decreaseConcentration-dependent increase
HCT116TNF-α (10 ng/mL)-IncreaseDecrease
HCT116This compound + TNF-α5, 10, 20Reversal of TNF-α-induced viabilityPotentiation of TNF-α-induced apoptosis
SW480This compound5, 10, 20Concentration-dependent decreaseConcentration-dependent increase
SW480TNF-α (10 ng/mL)-IncreaseDecrease
SW480This compound + TNF-α5, 10, 20Reversal of TNF-α-induced viabilityPotentiation of TNF-α-induced apoptosis

Table 2: Modulation of TNF-α-Induced Gene and Protein Expression by this compound

Target Gene/ProteinTreatmentThis compound (µM)Change in Expression (Fold Change vs. TNF-α alone)
NF-κB Pathway
p-p65TNF-α + this compound10
p-IκBαTNF-α + this compound10
COX-2TNF-α + this compound10
Cyclin D1TNF-α + this compound10
MMP-9TNF-α + this compound10
VEGFTNF-α + this compound10
JAK/STAT Pathway
p-JAK1TNF-α + this compound10
p-JAK2TNF-α + this compound10
p-STAT3TNF-α + this compound10
Apoptosis-Related
cIAP-1TNF-α + this compound10
FLIPTNF-α + this compound10
p53This compound10
p21This compound10
p27This compound10

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: Human colon cancer cell lines such as HCT116 and SW480.

  • Culture Medium: McCoy's 5A or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

    • Stimulate the cells with human recombinant TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 30 minutes for signaling studies, 24-48 hours for viability and gene expression studies).

    • Harvest cells for downstream analysis.

Cell Viability Assay (MTT Assay)
  • Seed 5x10³ cells per well in a 96-well plate and culture overnight.

  • Treat cells with this compound and/or TNF-α as described above.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-STAT3, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay
  • Transfect colon cancer cells with a plasmid containing the NF-κB response element linked to a luciferase reporter gene.

  • After 24 hours, treat the transfected cells with this compound and/or TNF-α.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).

RNA Extraction and RT-qPCR
  • Extract total RNA from treated cells using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using gene-specific primers for target genes (e.g., COX-2, MMP-9, VEGF) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

Visualizations

Signaling Pathways

AmorfrutinA_TNFa_Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK JAKs JAK1/JAK2 Phosphorylation TNFR->JAKs IkBa IκBα Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB Gene_Expression Gene Expression (COX-2, MMP-9, VEGF, Cyclin D1, cIAP-1, FLIP) NFkB->Gene_Expression Proliferation Proliferation, Invasion, Angiogenesis, Anti-apoptosis Gene_Expression->Proliferation AmorfrutinA This compound AmorfrutinA->IKK AmorfrutinA->JAKs STAT3 STAT3 Phosphorylation AmorfrutinA->STAT3 JAKs->STAT3 STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer STAT3_genes STAT3 Target Genes STAT3_dimer->STAT3_genes Cell_Survival Cell Survival STAT3_genes->Cell_Survival

Caption: this compound inhibits TNF-α-induced NF-κB and JAK/STAT signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Seed Colon Cancer Cells (HCT116, SW480) pretreat Pre-treat with this compound (e.g., 5, 10, 20 µM) start->pretreat stimulate Stimulate with TNF-α (e.g., 10 ng/mL) pretreat->stimulate harvest Harvest Cells stimulate->harvest viability Cell Viability (MTT Assay) harvest->viability western Protein Expression (Western Blot) harvest->western reporter NF-κB Activity (Luciferase Assay) harvest->reporter qpcr Gene Expression (RT-qPCR) harvest->qpcr

Caption: General experimental workflow for studying this compound in TNF-α-stimulated cells.

Logical Relationship

Logical_Relationship inflammation Chronic Inflammation (High TNF-α) signaling Activation of NF-κB & STAT3 inflammation->signaling cancer_progression Colon Cancer Progression (Proliferation, Survival, Invasion) signaling->cancer_progression amorfrutin_a This compound inhibition Inhibition of NF-κB & STAT3 amorfrutin_a->inhibition leads to inhibition->signaling therapeutic_effect Therapeutic Potential (Anti-cancer Effects) inhibition->therapeutic_effect results in

Caption: The therapeutic rationale for this compound in inflammation-driven colon cancer.

References

Application Note: High-Throughput Identification and Quantification of Amorfrutins in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Amorfrutins, a class of phenolic compounds initially discovered in Amorpha fruticosa and later in some Glycyrrhiza species, have garnered significant attention from the scientific community due to their potent antidiabetic and anti-inflammatory properties.[1] These compounds act as selective peroxisome proliferator-activated receptor γ (PPARγ) agonists, making them promising candidates for the development of new nutraceuticals and pharmaceuticals for metabolic disorders.[1] This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of key amorfrutins in plant extracts. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with quantitative data for representative amorfrutins.

Introduction

Amorfrutins are characterized by a bibenzyl structure and have been shown to selectively modulate PPARγ, a key regulator of glucose and lipid metabolism.[2] Unlike some synthetic PPARγ agonists that are associated with adverse side effects, amorfrutins from natural sources are being investigated as a potentially safer therapeutic alternative.[2] Accurate and precise analytical methods are therefore crucial for the quality control of plant raw materials, the standardization of extracts, and for pharmacokinetic studies in drug development. This LC-MS/MS method provides a reliable tool for researchers, scientists, and drug development professionals working with these promising bioactive compounds.

Experimental Protocols

Sample Preparation: Extraction of Amorfrutins from Plant Material

This protocol is optimized for the extraction of amorfrutins from the dried fruits of Amorpha fruticosa.

Materials and Reagents:

  • Dried plant material (e.g., fruits of Amorpha fruticosa)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Grinder or mill

  • 60-mesh sieve

  • Ultrasonic bath

  • Centrifuge

  • 10 mL volumetric flasks

  • 0.22 µm syringe filters

Procedure:

  • Air-dry the plant material and pulverize it into a fine powder using a grinder.

  • Pass the powder through a 60-mesh sieve to ensure a uniform particle size.

  • Accurately weigh 200 mg of the powdered plant material into a centrifuge tube.

  • Add 4 mL of 80% aqueous methanol (v/v) to the tube.

  • Extract the mixture in an ultrasonic bath (40 kHz, 300 W) at room temperature for 10 minutes.[3]

  • Centrifuge the suspension at 5000 rpm for 10 minutes.[3]

  • Carefully decant the supernatant into a 10 mL volumetric flask.

  • Repeat the extraction (steps 4-7) on the plant material pellet one more time, combining the supernatants in the same volumetric flask.

  • Bring the final volume to 10 mL with 80% methanol.[3]

  • Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (QqQ-MS) with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column Hypersil BDS C18 column (or equivalent, e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)[1][4]
Mobile Phase A 0.2% Glacial Acetic Acid in Water[1]
Mobile Phase B Acetonitrile
Gradient Elution A linear gradient should be optimized to ensure separation of the amorfrutins. A starting point could be a gradient from 5% to 95% B over 15-20 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Fragmentation Pattern: Amorfrutins characteristically exhibit a neutral loss of a carboxyl group (CO2), corresponding to a mass difference of 44 Da.[3] A common and characteristic fragment ion for several amorfrutins is observed at m/z 225.[5]

Note on MRM Parameter Optimization: The optimal cone voltage and collision energy are instrument-dependent and should be determined by infusing standard solutions of each amorfrutin into the mass spectrometer. The precursor ions will be the [M-H]⁻ of each analyte. The product ions should be selected based on the most intense and specific fragments.

Proposed MRM Transitions for Optimization:

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)
2-carboxy-3,5-dihydroxy-4-geranylbibenzyl (AC)393.2Optimize for fragments from the loss of CO₂ (349.2) and the characteristic ion at 225
Amorfrutin A (AA)339.1Optimize for fragments from the loss of CO₂ (295.1) and the characteristic ion at 225
Amorfrutin B (AB)407.2Optimize for fragments from the loss of CO₂ (363.2) and the characteristic ion at 225

Data Presentation

The following table summarizes the quantitative data for three major amorfrutins found in the fruits of Amorpha fruticosa, as reported in the literature.

Table 1: Quantitative Analysis of Amorfrutins in Amorpha fruticosa Fruits

CompoundContent Range (mg/g of dried plant material)[1]Linearity Range (µg/mL)[1]Correlation Coefficient (r²)[1]
2-carboxy-3,5-dihydroxy-4-geranylbibenzyl (AC)1.31 - 7.434.2 - 84.5> 0.999
This compound (AA)0.54 - 3.524.5 - 90.2> 0.999
Amorfrutin B (AB)0.64 - 4.634.6 - 92.7> 0.999

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material (e.g., Amorpha fruticosa fruits) grinding Grinding and Sieving (60-mesh) plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation (5000 rpm) extraction->centrifugation collection Supernatant Collection (Repeat Extraction) centrifugation->collection final_extract Final Extract (Diluted to Volume) collection->final_extract filtration Filtration (0.22 µm) final_extract->filtration lc_ms_analysis LC-MS/MS Analysis (UPLC-QqQ-MS) filtration->lc_ms_analysis

Caption: A schematic of the experimental workflow for the extraction and analysis of amorfrutins.

Amorfrutin Signaling Pathway

ppar_gamma_signaling cluster_cell Adipocyte amorfrutin Amorfrutin ppar_gamma PPARγ amorfrutin->ppar_gamma Binds and Activates rxr RXR ppar_gamma->rxr Heterodimerizes with ppre PPRE (DNA Response Element) rxr->ppre Binds to target_genes Target Genes (e.g., related to glucose and lipid metabolism) ppre->target_genes Regulates transcription Increased Transcription

Caption: Simplified signaling pathway of amorfrutin as a PPARγ agonist.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the identification and quantification of amorfrutins in plant extracts. The provided protocols for sample preparation and analysis are straightforward and can be readily implemented in a laboratory setting. This method will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development, aiding in the quality control of raw materials and the advancement of research into the therapeutic potential of amorfrutins.

References

How to prepare Amorfrutin A solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Amorfrutin A is a natural phenolic compound isolated from the fruits of Amorpha fruticosa and the roots of Glycyrrhiza foetida. It belongs to a class of bioactive molecules known as amorfrutins, which have garnered significant interest in drug discovery due to their diverse pharmacological activities. These activities include anti-diabetic, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound is recognized as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. By selectively modulating PPARγ, this compound can influence the expression of target genes involved in these pathways.

Furthermore, recent studies have elucidated another significant mechanism of action for this compound in the context of cancer biology. It has been shown to be a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly by inhibiting the phosphorylation and nuclear translocation of STAT3.[2][3] The JAK/STAT pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. This compound has been observed to inhibit the activation of upstream kinases such as JAK1 and JAK2.[2]

Cellular Effects

In cell culture models, this compound has demonstrated a range of effects, including:

  • Anti-inflammatory Effects: this compound can inhibit the expression of various pro-inflammatory genes.[1]

  • Anticancer Effects: It has been shown to inhibit the proliferation and survival of human cancer cells.[2] This is achieved, in part, by inducing cell cycle arrest in the G1 phase and increasing the expression of tumor suppressor proteins like p53, and cyclin-dependent kinase inhibitors like p21 and p27.[2]

Stability and Storage

This compound is a phenolic compound and, like many such molecules, may be susceptible to degradation by factors such as light, high temperatures, and oxidative conditions. Stock solutions of this compound prepared in dimethyl sulfoxide (DMSO) should be stored at -20°C to ensure stability. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. When diluted in cell culture media for experiments, it is advisable to use the solutions fresh.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its analogs. It is important to note that the cytotoxic effects (IC50) of this compound can be cell-line dependent. Therefore, it is highly recommended that researchers determine the IC50 for their specific cell line and experimental conditions using the protocol provided below.

CompoundParameterCell Line(s)ValueReference(s)
This compound Molecular Weight N/A340.4 g/mol [2]
Effective Concentration (for JAK/STAT inhibition)HeLa, SK-Hep1, MDA-MB-231, HCT1165 - 20 µM[1]
IC50 (Cytotoxicity) HeLa, SK-Hep1, MDA-MB-231, HCT116Not explicitly reported in the cited literature. It is recommended to determine this experimentally.N/A
Amorfrutin B Ki (PPARγ binding) N/A19 nM
EC50 (PPARγ activation) N/A73 nM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 340.4 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 340.4 g/mol x 1000 mg/g = 3.404 mg

  • Weighing this compound:

    • Carefully weigh out 3.404 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Determination of IC50 of this compound using MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of this compound from your 10 mM stock solution in complete cell culture medium. A typical final concentration range to test could be 0.1, 1, 5, 10, 20, 50, and 100 µM.

    • Important: Ensure the final concentration of DMSO in all wells (including the vehicle control) is the same and does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells.

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the treated wells.

    • Include a "medium only" control (no cells) for background absorbance.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on TNF-α-induced STAT3 phosphorylation in cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human TNF-α

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 2-4 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include an untreated control group.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-STAT3 levels to total STAT3 and then to the loading control (β-actin) to determine the relative inhibition of STAT3 phosphorylation.

Visualizations

AmorfrutinA_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound (3.404 mg) dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C aliquot->store dilute Dilute stock solution in cell culture medium store->dilute final_dmso Ensure final DMSO concentration is <0.5% dilute->final_dmso treat_cells Treat cells in culture final_dmso->treat_cells

Caption: Workflow for preparing this compound solutions.

AmorfrutinA_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR JAK JAK1/JAK2 TNFR->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene_Expression Pro-inflammatory & Oncogenic Gene Expression Dimer->Gene_Expression AmorfrutinA This compound AmorfrutinA->JAK inhibits

Caption: Inhibition of the JAK/STAT pathway by this compound.

References

Application Note: A Comprehensive Guide to Measuring Amorfrutin A's Effects on Gene Expression in Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amorfrutin A, a natural compound found in plants like licorice (Glycyrrhiza foetida) and bastard indigo (Amorpha fruticosa), has garnered significant interest in metabolic research.[1][2] It functions as a selective partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[3][4] Unlike full agonists like thiazolidinediones (TZDs), which can have side effects such as weight gain, partial agonists like this compound may offer a more favorable therapeutic profile by selectively modulating gene expression.[2][4] This document provides detailed protocols and application notes for researchers studying the effects of this compound on gene expression in adipocytes, offering a framework for assessing its potential in drug development for metabolic diseases.

Mechanism of Action: PPARγ Signaling Pathway

This compound exerts its effects by binding to and partially activating PPARγ. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in adipocyte differentiation, lipid storage, and glucose metabolism.[2][3]

PPARG_Pathway This compound Signaling Pathway in Adipocytes cluster_cell Adipocyte cluster_nucleus Nucleus Amorfrutin_A This compound PPARg PPARγ Amorfrutin_A->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Target_Genes Target Genes (e.g., FABP4, CEBPA) Transcription->Target_Genes Experimental_Workflow Preadipocytes 1. Culture Preadipocytes (e.g., 3T3-L1 or primary cells) Differentiation 2. Induce Adipocyte Differentiation Preadipocytes->Differentiation Treatment 3. Treat Differentiated Adipocytes with this compound Differentiation->Treatment RNA_Isolation 4. Isolate Total RNA Treatment->RNA_Isolation cDNA_Synthesis 5. Synthesize cDNA (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 6. Perform qRT-PCR cDNA_Synthesis->qPCR Data_Analysis 7. Analyze Gene Expression Data (e.g., 2-ΔΔCt method) qPCR->Data_Analysis

References

Troubleshooting & Optimization

Amorfrutin A solubility issues in aqueous buffers for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amorfrutin A, focusing on its solubility challenges in aqueous buffers for various assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a lipophilic, isoprenoid-substituted benzoic acid derivative.[1] Like many other small molecules with high lipophilicity, it exhibits poor solubility in aqueous solutions. For in vitro assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution before being diluted into aqueous assay buffers or cell culture media.[2][3]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is causing this?

This is a common issue when working with hydrophobic compounds. The precipitation is due to the low solubility of this compound in the aqueous buffer. When the DMSO stock is diluted, the concentration of the organic co-solvent (DMSO) decreases significantly, and the aqueous environment cannot keep the lipophilic this compound in solution, leading to its precipitation.[2][4] It is crucial to ensure the final DMSO concentration in your assay is as low as possible to minimize solvent effects on the biological system, yet high enough to maintain the compound's solubility.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of the experiment. However, a general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to avoid significant solvent-induced artifacts or cytotoxicity. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay.

Q4: Can I use other organic solvents to prepare my this compound stock solution?

While other organic solvents like ethanol or methanol can be used, DMSO is the most common choice due to its high dissolving power for a wide range of compounds and its miscibility with water.[3] If you choose to use another solvent, you must validate its compatibility with your assay and ensure it does not interfere with the experimental results.

Q5: How can I improve the solubility of this compound in my aqueous buffer without using high concentrations of organic solvents?

One of the most effective methods to enhance the aqueous solubility of poorly soluble compounds like this compound is through the use of cyclodextrins.[5] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, forming water-soluble inclusion complexes.[5][6] This approach can significantly increase the apparent solubility of the compound in aqueous media.[7][8]

Troubleshooting Guide

Issue: this compound Precipitation in Aqueous Buffer

This guide provides a step-by-step approach to troubleshoot and resolve issues related to the precipitation of this compound upon its addition to aqueous buffers for assays.

Step 1: Optimize DMSO Concentration

Before exploring more complex solubilization methods, ensure that you are using an optimized DMSO concentration.

  • Problem: Precipitation occurs immediately upon dilution of the DMSO stock.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the final DMSO/aqueous buffer mixture.

  • Solution:

    • Determine the highest tolerable final DMSO concentration for your assay (e.g., 0.1%, 0.5%).

    • Prepare a serial dilution of your this compound stock solution in pure DMSO.

    • Add these diluted stocks to your aqueous buffer to achieve the desired final this compound concentrations while maintaining the predetermined maximal final DMSO concentration.

    • Observe for any precipitation. The highest concentration that remains clear is your working solubility limit under these conditions.

Step 2: Employing Cyclodextrins for Enhanced Solubility

If optimizing the DMSO concentration is insufficient, or if you need to work at higher this compound concentrations, using cyclodextrins is a recommended next step. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[5]

  • Problem: Need to achieve higher aqueous concentrations of this compound without precipitation.

  • Solution: Prepare an this compound-cyclodextrin inclusion complex.

Table 1: Comparison of Solubilization Methods

MethodStock SolventTypical Final Co-solvent Conc.AdvantagesDisadvantages
Co-solvent (DMSO) DMSO0.1% - 0.5%Simple to prepare.Limited solubility enhancement; potential for solvent toxicity.[3]
Cyclodextrin Complexation Organic Solvent (for initial drug dissolution) then aqueous buffer with cyclodextrinNot ApplicableSignificant increase in aqueous solubility; reduces free drug concentration which can mitigate toxicity.[5][8]Requires optimization of drug-to-cyclodextrin ratio; potential for cyclodextrin to interact with assay components.[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method is cost-effective and does not require specialized equipment.[6]

  • Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of this compound to HP-β-CD. This may need to be optimized.[9]

  • Dissolution: Dissolve the required amount of HP-β-CD in a minimal amount of water to form a paste.

  • Mixing: Dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol). Add the this compound solution to the HP-β-CD paste.

  • Kneading: Knead the mixture thoroughly in a mortar and pestle for 30-60 minutes. The organic solvent will gradually evaporate.

  • Drying: Dry the resulting solid mixture in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.

  • Reconstitution: The resulting powder is the this compound-cyclodextrin complex, which should be readily soluble in your aqueous assay buffer.

Protocol 2: Preparation of this compound-Cyclodextrin Solution (Co-evaporation Method)

This method can lead to efficient complex formation.[6]

  • Dissolution: Dissolve this compound in an organic solvent (e.g., methanol or ethanol). In a separate container, dissolve the desired molar equivalent of HP-β-CD in water.

  • Mixing: Add the this compound solution to the aqueous HP-β-CD solution with continuous stirring.

  • Evaporation: Remove the solvents using a rotary evaporator. This will result in a thin film of the complex on the flask wall.

  • Reconstitution: Reconstitute the dried complex in your aqueous assay buffer.

Visualizations

experimental_workflow cluster_stock Stock Preparation cluster_assay Assay Preparation amorfrutin_powder This compound (Powder) dmso DMSO stock_solution This compound Stock Solution (in DMSO) amorfrutin_powder->stock_solution Dissolve in aqueous_buffer Aqueous Buffer (e.g., PBS, Media) stock_solution->aqueous_buffer Dilute final_solution Final Assay Solution aqueous_buffer->final_solution Successful Solubilization precipitation Precipitation (Problem) aqueous_buffer->precipitation Poor Solubility

Caption: Workflow for preparing this compound assay solutions.

troubleshooting_workflow cluster_dmso Step 1: Optimize Co-solvent cluster_cyclo Step 2: Use Cyclodextrins start Start: Precipitation Observed check_dmso Is final DMSO conc. < 0.5%? start->check_dmso increase_dmso Can DMSO conc. be increased? check_dmso->increase_dmso Yes use_cyclo Prepare this compound- Cyclodextrin Complex check_dmso->use_cyclo No dmso_ok Test higher DMSO (within limits) increase_dmso->dmso_ok Yes increase_dmso->use_cyclo No end_success Success: Soluble Solution dmso_ok->end_success optimize_ratio Optimize Drug:Cyclodextrin Molar Ratio use_cyclo->optimize_ratio optimize_ratio->end_success end_fail Further Optimization Needed optimize_ratio->end_fail

Caption: Troubleshooting logic for this compound solubility.

signaling_pathway_example tnfa TNF-α jak JAK1/2 tnfa->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Active) nucleus Nucleus p_stat3->nucleus Translocates gene_exp Oncogene Expression nucleus->gene_exp amorfrutin This compound amorfrutin->jak Inhibits

Caption: Simplified diagram of this compound inhibiting the JAK/STAT3 pathway.[10]

References

Overcoming low bioavailability of Amorfrutin A in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Amorfrutin A in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in animal models?

Pharmacokinetic studies of this compound and its analogue, Amorfrutin B, have been conducted in mice. While some studies suggest a relatively good oral bioavailability for certain amorfrutins, others may encounter challenges depending on the specific analogue, formulation, and animal model used. For instance, a study on Amorfrutin B in C57BL/6 mice after a single oral dose of 100 mg/kg reported a rapid peak in plasma concentration, indicating good absorption.[1] However, the term "low bioavailability" is often associated with polyphenolic compounds as a general class due to factors like poor water solubility and extensive first-pass metabolism.[2][3]

Q2: What are the primary factors that can limit the oral bioavailability of this compound?

Several factors can contribute to the variable or low oral bioavailability of this compound:

  • Poor Aqueous Solubility: Like many polyphenols, this compound has low water solubility, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[2][3]

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the intestines and liver before it reaches systemic circulation. This is a common issue for many natural compounds.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump this compound back into the intestinal lumen, reducing its net absorption.

Q3: What are the potential strategies to enhance the oral bioavailability of this compound?

Several formulation and co-administration strategies can be employed to overcome the challenges associated with this compound's bioavailability:

  • Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or micelles can improve its solubility, protect it from degradation, and enhance its absorption.[2][4][5]

  • Co-administration with Bioavailability Enhancers: Administering this compound with compounds that inhibit drug-metabolizing enzymes or efflux transporters can increase its systemic exposure. Piperine, a component of black pepper, is a well-known inhibitor of P-glycoprotein and certain metabolic enzymes.[6][7][8][9]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and, consequently, its absorption.

  • Structural Modification: While more complex, chemical modification of the this compound structure could be explored to improve its physicochemical properties for better absorption.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo studies with this compound.

Issue Potential Cause Troubleshooting Suggestions
High variability in plasma concentrations between animals. Poor and variable dissolution of the administered compound. Differences in individual animal metabolism.1. Improve Formulation: Utilize a nanoformulation (e.g., liposomes, polymeric nanoparticles) to enhance solubility and dissolution consistency. 2. Standardize Dosing Procedure: Ensure consistent administration techniques and vehicle volumes across all animals. 3. Consider a More Homogenous Animal Cohort: Use animals of the same age, sex, and genetic background.
Low Cmax and AUC values despite a high oral dose. Poor absorption due to low solubility. Extensive first-pass metabolism. Efflux transporter activity.1. Particle Size Reduction: Micronize the this compound powder to increase its surface area and dissolution rate. 2. Co-administer with Piperine: Piperine can inhibit P-glycoprotein and metabolic enzymes, potentially increasing absorption and reducing clearance.[6][7] 3. Use a Self-Emulsifying Drug Delivery System (SEDDS): This can improve solubilization in the gastrointestinal tract.[2][3]
Rapid elimination and short half-life. Rapid metabolism by the liver.1. Inhibition of Metabolism: Co-administer with known inhibitors of relevant metabolic enzymes (e.g., piperine for CYP enzymes).[6][7] 2. Sustained-Release Formulation: Develop a formulation that releases this compound over an extended period.
Inconsistent or lack of in vivo efficacy compared to in vitro results. Insufficient bioavailability to reach therapeutic concentrations at the target site.1. Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Conduct a dose-ranging study and correlate plasma concentrations with the observed pharmacological effect. 2. Optimize Formulation for Bioavailability: Implement the strategies mentioned above (nanoformulations, co-administration) to increase systemic exposure.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters for Amorfrutin B and A1 after a single oral administration in male C57BL/6 mice.

ParameterAmorfrutin B (100 mg/kg)Amorfrutin A1 (100 mg/kg)
Cmax (mg/L) 30.4Not explicitly stated, but similar PK properties reported
Tmax (h) ~1Not explicitly stated
Elimination Half-life (h) ~2Not explicitly stated, but similar PK properties reported
Mean Residence Time (h) Not explicitly statedNot explicitly stated
AUC (mg*h/L) Not explicitly stated, but mean concentration over 24h was 3.7 mg/LNot explicitly stated

Data extracted from a study on the pharmacokinetics of Amorfrutin B and A1.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes (Hypothetical)

This protocol describes a general method for preparing liposomal formulations to enhance the bioavailability of lipophilic compounds like this compound. This is a proposed method and would require optimization for this compound specifically.

  • Lipid Film Hydration Method:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with a phosphate-buffered saline (PBS) solution by gentle rotation at a temperature above the lipid phase transition temperature.

    • The resulting suspension contains multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by separating the unencapsulated this compound from the liposomes using techniques like dialysis or ultracentrifugation and quantifying the amount of encapsulated drug.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical design for an oral pharmacokinetic study in mice.

  • Animal Model:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the mice overnight before dosing, with free access to water.

  • Dosing:

    • Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose, or a nanoformulation).

    • Administer a single oral dose of the formulation to the mice via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Collect the blood in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study amorfrutin_a This compound formulation Formulation Strategies (e.g., Nanoformulation, SEDDS) amorfrutin_a->formulation characterization Characterization (Size, Encapsulation Efficiency) formulation->characterization dosing Oral Dosing (Mouse Model) characterization->dosing Optimized Formulation sampling Blood Sampling (Time Points) dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd ppar_gamma_pathway cluster_nucleus Nucleus cluster_effects Physiological Effects amorfrutin This compound ppar PPARγ amorfrutin->ppar Binds and Activates rxr RXR ppar->rxr Forms Heterodimer ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to DNA target_genes Target Gene Transcription ppre->target_genes insulin_sensitivity Improved Insulin Sensitivity target_genes->insulin_sensitivity inflammation Reduced Inflammation target_genes->inflammation glucose_metabolism Modulated Glucose Metabolism target_genes->glucose_metabolism

References

Technical Support Center: Optimizing Amorfrutin A in Insulin Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Amorfrutin A in insulin resistance research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in improving insulin sensitivity?

This compound primarily acts as a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3][4] By binding to and activating PPARγ, this compound modulates the expression of genes involved in glucose and lipid metabolism, which can lead to improved insulin sensitivity.[2][5] It has been shown to be a high-affinity ligand for PPARγ.[4]

Q2: In which experimental models has this compound been shown to be effective?

This compound has demonstrated efficacy in both in vitro and in vivo models of insulin resistance. In vitro studies have utilized cell lines such as human primary adipocytes and HEK 293H cells.[6][7] In vivo studies have successfully used diet-induced obese (DIO) mice and genetically diabetic db/db mice to show improvements in insulin resistance and other metabolic parameters.[2][5][8]

Q3: What are the key advantages of using this compound compared to full PPARγ agonists like thiazolidinediones (TZDs)?

This compound acts as a selective PPARγ modulator, leading to a different gene expression profile compared to full agonists like rosiglitazone.[2] Studies suggest that this compound treatment improves insulin resistance without common TZD-associated side effects such as significant weight gain and hepatotoxicity.[2][5]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when added to cell culture media.

  • Possible Cause: this compound is a lipophilic compound with poor aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate.

  • Solution:

    • Optimize DMSO Concentration: While dissolving this compound in DMSO is necessary, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Stepwise Dilution: Prepare intermediate dilutions of your this compound stock in a serum-free medium or PBS before adding it to the final culture medium. This gradual change in solvent polarity can help maintain solubility.

    • Pre-warming Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes aid in solubility.

    • Vortexing: Ensure thorough mixing by gently vortexing or pipetting immediately after adding this compound to the culture media.

Issue 2: High variability in experimental results between batches.

  • Possible Cause: Inconsistent compound stability, cellular passage number, or procedural variations.

  • Solution:

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound in DMSO regularly and store them appropriately (protected from light at -20°C or -80°C) to prevent degradation. The stability of this compound in aqueous solutions over long periods can be limited.

    • Consistent Cell Passaging: Use cells within a consistent and narrow passage number range for all experiments to minimize phenotypic drift.

    • Standardized Protocols: Adhere strictly to standardized experimental protocols, including incubation times, cell densities, and reagent concentrations.

Issue 3: Observed cytotoxicity at expected therapeutic doses.

  • Possible Cause: Cell line sensitivity, excessive DMSO concentration, or compound degradation.

  • Solution:

    • Determine IC50: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line to determine the non-toxic concentration range of this compound.

    • Control for DMSO Toxicity: Always include a vehicle control (media with the same final concentration of DMSO) to ensure that the observed cytotoxicity is not due to the solvent.

    • Purity of Compound: Ensure the purity of the this compound being used, as impurities could contribute to cytotoxicity.

Quantitative Data Summary

Table 1: In Vitro Dosage and Efficacy of Amorfrutins

CompoundTargetAssayCell LineBinding Affinity (Ki)EC50Relative Activation vs. RosiglitazoneReference
This compound (1)PPARγTR-FRET Binding-236-354 nM--[2]
This compound (1)PPARγReporter GeneHEK 293H--15-39%[2][6]
Amorfrutin 1 & 2PPARγGene ExpressionHuman Adipocytes-30 µM-[5][6]
Amorfrutin BPPARγTR-FRET Binding-19 nM--[9]
Amorfrutin BPPARγReporter GeneHEK 293H--20%[9]
PioglitazonePPARγTR-FRET Binding-584 nM--[2]
RosiglitazonePPARγCorepressor Dissociation--IC50 = 64 nM100%[5]
Amorfrutin 1PPARγCorepressor Dissociation--IC50 = 51 nM-[5]

Table 2: In Vivo Dosage and Effects of this compound in Mouse Models

Animal ModelTreatmentDosageDurationKey OutcomesReference
Diet-Induced Obese (DIO) C57BL/6 MiceAmorfrutin 1100 mg/kg/day23 daysReduced insulin resistance (HOMA-IR), improved glucose tolerance (OGTT), no significant weight gain.[5]
db/db MiceAmorfrutin 1Not specified24 daysReduced plasma insulin more effectively than rosiglitazone, decreased plasma glucose, triglycerides, and free fatty acids.[5]

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • Induce differentiation 2 days post-confluence using a differentiation cocktail (e.g., DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).

    • After 2-3 days, switch to a maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin) and replace it every 2 days until mature adipocytes are formed (typically 8-12 days post-induction).

  • This compound Treatment:

    • On the day of the experiment, serum-starve the differentiated 3T3-L1 adipocytes in a serum-free, low-glucose DMEM for 2-4 hours.

    • Treat the cells with the desired concentrations of this compound (or vehicle control) for a specified period (e.g., 24 hours).

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer phosphate (KRP) buffer.

    • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C.

    • Add 2-deoxy-D-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 10-15 minutes.

    • Stop the uptake by washing the cells with ice-cold KRP buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Preparation:

    • Fast the mice overnight (approximately 16 hours) with free access to water.[3]

    • Record the body weight of each mouse.

  • Baseline Blood Glucose:

    • Obtain a baseline blood sample (t=0) from the tail vein.

    • Measure the blood glucose concentration using a glucometer.

  • Glucose Administration:

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[2][3]

  • Blood Sampling and Glucose Measurement:

    • Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[2][3]

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the blood glucose concentrations over time.

    • Calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations

Signaling Pathways and Workflows

Insulin_Signaling_and_AmorfrutinA_Action cluster_0 This compound Pathway cluster_1 Insulin Signaling Pathway This compound This compound PPARg PPARg This compound->PPARg Binds & Activates Gene Expression Gene Expression PPARg->Gene Expression Modulates Improved Insulin Sensitivity Improved Insulin Sensitivity Gene Expression->Improved Insulin Sensitivity Insulin Signaling Pathway Insulin Signaling Pathway Improved Insulin Sensitivity->Insulin Signaling Pathway Enhances Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds IRS IRS Insulin Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: this compound and Insulin Signaling Pathways.

Experimental_Workflow_In_Vitro cluster_0 Cell Culture & Differentiation cluster_1 Treatment & Assay Culture 3T3-L1 Preadipocytes Culture 3T3-L1 Preadipocytes Induce Differentiation Induce Differentiation Culture 3T3-L1 Preadipocytes->Induce Differentiation Mature Adipocytes Mature Adipocytes Induce Differentiation->Mature Adipocytes Serum Starvation Serum Starvation Mature Adipocytes->Serum Starvation Treat with this compound Treat with this compound Serum Starvation->Treat with this compound Insulin Stimulation Insulin Stimulation Treat with this compound->Insulin Stimulation Measure Glucose Uptake Measure Glucose Uptake Insulin Stimulation->Measure Glucose Uptake

Caption: In Vitro Glucose Uptake Assay Workflow.

Experimental_Workflow_In_Vivo Fast Mice (16h) Fast Mice (16h) Baseline Glucose (t=0) Baseline Glucose (t=0) Fast Mice (16h)->Baseline Glucose (t=0) Oral Gavage (Glucose) Oral Gavage (Glucose) Baseline Glucose (t=0)->Oral Gavage (Glucose) Blood Sampling (15-120 min) Blood Sampling (15-120 min) Oral Gavage (Glucose)->Blood Sampling (15-120 min) Measure Blood Glucose Measure Blood Glucose Blood Sampling (15-120 min)->Measure Blood Glucose Data Analysis (AUC) Data Analysis (AUC) Measure Blood Glucose->Data Analysis (AUC)

Caption: In Vivo Oral Glucose Tolerance Test Workflow.

References

Troubleshooting Amorfrutin A instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amorfrutin A. The information is designed to address potential instability issues during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For optimal long-term stability, it is recommended to store this compound at -20°C. Under these conditions, the compound is reported to be stable for at least four years.

Q2: What are the appropriate solvents for dissolving this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and methanol. The choice of solvent may impact the stability of the compound in solution, and it is advisable to prepare fresh solutions for experiments or conduct stability studies in the desired solvent.

Q3: Has the complete degradation profile of this compound been characterized?

To date, detailed studies on the forced degradation of this compound and the specific identification of its degradation products have not been extensively published. Therefore, it is crucial to handle the compound under recommended conditions to minimize degradation and to analytically monitor its purity over time.

Q4: Can this compound be stored at room temperature or in solution for extended periods?

Based on general knowledge of phenolic compounds, long-term storage at room temperature, especially in solution, is not recommended without specific stability data. Phenolic compounds can be susceptible to degradation at elevated temperatures and in certain solvents. For short-term use, solutions should be kept protected from light and at a controlled, cool temperature.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results Over Time

Possible Cause: Degradation of this compound in storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the solid compound has been consistently stored at -20°C and protected from light.

  • Assess Purity: Analyze the purity of your this compound stock using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the stored sample with that of a new, unopened vial if available.

  • Solution Stability: If you are using a stock solution, consider the possibility of degradation in the solvent. Prepare fresh solutions before each experiment. If a stock solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. A preliminary stability study of the solution under your specific storage conditions is recommended.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Review Handling Procedures: Evaluate your experimental workflow for potential stress factors that could induce degradation, such as exposure to:

    • Extreme pH: Phenolic compounds can be unstable at high pH.[1]

    • Oxidizing agents: The presence of oxidizing agents can lead to degradation.

    • Light: Photodegradation can occur with prolonged exposure to light.

    • Elevated Temperatures: Thermal degradation is a common issue for many organic compounds.

  • Conduct a Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study on a small sample of this compound. This involves subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and analyzing the resulting samples by HPLC or LC-MS to identify potential degradation products.[2][3]

  • Optimize Analytical Method: Ensure your HPLC method is a stability-indicating method, meaning it can separate the intact this compound from any potential degradation products.[4][5][6]

Data Presentation

Table 1: Summary of Storage Conditions for this compound

ConditionRecommendationRationale
Solid, Long-Term Store at -20°C, protected from light.Ensures stability for at least 4 years.
Solid, Short-Term Keep in a cool, dark, and dry place.Minimizes exposure to potential degradation factors.
In Solution (e.g., DMSO) Prepare fresh or store aliquots at -80°C for short periods.Reduces the risk of solvent-mediated degradation and freeze-thaw cycles.
Room Temperature Avoid for long-term storage.Increased risk of thermal degradation.
High pH Solutions Avoid prolonged exposure.Phenolic compounds can be unstable under alkaline conditions.[1]
Exposure to Light Minimize exposure.Potential for photodegradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline based on published methods for the analysis of amorfrutins and can be adapted to assess the purity of this compound.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of this compound from any impurities or degradation products.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks.

Mandatory Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_preparation Sample Preparation cluster_analysis Stability Assessment cluster_stress Forced Degradation (Optional) storage This compound (Solid) Stored at -20°C dissolve Dissolve in appropriate solvent (e.g., DMSO, Methanol) storage->dissolve hplc HPLC Analysis (Purity Check) dissolve->hplc Initial Purity acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidation Oxidation (H2O2) dissolve->oxidation photo Photolytic Stress dissolve->photo thermal Thermal Stress dissolve->thermal lcms LC-MS Analysis (Degradant Identification) lcms->hplc Identify Degradation Peaks acid->lcms base->lcms oxidation->lcms photo->lcms thermal->lcms

Caption: Workflow for assessing this compound stability.

ppar_gamma_pathway amorfrutin This compound ppar PPARγ amorfrutin->ppar Binds and Activates heterodimer PPARγ-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binds to transcription Target Gene Transcription ppre->transcription Initiates response Modulation of Glucose and Lipid Metabolism transcription->response Leads to

Caption: this compound activation of the PPARγ signaling pathway.

References

Addressing autofluorescence of Amorfrutin A in imaging assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Amorfrutin A in imaging-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to the intrinsic fluorescence (autofluorescence) of this compound, ensuring the generation of high-quality, reliable data.

Introduction to this compound Autofluorescence

This compound, a natural compound recognized for its activity as a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, is increasingly used in various biological studies.[1][2][3][4][5][6] As a phenolic compound, this compound possesses intrinsic fluorescent properties. While the precise excitation and emission spectra of this compound are not extensively documented in publicly available literature, compounds with similar chemical structures, such as other phenolics and stilbene derivatives, typically exhibit autofluorescence in the blue to green region of the electromagnetic spectrum.[2] This inherent fluorescence can sometimes interfere with the detection of fluorescent probes and proteins commonly used in imaging assays, such as DAPI, Hoechst, and Green Fluorescent Protein (GFP).

This guide will provide you with strategies to identify, manage, and mitigate potential autofluorescence from this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a concern when working with this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light. In the context of your experiments, this compound, due to its chemical nature as a phenolic compound, may fluoresce, particularly in the blue-green spectral range. This can be a concern as it may overlap with the emission spectra of your intended fluorescent labels (e.g., GFP, Alexa Fluor 488), leading to high background signal, reduced signal-to-noise ratio, and potential misinterpretation of your results.

Q2: How can I determine if this compound is causing autofluorescence in my specific imaging assay?

A2: To ascertain if this compound is the source of unwanted background fluorescence, you should include a crucial control in your experiment. Prepare a sample with your cells or tissue, treat it with this compound at the working concentration you intend to use, but omit your fluorescent labels (e.g., fluorescently tagged antibodies, GFP-expressing vectors). Image this sample using the same filter sets and imaging parameters you would for your fully stained samples. If you observe a fluorescent signal in the channel of interest, it is likely attributable to the autofluorescence of this compound.

Q3: What are the general strategies to minimize the impact of this compound autofluorescence?

A3: There are several effective strategies you can employ:

  • Spectral Separation: Choose fluorescent dyes for your experiment that have excitation and emission spectra distinct from the likely autofluorescence range of this compound (blue-green). Opting for fluorophores in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5) is a highly effective approach.[7][8]

  • Signal Enhancement: Increase the signal intensity of your specific fluorescent label. This can be achieved by using brighter fluorophores, optimizing antibody concentrations, or employing signal amplification techniques. A stronger specific signal will improve the signal-to-noise ratio, making the background autofluorescence less impactful.

  • Image Processing: Utilize background subtraction techniques during image analysis. By imaging a control sample containing only this compound, you can create an "autofluorescence profile" that can be computationally subtracted from your experimental images.

  • Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can use spectral unmixing algorithms. This advanced technique allows for the separation of the emission spectra of your specific fluorophore from the broader autofluorescence spectrum of this compound.[5][9][10][11][12]

Troubleshooting Guide

This guide provides a step-by-step approach to address issues of high background fluorescence suspected to be from this compound.

Problem Potential Cause Recommended Solution
High background fluorescence in the green channel (e.g., FITC, GFP, Alexa Fluor 488). Autofluorescence of this compound is likely overlapping with the emission of your green fluorophore.1. Confirm the source: Image a control sample treated only with this compound. 2. Switch to a red-shifted fluorophore: Use a secondary antibody conjugated to a fluorophore like Alexa Fluor 594 or Alexa Fluor 647. 3. Optimize imaging parameters: Reduce the exposure time or laser power for the green channel to a level that minimizes background while still allowing for the detection of true signal.
Difficulty distinguishing true signal from background noise. The signal from your target is weak relative to the autofluorescence from this compound.1. Amplify your signal: Consider using a brighter fluorophore or a signal amplification kit (e.g., Tyramide Signal Amplification). 2. Increase primary antibody concentration: Titrate your primary antibody to find the optimal concentration that maximizes specific signal. 3. Use background subtraction: Acquire an image of a control sample with this compound only and use it for background correction in your analysis software.
Autofluorescence is present across multiple channels. This compound may have a broad emission spectrum.1. Characterize the autofluorescence spectrum: If possible, use a spectral detector to determine the emission profile of this compound in your sample. This will help in selecting appropriate fluorophores and filter sets. 2. Employ spectral unmixing: Use software to separate the spectral signature of this compound from your specific fluorescent labels.[5][9][10][11][12] 3. Consider alternative experimental approaches: If imaging proves too challenging, consider non-imaging-based assays to validate your findings, such as Western blotting or qPCR for target gene expression.
Fixation appears to increase background fluorescence. Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with cellular components and compounds like this compound to increase autofluorescence.[7][8][13]1. Reduce fixation time: Use the minimum fixation time required to preserve your sample's morphology. 2. Use a different fixative: Consider using a chilled methanol or acetone fixation protocol, as these organic solvents are less likely to induce autofluorescence.[13] 3. Perform a quenching step: After fixation with aldehydes, you can treat your samples with a quenching agent like sodium borohydride or glycine to reduce autofluorescence.[7][8][13]

Experimental Protocols

Protocol 1: Control for Determining this compound Autofluorescence

Objective: To assess the contribution of this compound to the background fluorescence in your imaging assay.

Materials:

  • Cell culture medium or buffer appropriate for your cells/tissue.

  • This compound stock solution.

  • Microscope slides or imaging plates.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Prepare your cells or tissue on the imaging support as you would for your main experiment.

  • Treat the sample with this compound at the final concentration and for the same duration as in your planned experiment.

  • Crucially, do not add any of your fluorescent labels (e.g., primary/secondary antibodies, fluorescent dyes).

  • Wash the sample with buffer (e.g., PBS) to remove any unbound this compound, following your standard protocol.

  • Mount the sample with an appropriate mounting medium.

  • Image the sample using the exact same microscope settings (laser power, exposure time, gain) that you intend to use for your fully stained experimental samples.

  • Acquire images in all the channels you plan to use.

  • Analyze the images. Any signal detected in a particular channel represents the autofluorescence contribution from this compound and/or the biological sample itself under your experimental conditions.

Protocol 2: Background Subtraction using ImageJ/Fiji

Objective: To computationally remove the background fluorescence attributed to this compound from your experimental images.

Prerequisites: You will need an image of a control sample treated only with this compound (as generated in Protocol 1), and your experimental image with your fluorescent labels.

Procedure:

  • Open both your experimental image and your this compound control image in ImageJ/Fiji.

  • Ensure both images are of the same bit depth (e.g., 16-bit). You can check this under Image > Type.

  • If you have a multi-channel image, split the channels by going to Image > Color > Split Channels. Perform the subtraction on the channel of interest.

  • Select the experimental image window.

  • Go to Process > Image Calculator....

  • In the Image Calculator dialog box:

    • For Image1, select your experimental image.

    • For Operation, choose Subtract.

    • For Image2, select your this compound control image.

    • Check the box for Create new window and 32-bit (float) result.

  • Click OK. A new image window will appear, showing your experimental image with the background fluorescence from the control image subtracted.

  • You can then merge the channels back together if you started with a multi-channel image (Image > Color > Merge Channels...).

Visualizations

Signaling Pathway of this compound

This compound is a known agonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Upon activation by this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3][6][14]

AmorfrutinA_Pathway cluster_cell Cell cluster_nucleus Nucleus AmorfrutinA This compound PPARg PPARγ AmorfrutinA->PPARg binds & activates PPRE PPRE (Target Gene Promoter) PPARg->PPRE heterodimerizes with RXR and binds to RXR RXR RXR->PPRE GeneExpression Modulation of Target Gene Expression PPRE->GeneExpression regulates BiologicalEffects Biological Effects (e.g., anti-inflammatory, insulin sensitization) GeneExpression->BiologicalEffects

Caption: Signaling pathway of this compound via PPARγ activation.

Experimental Workflow for Troubleshooting Autofluorescence

The following workflow provides a logical sequence of steps to identify and address autofluorescence issues when using this compound.

References

Technical Support Center: Control Experiments for Amorfrutin A PPARγ-Dependent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the PPARγ-dependent effects of Amorfrutin A. The information is tailored for researchers, scientists, and drug development professionals to ensure the specificity and validity of their experimental findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My luciferase reporter assay shows PPARγ activation by this compound, but how can I be certain this is a direct effect and not an artifact?

A1: To confirm the specificity of this compound's effect on PPARγ in a luciferase reporter assay, it is crucial to include the following controls:

  • PPARγ Antagonist Control: Co-treatment of your cells with this compound and a known PPARγ antagonist, such as GW9662 or T0070907.[1][2] A significant reduction in the luciferase signal in the presence of the antagonist indicates that the activation is indeed mediated by PPARγ.

  • Empty Vector Control: Transfect a separate group of cells with the reporter plasmid but with an empty expression vector (lacking the PPARγ gene). If this compound still elicits a strong luciferase signal in these cells, it suggests an off-target effect on the reporter system itself or on other endogenous factors.

  • Positive Control: Always include a known PPARγ agonist, like Rosiglitazone, as a positive control to ensure your assay system is responsive.[3][4]

  • Vehicle Control: A vehicle control (e.g., DMSO) is essential to establish the baseline luciferase activity.

Troubleshooting Tip: If the antagonist does not block the this compound-induced signal, consider the possibility of off-target effects. Amorfrutins have been noted to potentially inhibit NF-κB pathways, which could indirectly influence reporter gene expression.[5]

Q2: I'm observing changes in the expression of known PPARγ target genes after this compound treatment. How do I confirm this is a PPARγ-dependent effect?

A2: To validate that the observed changes in target gene expression are mediated by PPARγ, the following control experiments are recommended:

  • PPARγ Knockdown/Knockout: The most definitive control is to use siRNA or shRNA to knockdown the expression of PPARγ in your cells. If the effect of this compound on target gene expression is diminished or abolished in the knockdown cells compared to control cells (e.g., treated with a scrambled siRNA), it strongly supports a PPARγ-dependent mechanism.[6]

  • Pharmacological Inhibition: Similar to the reporter assay, pre-treating the cells with a PPARγ antagonist (e.g., GW9662) before adding this compound should reverse the changes in target gene expression.[7]

  • Dose-Response Analysis: Perform a dose-response experiment with this compound. A clear dose-dependent effect on target gene expression strengthens the evidence for a specific interaction.

Troubleshooting Tip: If gene expression changes persist after PPARγ knockdown or antagonist treatment, this compound may be acting through alternative pathways or on other PPAR isoforms. Some amorfrutins have shown activity on PPARα and PPARβ/δ.[8][9]

Q3: My Western blot results for PPARγ protein levels are inconsistent after this compound treatment. What could be the issue?

A3: Inconsistent Western blot results can arise from several factors. Here are some troubleshooting steps:

  • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.[10]

  • Antibody Specificity: Ensure your primary antibody is specific for PPARγ. Validate the antibody by including positive and negative controls (e.g., lysate from cells known to express high and low levels of PPARγ).[11]

  • Protein Extraction: Use appropriate lysis buffers and protease inhibitors to ensure the integrity of the extracted proteins.[11]

  • Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using a stain like Ponceau S.

Troubleshooting Tip: Some studies have shown that PPARγ expression itself can be regulated by various stimuli.[7][12] Therefore, it is crucial to carefully control your experimental conditions and time points.

Data Presentation

Table 1: Recommended Concentrations for Control Compounds

CompoundTypeTypical Concentration RangeReference
RosiglitazonePPARγ Agonist (Positive Control)10 nM - 10 µM[3][4]
GW9662PPARγ Antagonist1 µM - 10 µM[2][7]
T0070907PPARγ Antagonist1 µM - 10 µM[1]
This compoundTest Compound1 µM - 50 µM[3][8]

Table 2: Expected Outcomes of Control Experiments for a PPARγ-Dependent Effect of this compound

ExperimentTreatmentExpected Outcome
Luciferase Reporter Assay This compoundIncreased luciferase activity
This compound + GW9662Attenuated luciferase activity compared to this compound alone
RosiglitazoneMarkedly increased luciferase activity
qPCR for Target Genes This compoundAltered expression of PPARγ target genes (e.g., up-regulation of FABP4, CD36)
This compound + GW9662Reversal of the effect of this compound on target gene expression
PPARγ siRNA + this compoundNo significant change in target gene expression compared to siRNA control

Experimental Protocols

Luciferase Reporter Assay for PPARγ Activation
  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect cells with a PPARγ expression plasmid, a PPRE-luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization).

  • Treatment:

    • After 24 hours, treat the cells with this compound, a positive control (Rosiglitazone), and co-treatments with a PPARγ antagonist (GW9662). Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement:

    • After 18-24 hours of treatment, lyse the cells.

    • Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[3]

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Express the results as fold activation relative to the vehicle control.[3]

Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression
  • Cell Culture and Treatment:

    • Plate cells (e.g., 3T3-L1 adipocytes) and treat with this compound, with and without a PPARγ antagonist, for the desired time.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.[6]

  • qPCR:

    • Perform qPCR using primers specific for your target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., ACTB, GAPDH).[13][14]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for PPARγ Protein
  • Protein Extraction:

    • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.[10]

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

    • Incubate with a primary antibody against PPARγ overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

    • Quantify band intensity using densitometry software.

Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_controls Control Strategies cluster_outcomes Confirmation of PPARγ Dependence reporter Luciferase Reporter Assay qpcr qPCR for Target Genes antagonist PPARγ Antagonist (e.g., GW9662) reporter->antagonist Co-treatment wb Western Blot qpcr->antagonist Co-treatment sirna PPARγ siRNA qpcr->sirna Knockdown confirmation Effect is PPARγ-Dependent antagonist->confirmation sirna->confirmation positive_control Positive Control (e.g., Rosiglitazone) positive_control->reporter positive_control->qpcr vehicle_control Vehicle Control (e.g., DMSO) vehicle_control->reporter vehicle_control->qpcr

Caption: Experimental workflow for validating PPARγ-dependent effects.

signaling_pathway cluster_cell Cell amorfrutin_a This compound pparg PPARγ amorfrutin_a->pparg Activates rxr RXR pparg->rxr Heterodimerizes ppre PPRE rxr->ppre Binds target_genes Target Genes (e.g., FABP4, CD36) ppre->target_genes Activates Transcription mrna mRNA target_genes->mrna protein Protein mrna->protein response Biological Response protein->response gw9662 GW9662 (Antagonist) gw9662->pparg Inhibits sirna PPARγ siRNA sirna->pparg Degrades mRNA

Caption: PPARγ signaling pathway and points of experimental intervention.

References

Validation & Comparative

A Comparative Guide to Amorfrutin A and Rosiglitazone in Adipocyte Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Amorfrutin A, a natural product, and Rosiglitazone, a synthetic thiazolidinedione, on the differentiation of preadipocytes into mature adipocytes. Both compounds are known to interact with the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. However, their distinct mechanisms of action lead to significantly different outcomes in terms of adipocyte maturation and gene expression, with important implications for therapeutic applications.

Executive Summary

This compound acts as a partial agonist of PPARγ, whereas Rosiglitazone is a full agonist . This fundamental difference results in a weaker induction of adipogenesis by this compound compared to Rosiglitazone. While both compounds can initiate the adipogenic program, Rosiglitazone leads to a more robust accumulation of lipids and a stronger upregulation of genes associated with the adipocyte phenotype. The data presented herein, derived from in vitro studies, highlights this compound as a selective PPARγ modulator (SPPARM) with a potentially distinct therapeutic window compared to full agonists like Rosiglitazone.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters comparing the activity of this compound (and its more potent analogue, Amorfrutin B) with Rosiglitazone.

Table 1: PPARγ Binding Affinity and Activation Efficacy

CompoundBinding Affinity (Ki) for PPARγPPARγ Activation Efficacy (Relative to Rosiglitazone)
This compound 354 nM[1]15%[1]
Amorfrutin B 19 nM[2][3]39%[1]
Rosiglitazone 7 nM[2]100% (Full Agonist)[1]

Table 2: Comparative Effect on Adipogenic Gene Expression

Gene TargetEffect of Amorfrutins (relative to Rosiglitazone)Description of Gene Function
FABP4 (aP2) Much weaker induction[1][2]Fatty acid-binding protein 4, involved in fatty acid uptake and transport.
CEBPA Much weaker induction[2]CCAAT/enhancer-binding protein alpha, a key transcription factor for adipogenesis.
SLC2A4 (GLUT4) Weaker induction[1]Glucose transporter type 4, responsible for insulin-stimulated glucose uptake.

Signaling Pathways and Experimental Workflow

The diagrams below, generated using the DOT language, visualize the distinct signaling mechanisms of this compound and Rosiglitazone and the general experimental workflow used to assess their effects on adipocyte differentiation.

Signaling Pathway: Partial vs. Full PPARγ Agonism

PPARg_Signaling cluster_receptor Receptor Complex Amorfrutin_A This compound (Partial Agonist) PPARg_RXR PPARγ-RXR Heterodimer Amorfrutin_A->PPARg_RXR Binds to Rosiglitazone Rosiglitazone (Full Agonist) Rosiglitazone->PPARg_RXR Binds to Partial_Activation Partial Transcriptional Activation PPARg_RXR->Partial_Activation Full_Activation Full Transcriptional Activation PPARg_RXR->Full_Activation Weak_Induction Weaker Induction of Adipogenic Genes (e.g., FABP4, CEBPA) Partial_Activation->Weak_Induction Strong_Induction Strong Induction of Adipogenic Genes (e.g., FABP4, CEBPA) Full_Activation->Strong_Induction Less_Differentiation Less Pronounced Adipocyte Differentiation Weak_Induction->Less_Differentiation Robust_Differentiation Robust Adipocyte Differentiation Strong_Induction->Robust_Differentiation

Caption: Differential PPARγ activation by this compound and Rosiglitazone.

Experimental Workflow for Adipocyte Differentiation Assay

Adipocyte_Differentiation_Workflow cluster_culture Cell Culture & Induction cluster_analysis Analysis Start 1. Culture 3T3-L1 Preadipocytes to Confluence Induction 2. Induce Differentiation (MDI Cocktail ± Test Compound) Start->Induction Maturation 3. Mature Adipocytes (Insulin Medium ± Test Compound) Induction->Maturation Analysis_Point 4. Harvest Cells at Different Time Points Maturation->Analysis_Point OilRedO 5a. Oil Red O Staining (Lipid Accumulation) Analysis_Point->OilRedO qPCR 5b. qPCR (Gene Expression) Analysis_Point->qPCR WesternBlot 5c. Western Blot (Protein Expression) Analysis_Point->WesternBlot

Caption: Workflow for assessing adipocyte differentiation in vitro.

Experimental Protocols

3T3-L1 Adipocyte Differentiation

This protocol is a standard method for inducing the differentiation of 3T3-L1 murine preadipocytes into mature adipocytes, suitable for testing the effects of compounds like this compound and Rosiglitazone.

  • Cell Seeding and Growth: 3T3-L1 preadipocytes are seeded in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Cells are grown to confluence. Two days post-confluence (Day 0), differentiation is induced.

  • Differentiation Induction (Days 0-2): The growth medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail). Test compounds (this compound or Rosiglitazone at desired concentrations) or vehicle control are added to this medium.

  • Adipocyte Maturation (Days 2 onwards): After 48 hours, the differentiation medium is replaced with adipocyte maintenance medium (DMEM, 10% FBS, and 10 µg/mL insulin). The medium is replenished every 2 days. Test compounds or vehicle are included in the maintenance medium. Full differentiation is typically observed between days 8 and 12.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.

  • Fixation: Differentiated 3T3-L1 cells in culture plates are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin in PBS for at least 1 hour.

  • Staining: The fixed cells are washed with water and then with 60% isopropanol. The cells are then stained with a freshly prepared Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for 10-15 minutes at room temperature.

  • Washing and Visualization: The staining solution is removed, and the cells are washed with water. The lipid droplets stained in red can be visualized and imaged using a microscope.

  • Quantification: For quantitative analysis, the Oil Red O stain is eluted from the cells using 100% isopropanol. The absorbance of the eluted stain is measured spectrophotometrically at a wavelength of approximately 500 nm. The absorbance reading is directly proportional to the amount of lipid accumulated in the cells.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is employed to measure the relative expression levels of key adipogenic marker genes.

  • RNA Extraction: Total RNA is isolated from the differentiated 3T3-L1 cells at desired time points using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green-based detection method or probe-based assays. The reaction mixture includes cDNA, forward and reverse primers for the target genes (e.g., Pparg, Cebpa, Fabp4, Slc2a4), and a housekeeping gene for normalization (e.g., Gapdh, Actb), and the appropriate PCR master mix.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the housekeeping gene and expressed as a fold change relative to the control group.

Conclusion

This compound and Rosiglitazone both influence adipocyte differentiation through their interaction with PPARγ. However, the partial agonism of this compound results in a more moderate and selective modulation of PPARγ activity, leading to a less pronounced adipogenic effect compared to the full agonist Rosiglitazone. This distinction is critical for drug development, as selective PPARγ modulators like this compound may offer a therapeutic advantage by separating the beneficial metabolic effects from the adverse effects associated with potent, full PPARγ activation, such as excessive fat storage. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in metabolic diseases.

References

Amorfrutin A vs. Amorfrutin B: A Comparative Analysis of PPARγ Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic disease and drug development, identifying potent and selective modulators of the peroxisome proliferator-activated receptor gamma (PPARγ) is a critical endeavor. Among the natural compounds of interest are amorfrutins, with Amorfrutin A and Amorfrutin B being two prominent examples. This guide provides a detailed comparison of their binding affinity to PPARγ, supported by experimental data, to aid in the selection and application of these molecules in research settings.

Executive Summary

Experimental evidence demonstrates that Amorfrutin B exhibits a significantly higher binding affinity for PPARγ compared to this compound . The dissociation constant (Kd) for Amorfrutin B has been reported to be as low as 19 nM, which is an order of magnitude stronger than that of this compound.[1][2] This heightened affinity suggests that Amorfrutin B is a more potent PPARγ ligand. Both molecules, however, act as partial agonists.[1][2]

Quantitative Comparison of Binding Affinity

The binding affinities of this compound and Amorfrutin B for PPARγ have been quantified using time-resolved fluorescence resonance energy transfer (TR-FRET) assays. The key quantitative data are summarized in the table below.

CompoundDissociation Constant (Kd) for PPARγBinding Affinity Constant (Ki) for PPARγRelative PotencyReference
This compound ~300 nM236 to 354 nMLower[2][3][4]
Amorfrutin B 19 nM19 nmol/lHigher[1][5][6]

Note: this compound is also referred to as amorfrutin 1 in some literature.

Experimental Protocols

The primary method utilized to determine the PPARγ binding affinity of this compound and B is a competitive binding assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

TR-FRET Competitive Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of a test compound (this compound or B) to the PPARγ ligand-binding domain (LBD).

Principle: This assay measures the displacement of a fluorescently labeled tracer from the PPARγ-LBD by a competing unlabeled ligand. The FRET signal is inversely proportional to the amount of test compound bound to the receptor.

Materials:

  • LanthaScreen™ TR-FRET PPARγ competitive binding assay kit (or similar)

  • GST-tagged PPARγ-LBD

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled PPARγ agonist (tracer, acceptor fluorophore)

  • Test compounds (this compound, Amorfrutin B)

  • Assay buffer

  • Microplates suitable for fluorescence readings

Procedure:

  • A solution containing the GST-PPARγ-LBD and the terbium-labeled anti-GST antibody is prepared and incubated to allow for complex formation.

  • Increasing concentrations of the test compound (this compound or B) are added to the wells of the microplate.

  • The fluorescently labeled tracer is added to all wells.

  • The PPARγ-LBD/antibody complex is then added to the wells to initiate the competitive binding reaction.

  • The plate is incubated at room temperature to reach binding equilibrium.

  • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the terbium donor and measures the emission from both the donor and the acceptor tracer.

  • The ratio of the acceptor to donor emission is calculated. This ratio decreases as the test compound displaces the tracer from the PPARγ-LBD.

  • The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • The IC50 value is then converted to a dissociation constant (Kd) or an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

Visualizing the Methodologies

Below are diagrams illustrating the experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_preparation Assay Preparation cluster_reaction Binding Reaction cluster_detection Data Acquisition & Analysis prep_reagents Prepare Reagents: - PPARγ-LBD - Tb-anti-GST Ab - Fluorescent Tracer - Amorfrutins plate_compounds Dispense Serial Dilutions of Amorfrutins into Plate prep_reagents->plate_compounds add_tracer Add Fluorescent Tracer plate_compounds->add_tracer add_receptor Add PPARγ-LBD/ Antibody Complex add_tracer->add_receptor incubate Incubate to Reach Equilibrium add_receptor->incubate read_plate Measure TR-FRET Signal incubate->read_plate analyze_data Calculate Emission Ratio and Determine IC50 read_plate->analyze_data calc_kd Convert IC50 to Kd/Ki analyze_data->calc_kd

TR-FRET Experimental Workflow

PPARg_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Amorfrutin This compound/B PPARg_RXR_inactive PPARγ-RXR Heterodimer (with Corepressors) Amorfrutin->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (with Coactivators) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change, Corepressor Dissociation, Coactivator Recruitment PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Gene Target Gene Transcription PPRE->Target_Gene Initiates mRNA mRNA Target_Gene->mRNA Protein Protein Synthesis mRNA->Protein Metabolic_Effects Metabolic Effects (e.g., Improved Insulin Sensitivity) Protein->Metabolic_Effects

Simplified PPARγ Signaling Pathway

Conclusion

The available data clearly indicate that Amorfrutin B is a more potent binder to the PPARγ receptor than this compound.[1][2] Researchers investigating the therapeutic potential of PPARγ modulation may find Amorfrutin B to be a more effective tool for activating this nuclear receptor. The choice between these two compounds will depend on the specific requirements of the experimental design, including desired potency and concentration-dependent effects.

References

Gene expression profile analysis of cells treated with Amorfrutin A vs pioglitazone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the molecular mechanisms and gene regulatory networks influenced by the natural PPARγ modulator, Amorfrutin A, and the synthetic full agonist, pioglitazone.

This guide provides a comprehensive comparison of the gene expression profiles in cells treated with this compound versus the well-established thiazolidinedione (TZD) drug, pioglitazone. Both compounds are known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis. While pioglitazone is a full agonist, this compound acts as a selective PPARγ modulator (SPPARγM), suggesting a distinct mechanism of action and potentially a more favorable side-effect profile. This guide synthesizes available data to illuminate the similarities and differences in their impact on cellular gene expression.

Core Mechanisms of Action

Pioglitazone, as a full PPARγ agonist, robustly activates the receptor, leading to broad transcriptional changes. This strong activation is linked to its potent insulin-sensitizing effects but also to side effects such as weight gain and fluid retention.

This compound, a natural compound, exhibits partial agonism towards PPARγ. This selective modulation is thought to result in a more targeted gene expression profile, potentially retaining the therapeutic benefits while minimizing the adverse effects associated with full PPARγ activation.

Comparative Gene Expression Analysis

Due to the absence of direct comparative high-throughput sequencing studies, this analysis compiles data from separate experiments on 3T3-L1 preadipocytes and other relevant cell types. The following table summarizes the differential expression of key PPARγ target genes and other relevant genes upon treatment with either this compound or pioglitazone.

Gene SymbolGene NameFunctionThis compound RegulationPioglitazone Regulation
Adipogenesis & Lipid Metabolism
PPARGPeroxisome proliferator-activated receptor gammaMaster regulator of adipogenesisPartial AgonistFull Agonist
CEBPACCAAT/enhancer-binding protein alphaAdipogenic transcription factorUpregulated (less than full agonists)Upregulated
FABP4Fatty acid-binding protein 4Fatty acid uptake and transportUpregulated (less than full agonists)Upregulated
LPLLipoprotein lipaseTriglyceride hydrolysisNot specifiedUpregulated
ACSAcyl-CoA synthetaseFatty acid activationNot specifiedUpregulated
PEPCK-CPhosphoenolpyruvate carboxykinase 1GlyceroneogenesisNot specifiedUpregulated
GPDHGlycerol-3-phosphate dehydrogenaseGlycerol synthesis for triglyceride backboneNot specifiedUpregulated
Glucose Homeostasis
SLC2A4 (GLUT4)Solute carrier family 2 member 4Insulin-regulated glucose transporterNot specifiedUpregulated
Insulin Signaling
CAPCbl-associated proteinEnhances insulin signalingNot specifiedUpregulated
ADIPOR2Adiponectin receptor 2Receptor for adiponectinNot specifiedUpregulated
Inflammation
IL6Interleukin 6Pro-inflammatory cytokineDownregulatedNot specified
PTGS2 (COX-2)Prostaglandin-endoperoxide synthase 2Inflammatory mediatorDownregulatedNot specified
CCL20C-C motif chemokine ligand 20Chemoattractant for immune cellsDownregulatedNot specified

Experimental Protocols

3T3-L1 Preadipocyte Differentiation and Treatment

This protocol is a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a common model for studying the effects of PPARγ agonists.

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test compounds (this compound or pioglitazone) are added at desired concentrations at this stage.

  • Maturation: After 48-72 hours, the differentiation medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. The medium is replenished every two days.

  • Treatment for Gene Expression Analysis: For analyzing the effect of the compounds on mature adipocytes, cells are fully differentiated (typically 8-10 days post-induction) before being treated with this compound or pioglitazone for a specified duration (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a column-based kit, according to the manufacturer's instructions.

RNA Sequencing (RNA-Seq) Library Preparation and Analysis

The following is a general workflow for RNA-seq.

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.

  • Library Preparation: An RNA-seq library is prepared using a commercially available kit. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform.

  • Data Analysis: The raw sequencing reads are subjected to quality control, aligned to a reference genome, and quantified to determine the expression level of each gene. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between different treatment groups.

Visualizing the Molecular Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis Preadipocytes 3T3-L1 Preadipocytes Differentiation Induction of Differentiation (IBMX, Dexamethasone, Insulin) Preadipocytes->Differentiation MatureAdipocytes Mature Adipocytes Differentiation->MatureAdipocytes Treatment_AmorfrutinA This compound MatureAdipocytes->Treatment_AmorfrutinA Treatment_Pioglitazone Pioglitazone MatureAdipocytes->Treatment_Pioglitazone Control Vehicle Control MatureAdipocytes->Control RNA_Extraction RNA Extraction Treatment_AmorfrutinA->RNA_Extraction Treatment_Pioglitazone->RNA_Extraction Control->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis

Caption: Experimental workflow for analyzing gene expression in treated adipocytes.

PPARγ Signaling Pathway

PPARg_Signaling cluster_receptor Receptor Complex AmorfrutinA This compound (Partial Agonist) PPARg PPARγ AmorfrutinA->PPARg Pioglitazone Pioglitazone (Full Agonist) Pioglitazone->PPARg RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Adipogenesis Adipogenesis (CEBPA, FABP4) PPRE->Adipogenesis Upregulation Lipid_Metabolism Lipid Metabolism (LPL, ACS, GPDH) PPRE->Lipid_Metabolism Upregulation Glucose_Uptake Glucose Uptake (SLC2A4) PPRE->Glucose_Uptake Upregulation Insulin_Signaling Insulin Signaling (CAP, ADIPOR2) PPRE->Insulin_Signaling Upregulation Inflammation Inflammation (IL6, PTGS2) PPRE->Inflammation Downregulation (this compound)

Caption: Simplified PPARγ signaling pathway activated by this compound and pioglitazone.

Conclusion

The available data, while not from direct comparative studies, suggest that both this compound and pioglitazone modulate gene expression through the activation of PPARγ. However, the magnitude and selectivity of this activation appear to differ significantly. Pioglitazone, as a full agonist, induces a broad and robust upregulation of genes involved in adipogenesis, lipid metabolism, and glucose uptake. In contrast, this compound, as a partial agonist, appears to induce a more moderate response in adipogenic genes while also exhibiting anti-inflammatory effects through the downregulation of key inflammatory mediators.

This differential gene expression profile may underlie the observed differences in their physiological effects, with this compound offering a potentially more targeted therapeutic approach with a reduced risk of the side effects associated with full PPARγ activation. Further head-to-head transcriptomic studies are warranted to fully elucidate the distinct molecular signatures of these two PPARγ agonists.

A Comparative Analysis of Amorfrutin A and Other Natural Selective Peroxisome Proliferator-Activated Receptor-γ Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Amorfrutin A with other natural Selective Peroxisome Proliferator-Activated Receptor-γ Modulators (SPPARγMs). The following sections detail their performance based on experimental data, outline the methodologies of key experiments, and visualize relevant biological pathways and workflows.

Amorfrutins, natural products isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, have emerged as a promising class of SPPARγMs. Unlike full agonists such as the synthetic thiazolidinediones (TZDs), which can lead to undesirable side effects like weight gain and fluid retention, SPPARγMs like amorfrutins exhibit a distinct mode of action. They partially activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism, resulting in a more favorable therapeutic profile. This selective modulation offers the potential for developing safer and more effective treatments for metabolic diseases.

Quantitative Performance Comparison

The following table summarizes the in vitro performance of this compound and B in comparison to other notable natural SPPARγMs and the full agonist rosiglitazone. The data highlights differences in binding affinity (Ki), concentration for 50% of maximal effect (EC50), and the efficacy of receptor activation relative to rosiglitazone.

CompoundTypeSourcePPARγ Binding Affinity (Ki, nM)PPARγ Activation (EC50, µM)Efficacy (% of Rosiglitazone)Selectivity for PPARγReference
This compound Natural SPPARγMAmorpha fruticosa, Glycyrrhiza foetida2361.827%High (over 100-fold vs PPARα/δ)
Amorfrutin B Natural SPPARγMAmorpha fruticosa, Glycyrrhiza foetida190.739%High (60- to 140-fold vs PPARα/δ)
Honokiol Natural SPPARγMMagnolia species~5,0001.8Partial AgonistModerate
Amorphastilbol Natural SPPARγMAmorpha fruticosaNot Reported~1Partial AgonistNot Reported
Genistein Natural SPPARγMSoybeans~5,0005.3Partial AgonistDual PPARα/γ agonist
Resveratrol Natural SPPARγMGrapes, Berries~20,00029Partial AgonistDual PPARα/γ agonist
Rosiglitazone Synthetic Full AgonistN/A430.046100%High

Key Experimental Methodologies

To ensure the reproducibility and critical evaluation of the presented data, detailed protocols for the primary assays are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PPARγ Binding Affinity

This competitive binding assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

  • Reagent Preparation : All reagents are prepared in a TR-FRET assay buffer. A 2X solution of the test compound and control ligands are prepared. A mixture of GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled pan-PPAR ligand (tracer; acceptor fluorophore) is also prepared.

  • Assay Procedure : The assay is performed in a 384-well plate. Equal volumes of the 2X test compound solution and the PPARγ-LBD/antibody/tracer mixture are added to the wells.

  • Incubation : The plate is incubated at room temperature for 1-6 hours to allow the binding to reach equilibrium. The plate should be covered to protect it from light and evaporation.

  • Data Acquisition : The fluorescence emission is measured at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a plate reader capable of TR-FRET measurements.

  • Data Analysis : The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is calculated. A competition curve is generated by plotting the TR-FRET ratio against the logarithm of the test compound concentration. The Ki value is then calculated from the IC50 of this curve.

Luciferase Reporter Gene Assay for PPARγ Activation

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

  • Cell Culture and Transfection : A suitable mammalian cell line (e.g., HEK293) is cultured. The cells are then co-transfected with two plasmids: an expression vector for full-length human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A third plasmid expressing a control reporter gene (e.g., Renilla luciferase) is often included for normalization.

  • Compound Treatment : After transfection, the cells are treated with various concentrations of the test compound or a control agonist (e.g., rosiglitazone). A vehicle control (e.g., DMSO) is also included.

  • Incubation : The treated cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Cell Lysis and Luciferase Assay : The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. If a normalization control is used, its activity is also measured.

  • Data Analysis : The luciferase activity is normalized to the control reporter activity. The fold activation is calculated relative to the vehicle control. The EC50 and maximal efficacy are determined by plotting the fold activation against the logarithm of the compound concentration.

Visualizing Pathways and Processes

The following diagrams, created using the DOT language, illustrate key concepts in SPPARγM research.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPPARgM Natural SPPARγM (e.g., this compound) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) SPPARgM->PPARg_RXR_inactive enters cell and binds CoR Co-repressor Complex PPARg_RXR_inactive->CoR binds PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active conformational change CoR->PPARg_RXR_active dissociates CoA Co-activator Complex PPARg_RXR_active->CoA recruits PPRE PPRE PPARg_RXR_active->PPRE binds Target_Genes Target Gene Transcription PPRE->Target_Genes initiates

Figure 1: Simplified PPARγ signaling pathway activation by a natural SPPARγM.

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound 1. Prepare 2X Test Compound and Controls Dispense 3. Dispense Reagents into 384-well Plate Test_Compound->Dispense PPARg_Mix 2. Prepare PPARγ-LBD, Tb-Ab, and Fluorescent Tracer Mix PPARg_Mix->Dispense Incubate 4. Incubate at Room Temperature (1-6h) Dispense->Incubate Read_Plate 5. Measure Fluorescence at 495nm and 520nm Incubate->Read_Plate Calculate_Ratio 6. Calculate TR-FRET Ratio (520nm / 495nm) Read_Plate->Calculate_Ratio Generate_Curve 7. Generate Competition Curve and Determine Ki Calculate_Ratio->Generate_Curve

Figure 2: Experimental workflow for the TR-FRET based PPARγ binding assay.

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_data Data Acquisition & Analysis Culture_Cells 1. Culture HEK293 Cells Transfect_Cells 2. Co-transfect with PPARγ and PPRE-Luciferase Plasmids Culture_Cells->Transfect_Cells Add_Compound 3. Treat Cells with Test Compound or Controls Transfect_Cells->Add_Compound Incubate_Cells 4. Incubate for 18-24 Hours Add_Compound->Incubate_Cells Lyse_Cells 5. Lyse Cells and Add Luciferase Substrate Incubate_Cells->Lyse_Cells Measure_Luminescence 6. Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze_Data 7. Normalize Data and Calculate Fold Activation, EC50, Efficacy Measure_Luminescence->Analyze_Data

Figure 3: Experimental workflow for the PPARγ luciferase reporter gene assay.

Validating the Anti-inflammatory Effects of Amorfrutin A: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amorfrutin A's anti-inflammatory properties, with a focus on validating its mechanism of action through Peroxisome Proliferator-Activated Receptor gamma (PPARγ) knockdown. This document synthesizes experimental data, details relevant protocols, and visualizes key pathways to support further investigation into this compound as a potential therapeutic agent.

Introduction to this compound and its Anti-inflammatory Potential

This compound, a natural compound isolated from the fruit of Amorpha fruticosa, has emerged as a promising anti-inflammatory agent.[1][2] Its mechanism of action is primarily attributed to its activity as a selective agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[1][2] By activating PPARγ, this compound can modulate the expression of various genes involved in the inflammatory response, offering a potential therapeutic avenue for inflammatory diseases. This guide focuses on the experimental validation of this PPARγ-dependent anti-inflammatory effect using gene knockdown approaches.

Experimental Validation: The Role of PPARγ Knockdown

To definitively establish the role of PPARγ in mediating the anti-inflammatory effects of this compound, researchers employ siRNA (small interfering RNA) to "knock down" or silence the expression of the PPARγ gene. By comparing the effects of this compound in cells with normal PPARγ expression to those with silenced PPARγ, it is possible to determine the extent to which its anti-inflammatory activity is dependent on this receptor.

Key Inflammatory Pathways Modulated by this compound

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3] Activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound, through its interaction with PPARγ, is thought to interfere with this process, leading to a reduction in the production of these inflammatory mediators.

Quantitative Data Summary: this compound's Anti-inflammatory Efficacy

The following table summarizes the quantitative data from studies investigating the anti-inflammatory effects of this compound and the validation of its PPARγ-dependent mechanism.

Inflammatory MarkerCell/Animal ModelTreatmentEffect of this compoundValidation of PPARγ DependenceReference
IL-8 (Gene Expression) HT-29 (human colon adenocarcinoma cells)TNF-α stimulationSignificant decrease in expressionEffect almost completely abolished with PPARγ siRNA knockdown.[2]
GRO-α (Gene Expression) HT-29 (human colon adenocarcinoma cells)TNF-α stimulationSignificant decrease in expressionEffect significantly reduced with PPARγ siRNA knockdown.[2]
TNF-α CCI Rats (neuropathic pain model)Chronic Constriction InjuryMarkedly inhibited upregulationEffect reversed by the PPARγ antagonist GW9662.[4]
IL-1β CCI Rats (neuropathic pain model)Chronic Constriction InjuryMarkedly inhibited upregulationEffect reversed by the PPARγ antagonist GW9662.[4]
IL-6 CCI Rats (neuropathic pain model)Chronic Constriction InjuryMarkedly inhibited upregulationEffect reversed by the PPARγ antagonist GW9662.[4]

Comparative Analysis: this compound vs. Rosiglitazone

Rosiglitazone is a well-established synthetic PPARγ agonist known for its potent anti-inflammatory effects.[5][6][7][8] Studies suggest that this compound may offer a more favorable profile. In HT-29 cells, amorfrutins demonstrated a more pronounced anti-inflammatory gene expression profile compared to rosiglitazone.[2] Furthermore, while both compounds show anti-diabetic effects, this compound appears to have a better side-effect profile, with less pronounced induction of genes involved in fat storage.[9][10]

Experimental Protocols

Detailed Methodology for PPARγ Knockdown in Macrophages (RAW 264.7)

This protocol provides a detailed method for siRNA-mediated knockdown of PPARγ in the commonly used RAW 264.7 macrophage cell line.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • siRNA targeting mouse PPARγ (pre-designed and validated)

  • Scrambled (non-targeting) siRNA control

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Microcentrifuge tubes

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Primers for mouse PPARγ and a housekeeping gene (e.g., GAPDH, Beta-actin)

  • Reagents for protein extraction and Western blotting (e.g., RIPA buffer, protease inhibitors, primary and secondary antibodies for PPARγ and a loading control)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed RAW 264.7 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well to be transfected, dilute the required amount of PPARγ siRNA or scrambled siRNA into Opti-MEM™ medium.

    • In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ medium.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (at a 1:1 ratio), mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Validation of Knockdown Efficiency:

    • qRT-PCR: After the incubation period, lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR using primers for PPARγ and a housekeeping gene. Calculate the relative expression of PPARγ to determine the knockdown efficiency at the mRNA level.

    • Western Blot: Lyse a separate set of transfected cells and extract total protein. Perform SDS-PAGE and Western blotting using an antibody specific for PPARγ to confirm the reduction in protein levels.

  • Cell Treatment and Analysis:

    • Following confirmation of successful knockdown, the cells are ready for treatment with this compound and subsequent analysis of inflammatory markers (e.g., stimulation with LPS followed by measurement of TNF-α, IL-6 by ELISA or qRT-PCR).

Visualizing the Mechanisms

Signaling Pathway of this compound's Anti-inflammatory Action

AmorfrutinA_Pathway cluster_extracellular Extracellular cluster_cell Macrophage Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway p65/p50 p65/p50 NF-kB Pathway->p65/p50 Nucleus Nucleus p65/p50->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Cytokines (TNF-a, IL-6) Cytokines (TNF-a, IL-6) Pro-inflammatory Genes->Cytokines (TNF-a, IL-6) This compound This compound PPARg PPARg This compound->PPARg Activates PPARg->NF-kB Pathway Inhibits Nucleus->Pro-inflammatory Genes Transcription

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow for Validating this compound's Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages Transfection Transfection RAW 264.7 Macrophages->Transfection Control siRNA Control siRNA Control siRNA->Transfection PPARg siRNA PPARg siRNA PPARg siRNA->Transfection LPS Stimulation LPS Stimulation Transfection->LPS Stimulation This compound Treatment This compound Treatment LPS Stimulation->this compound Treatment qRT-PCR qRT-PCR This compound Treatment->qRT-PCR Gene Expression ELISA ELISA This compound Treatment->ELISA Cytokine Secretion Western Blot Western Blot This compound Treatment->Western Blot Protein Expression

Caption: Workflow for validating this compound's effects using PPARγ knockdown.

Logical Relationship: this compound vs. Alternatives

Alternatives_Comparison This compound This compound + Potent anti-inflammatory effects + Favorable side-effect profile + Natural product origin Other PPARg Agonists Other PPARγ Agonists ± Variable efficacy ± Variable side-effect profiles This compound->Other PPARg Agonists Superior Profile Rosiglitazone Rosiglitazone + Potent anti-inflammatory effects - Unfavorable side-effect profile - Synthetic compound Rosiglitazone->Other PPARg Agonists Established Benchmark

Caption: Logical comparison of this compound with alternative PPARγ agonists.

References

Amorfrutin A: A Comparative Analysis of Cross-reactivity with PPARα and PPARδ Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Amorfrutin A's interaction with Peroxisome Proliferator-Activated Receptor (PPAR) subtypes α, δ, and γ. The following sections present quantitative data on binding affinities and functional activation, outline the experimental methodologies used to obtain this data, and visualize the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of this compound and Control Compounds on PPAR Subtypes

The following tables summarize the binding affinities (Kᵢ/Kₐ) and functional activation (EC₅₀ and Efficacy) of various amorfrutins and control compounds across the three main PPAR subtypes. This data is crucial for understanding the selectivity and potency of these compounds.

Table 1: Binding Affinity of Amorfrutins and Control Ligands for PPAR Subtypes

CompoundPPARα (Kᵢ/Kₐ, µM)PPARδ (Kᵢ/Kₐ, µM)PPARγ (Kᵢ/Kₐ, µM)
Amorfrutin 127[1]27[1]0.236[1]
Amorfrutin 225[1]17[1]0.287[1]
Amorfrutin B2.6[2]1.8[2]0.019[3][4]
Rosiglitazone (Control)Not DeterminedNot Determined0.007[1]
Pioglitazone (Control)Not DeterminedNot Determined0.584[1]

Table 2: Functional Activation of PPAR Subtypes by Amorfrutins and Control Agonists

CompoundPPARα (EC₅₀, µM)PPARα Efficacy (%)PPARδ (EC₅₀, µM)PPARδ Efficacy (%)PPARγ (EC₅₀, µM)PPARγ Efficacy (%)
Amorfrutin 10.39[2]13[2]Not DeterminedNot Determined0.458[1]39[1]
Amorfrutin 20.81[2]23[2]Not DeterminedNot Determined1.200[1]30[1]
Amorfrutin B0.91[2]61[2]0.74[2]3[2]0.050[3]20[3]
Rosiglitazone (Control)Not DeterminedNot DeterminedNot DeterminedNot Determined0.002[1]100[1]

Experimental Protocols

The data presented above was generated using established methodologies in the field of nuclear receptor pharmacology. The following are detailed descriptions of the key experimental protocols.

Competitive TR-FRET Binding Assay

This assay is utilized to determine the binding affinity of a test compound to a specific PPAR subtype.

  • Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody and a fluorescently labeled pan-PPAR ligand (tracer). The GST-tagged PPAR ligand-binding domain (LBD) brings the donor (terbium) and acceptor (tracer) into proximity, resulting in a high FRET signal. Unlabeled test compounds compete with the tracer for binding to the PPAR-LBD, leading to a decrease in the FRET signal in a dose-dependent manner.

  • Materials:

    • GST-tagged human PPARα, PPARδ, or PPARγ LBD.

    • Terbium-labeled anti-GST antibody.

    • Fluorescent pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green).

    • Test compounds (Amorfrutins, control agonists).

    • Assay buffer.

    • 384-well microplates.

  • Procedure:

    • A solution of the respective GST-PPAR-LBD and the terbium-labeled anti-GST antibody is prepared in assay buffer.

    • Serial dilutions of the test compounds are prepared.

    • The fluorescent tracer is added to the test compound dilutions.

    • The PPAR-LBD/antibody mixture is then added to the wells containing the tracer and test compounds.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • The fluorescence is read on a plate reader capable of TR-FRET measurements, with excitation at approximately 340 nm and emission detection at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer).

  • Data Analysis: The ratio of the emission signals (e.g., 520 nm / 495 nm) is calculated. The data is then plotted as the TR-FRET ratio against the logarithm of the test compound concentration. The IC₅₀ value, the concentration of the test compound that displaces 50% of the tracer, is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay is used to measure the functional activation of PPAR subtypes by a test compound.

  • Principle: Mammalian cells (e.g., HEK293) are transiently transfected with two plasmids: one expressing the full-length PPAR subtype (or a chimera containing the PPAR-LBD fused to a GAL4 DNA-binding domain) and a second reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE) or a GAL4 upstream activation sequence (UAS). If a test compound activates the PPAR, the receptor will bind to the promoter and drive the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.

  • Materials:

    • HEK293 cells or other suitable cell line.

    • Expression plasmids for human PPARα, PPARδ, or PPARγ.

    • Luciferase reporter plasmid with a PPRE or UAS.

    • Transfection reagent.

    • Cell culture medium and supplements.

    • Test compounds (Amorfrutins, control agonists).

    • Luciferase assay reagent.

    • 96-well cell culture plates.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are then co-transfected with the appropriate PPAR expression plasmid and the luciferase reporter plasmid.

    • After an incubation period to allow for plasmid expression, the cells are treated with serial dilutions of the test compounds.

    • The plates are incubated for a further period (e.g., 24 hours) to allow for receptor activation and luciferase expression.

    • The cell culture medium is removed, and the cells are lysed.

    • The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to a control (e.g., vehicle-treated cells). The normalized data is plotted against the logarithm of the test compound concentration. The EC₅₀ value, the concentration of the test compound that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve. The efficacy is expressed as the percentage of the maximal activation achieved with a potent reference agonist (e.g., Rosiglitazone for PPARγ).

Mandatory Visualization

The following diagrams illustrate the signaling pathway of PPAR activation and the workflow of the competitive TR-FRET binding assay.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amorfrutin_A This compound PPAR PPAR Amorfrutin_A->PPAR Binds PPAR_RXR_dimer PPAR-RXR Heterodimer PPAR->PPAR_RXR_dimer Heterodimerizes with RXR RXR RXR->PPAR_RXR_dimer Heat_Shock_Proteins Heat Shock Proteins Heat_Shock_Proteins->PPAR Dissociates from PPRE PPRE PPAR_RXR_dimer->PPRE Binds to Target_Gene Target Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response Leads to Coactivators Coactivators Coactivators->PPAR_RXR_dimer Recruited to

Caption: PPAR Signaling Pathway.

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement and Analysis Test_Compound Prepare serial dilutions of this compound Add_Compound Add this compound dilutions to plate Test_Compound->Add_Compound PPAR_LBD Prepare GST-tagged PPAR-LBD solution Add_PPAR_Ab Add PPAR-LBD and antibody mixture to plate PPAR_LBD->Add_PPAR_Ab Antibody Prepare Terbium-labeled anti-GST antibody Antibody->Add_PPAR_Ab Tracer Prepare fluorescent pan-PPAR tracer Add_Tracer Add tracer to plate Tracer->Add_Tracer Add_Compound->Add_Tracer Add_Tracer->Add_PPAR_Ab Incubate Incubate at room temperature Add_PPAR_Ab->Incubate Read_Plate Read TR-FRET signal (Ex: 340nm, Em: 495nm & 520nm) Incubate->Read_Plate Analyze Calculate emission ratio and determine IC50/Ki Read_Plate->Analyze

Caption: TR-FRET Binding Assay Workflow.

References

Confirming inhibition of STAT3 nuclear translocation by Amorfrutin A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a key role in cell growth, proliferation, and survival. Its aberrant activation is implicated in numerous cancers, making it a prime target for therapeutic intervention. Amorfrutin A, a natural product, has emerged as a promising inhibitor of the STAT3 signaling pathway. This guide provides a comprehensive comparison of this compound with other known STAT3 inhibitors, supported by experimental data and detailed protocols to facilitate further research.

Mechanism of Action: this compound and the STAT3 Pathway

This compound exerts its inhibitory effect on the STAT3 pathway by targeting key upstream and downstream events. A pivotal study has demonstrated that this compound significantly inhibits the tumor necrosis factor-α (TNF-α)-induced phosphorylation and subsequent nuclear translocation of STAT3 in human cervical carcinoma cells.[1] This inhibition prevents STAT3 from acting as a nuclear transcription factor, thereby blocking the expression of its target genes involved in cell survival and proliferation. Furthermore, this compound has been shown to inhibit the activation of the upstream kinases Janus-activated kinase 1 (JAK1), JAK2, and Src, which are responsible for phosphorylating STAT3.[1]

STAT3_Pathway_Inhibition cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR JAKs_Src JAK1/JAK2/Src TNFR->JAKs_Src STAT3_inactive STAT3 (inactive) Cytoplasm JAKs_Src->STAT3_inactive  Phosphorylation pSTAT3_dimer p-STAT3 Dimer STAT3_inactive->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Nuclear Translocation STAT3_active p-STAT3 (active) Gene_Expression Target Gene Expression STAT3_active->Gene_Expression AmorfrutinA This compound AmorfrutinA->JAKs_Src Inhibits AmorfrutinA->pSTAT3_dimer Inhibits Translocation Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Treatment 2. Treatment - this compound (or other inhibitor) - TNF-α stimulation Cell_Culture->Treatment Luciferase_Assay 3a. Luciferase Reporter Assay (STAT3 transcriptional activity) Treatment->Luciferase_Assay Western_Blot 3b. Western Blot (p-STAT3 & Total STAT3) Treatment->Western_Blot IF_Staining 3c. Immunofluorescence (STAT3 nuclear translocation) Treatment->IF_Staining Data_Analysis 4. Data Analysis & Comparison Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis IF_Staining->Data_Analysis

References

Evaluating Weight Gain Side Effects of Amorfrutin A Compared to Rosiglitazone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the weight gain side effects associated with Amorfrutin A and the full peroxisome proliferator-activated receptor gamma (PPARγ) agonist, rosiglitazone. The information presented herein is supported by experimental data from preclinical studies to assist researchers and drug development professionals in evaluating the therapeutic potential and safety profiles of these compounds.

Executive Summary

Amorfrutins, natural products identified as selective PPARγ modulators (SPPARγMs), have demonstrated promising antidiabetic effects comparable to full PPARγ agonists like rosiglitazone, but with a significantly different side effect profile.[1][2] Notably, preclinical studies indicate that while rosiglitazone consistently induces weight gain, a well-documented side effect in both animal models and human subjects, this compound treatment does not lead to a similar increase in body weight and in some cases, may even reduce it.[1][3] This key difference is attributed to the selective activation of PPARγ by amorfrutins, leading to a distinct pattern of gene expression that separates the desired insulin-sensitizing effects from the undesirable side effects such as fat storage and fluid retention.[1][2]

Data Presentation: Quantitative Comparison of Body Weight Changes

The following tables summarize the quantitative data on body weight changes observed in preclinical studies comparing this compound (or its derivatives) and rosiglitazone.

Table 1: Body Weight Gain in Diet-Induced Obese (DIO) Mice

Treatment GroupDosageDurationChange in Body WeightFood IntakeReference
Vehicle Control-3 weeksBaseline increaseNormal for DIO mice[1][3]
Rosiglitazone4 mg/kg/day3 weeksSignificant increaseIncreased[1][3]
Amorfrutin 1100 mg/kg/day3 weeksSignificant reduction by ~10% vs. vehicleIncreased[1][3]
Amorfrutin 1 (preventive)37 mg/kg/day15 weeksReduced HFD-induced weight gain by 22%Not affected[3][4]

Table 2: Body Weight Gain in Genetically Diabetic (db/db) Mice

Treatment GroupDosageDurationChange in Body WeightReference
Vehicle Control-3 weeksBaseline increase[3]
Rosiglitazone4 mg/kg/day3 weeksStrong increase by ~30%[3]
Amorfrutin 1100 mg/kg/day3 weeksNo significant effect[3]

Experimental Protocols

The primary preclinical data comparing this compound and rosiglitazone originates from studies on diet-induced obese (DIO) and genetically diabetic (db/db) mouse models.

Key Experiment: Evaluation of Antidiabetic and Side Effects in DIO Mice
  • Animal Model: C57BL/6 mice fed a high-fat diet (HFD) to induce obesity and insulin resistance.

  • Treatment Groups:

    • Vehicle control

    • Rosiglitazone (4 mg/kg/day)

    • Amorfrutin 1 (100 mg/kg/day)

  • Administration: Oral gavage, once daily.

  • Duration: 3 weeks.

  • Parameters Measured:

    • Body weight (measured regularly).

    • Food and water intake.

    • Plasma levels of glucose, insulin, triglycerides, and free fatty acids.

    • Oral glucose tolerance tests (OGTT) and intraperitoneal insulin sensitivity tests (IPIST).

    • Plasma protein concentration (as a marker for fluid retention).

    • Gene expression analysis in white adipose tissue.

Key Experiment: Preventive Effects on HFD-Induced Metabolic Disorders
  • Animal Model: C57BL/6 mice.

  • Diet:

    • Low-fat diet (LFD)

    • High-fat diet (HFD)

  • Treatment Groups (on HFD):

    • HFD + Vehicle

    • HFD + Rosiglitazone

    • HFD + Amorfrutin 1 (low-dose: 37 mg/kg/day)

  • Administration: Incorporated into the diet from the beginning of HFD feeding.

  • Duration: 15 weeks.

  • Parameters Measured:

    • Body weight.

    • Food intake.

    • Glucose tolerance and insulin sensitivity.

Mandatory Visualizations

Signaling Pathway Diagram

PPARg_Signaling cluster_receptor Nuclear Receptor cluster_effects Biological Effects Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Full Agonist Adipogenesis ↑ Adipogenesis (Weight Gain) Rosiglitazone->Adipogenesis Fluid_Retention ↑ Fluid Retention Rosiglitazone->Fluid_Retention Amorfrutin_A Amorfrutin_A Amorfrutin_A->PPARg Selective Modulator Insulin_Sensitivity ↑ Insulin Sensitivity Amorfrutin_A->Insulin_Sensitivity Coactivators Coactivators PPARg->Coactivators Recruitment Corepressors Corepressors PPARg->Corepressors Dismissal Coactivators->Insulin_Sensitivity Coactivators->Adipogenesis Coactivators->Fluid_Retention

Caption: PPARγ signaling by Rosiglitazone vs. This compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_models Animal Models cluster_treatments Treatment Groups (Oral Gavage) cluster_endpoints Primary Endpoints DIO_mice Diet-Induced Obese (DIO) Mice Vehicle Vehicle DIO_mice->Vehicle Rosiglitazone_Treatment Rosiglitazone DIO_mice->Rosiglitazone_Treatment Amorfrutin_A_Treatment This compound DIO_mice->Amorfrutin_A_Treatment dbdb_mice Genetically Diabetic (db/db) Mice dbdb_mice->Vehicle dbdb_mice->Rosiglitazone_Treatment dbdb_mice->Amorfrutin_A_Treatment Body_Weight Body Weight Change Vehicle->Body_Weight Rosiglitazone_Treatment->Body_Weight Food_Intake Food Intake Rosiglitazone_Treatment->Food_Intake Fluid_Retention Fluid Retention Markers Rosiglitazone_Treatment->Fluid_Retention Metabolic_Parameters Metabolic Parameters (Glucose, Insulin) Rosiglitazone_Treatment->Metabolic_Parameters Amorfrutin_A_Treatment->Body_Weight Amorfrutin_A_Treatment->Food_Intake Amorfrutin_A_Treatment->Fluid_Retention Amorfrutin_A_Treatment->Metabolic_Parameters

Caption: Preclinical evaluation workflow for this compound.

Discussion of Mechanisms

The differential effects of this compound and rosiglitazone on body weight are rooted in their distinct interactions with the PPARγ receptor. Rosiglitazone is a full agonist, leading to a broad activation of PPARγ target genes, including those involved in adipogenesis and fluid retention, which contribute to weight gain.[1][5]

In contrast, this compound acts as a selective PPARγ modulator (SPPARγM).[1][2] It binds to PPARγ and induces a conformational change that is different from that induced by full agonists. This results in the selective recruitment of co-regulators to the receptor complex, leading to a more targeted gene expression profile.[1][3] Specifically, amorfrutins have been shown to inhibit the phosphorylation of PPARγ at serine 273, a modification linked to the adverse effects of full agonists, while still promoting the expression of genes that enhance insulin sensitivity.[3][4] This selective modulation allows for the dissociation of the therapeutic antidiabetic effects from the undesirable side effect of weight gain.[1][3] Furthermore, unlike rosiglitazone, amorfrutin treatment does not appear to cause fluid retention.[3]

Conclusion

The available preclinical evidence strongly suggests that this compound and its derivatives offer a significant advantage over rosiglitazone concerning the side effect of weight gain. While both compounds exhibit potent insulin-sensitizing effects through PPARγ modulation, this compound's selective action appears to uncouple these therapeutic benefits from the mechanisms that lead to increased body weight and fluid retention. These findings position amorfrutins as a promising class of compounds for the development of novel antidiabetic therapies with an improved safety profile. Further clinical investigation is warranted to confirm these findings in human subjects.

References

Amorfrutin A and Other Phytocannabinoids: A Comparative Analysis of PPAR Receptor Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amorfrutin A and other phytocannabinoids that target Peroxisome Proliferator-Activated Receptors (PPARs). The following sections detail their binding affinities, activation potentials, and the experimental methodologies used to determine these characteristics, supported by quantitative data and pathway visualizations.

Peroxisome Proliferator-Activated Receptors are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation.[1] The three main isotypes, PPARα, PPARγ, and PPARβ/δ, are key drug targets for metabolic diseases.[1][2] Natural products, particularly phytocannabinoids, have emerged as a promising source of novel PPAR modulators. Among these, this compound, isolated from plants like Amorpha fruticosa and Glycyrrhiza foetida, has garnered significant attention for its potent antidiabetic properties.[3][4][5]

Comparative Analysis of PPAR Binding and Activation

Amorfrutins, a class of isoprenoid-substituted benzoic acid derivatives, have been identified as potent PPARγ agonists.[6] Amorfrutin B, a closely related analogue of this compound, demonstrates a particularly high affinity for PPARγ, with a dissociation constant (Kd) in the low nanomolar range, comparable to the synthetic drug rosiglitazone.[7][8] While showing strong selectivity for PPARγ, amorfrutins also exhibit weaker binding to PPARα and PPARβ/δ.[6][7]

In comparison, other phytocannabinoids such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabigerol (CBG) have also been shown to interact with PPARγ.[9][10] However, their binding affinities are generally in the micromolar range, indicating a lower potency compared to the amorfrutins.[10]

Quantitative Data Summary

The following tables summarize the binding affinities and activation data for this compound, its analogues, and other relevant phytocannabinoids on the different PPAR subtypes.

Table 1: Binding Affinities (Ki/Kd in nM) of Amorfrutins and Phytocannabinoids for PPAR Subtypes

CompoundPPARα (nM)PPARγ (nM)PPARβ/δ (nM)Reference(s)
Amorfrutin 127,000236-[6][11]
Amorfrutin 225,000354-[6][11]
Amorfrutin B2,600191,800[7][8]
Pioglitazone (synthetic)-584-[6][11]
Rosiglitazone (synthetic)-64 (IC50)-[6][11]
Δ⁹-THC-21,200 (EC50)-[10]
CBD-20,100 (EC50)-[10]
CBG-12,700 (EC50)-[10]

Note: Ki and Kd values represent dissociation constants, while EC50 values from competitive binding assays are also indicative of binding affinity. Lower values indicate stronger binding.

Table 2: PPARγ Activation Data for Amorfrutins and Phytocannabinoids

CompoundEC50 (µM)Maximal Activation (% of Rosiglitazone)Reference(s)
Amorfrutin 1-15-39%[3][6]
Amorfrutin B-20%[8][12]
Δ⁹-THC--[13]
CBD--[13]
CBG--[10]

Note: EC50 values for activation represent the concentration at which half-maximal activation is achieved. Maximal activation is often expressed relative to a potent synthetic agonist like rosiglitazone.

Signaling Pathways and Experimental Workflows

The interaction of these phytocannabinoids with PPARs initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.

PPAR Signaling Pathway

Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[14][15] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[14] This process is co-regulated by the recruitment of coactivator or corepressor proteins.[6]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytocannabinoid Phytocannabinoid (e.g., this compound) PPAR PPAR Phytocannabinoid->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Target_Gene Target Gene Transcription PPRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Leads to

Caption: The PPAR signaling pathway initiated by a phytocannabinoid ligand.

Experimental Workflow: Reporter Gene Assay

A common method to assess the activation of PPARs by a compound is the reporter gene assay.[16][17][18] This technique utilizes cells that have been engineered to express a PPAR and a reporter gene (e.g., luciferase) linked to a PPRE.

Reporter_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells co-transfected with PPAAR & reporter plasmid Start->Cell_Culture Treatment Treat cells with This compound or other phytocannabinoids Cell_Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminometry Measure luciferase activity (luminescence) Lysis->Luminometry Data_Analysis Analyze data to determine EC50 and maximal activation Luminometry->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a PPAR reporter gene assay.

Phytocannabinoid-PPAR Interaction Landscape

Different phytocannabinoids exhibit varying degrees of selectivity and potency towards the different PPAR subtypes. Amorfrutins are notably potent and selective for PPARγ, while other phytocannabinoids may have a broader or weaker interaction profile.

Phytocannabinoid_PPAR_Targets cluster_phytocannabinoids Phytocannabinoids cluster_ppars PPAR Subtypes Amorfrutin_A This compound/B PPARg PPARγ Amorfrutin_A->PPARg High Affinity Partial Agonist PPARa PPARα Amorfrutin_A->PPARa Low Affinity PPARd PPARβ/δ Amorfrutin_A->PPARd Low Affinity THC THC THC->PPARg Agonist CBD CBD CBD->PPARg Agonist CBG CBG CBG->PPARg Agonist

Caption: Logical relationships between phytocannabinoids and PPAR subtypes.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of a test compound to a specific PPAR subtype.

Methodology:

  • The ligand-binding domain (LBD) of the human PPAR subtype of interest is expressed and purified.

  • A constant concentration of a radiolabeled ligand (e.g., [³H]-rosiglitazone for PPARγ) is incubated with the PPAR-LBD.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

  • After reaching equilibrium, the bound and free radioligand are separated using a filter-binding assay or scintillation proximity assay.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The data is analyzed to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Luciferase Reporter Gene Assay

Objective: To measure the ability of a compound to activate a specific PPAR subtype and induce the transcription of a target gene.

Methodology:

  • HEK293 (Human Embryonic Kidney 293) cells are commonly used for these assays.[6][19]

  • Cells are co-transfected with two plasmids:

    • An expression vector containing the full-length human PPAR subtype or a fusion protein of the PPAR-LBD and the GAL4 DNA-binding domain.[19][20]

    • A reporter plasmid containing a luciferase gene under the control of a PPRE or a GAL4 upstream activation sequence.[19][20]

  • After transfection, the cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., rosiglitazone).[20]

  • The cells are incubated for a period of 22-24 hours to allow for receptor activation and reporter gene expression.[17]

  • Following incubation, the cells are lysed, and a luciferase substrate is added.

  • The luminescence produced by the luciferase reaction is measured using a luminometer.[17]

  • The data is used to generate dose-response curves, from which the EC50 (effective concentration for 50% of maximal response) and the maximal activation relative to the reference agonist are determined.[8]

Conclusion

This compound and its analogues, particularly Amorfrutin B, stand out as potent and selective PPARγ modulators with significantly higher binding affinities compared to other studied phytocannabinoids like THC, CBD, and CBG.[6][7][8][10] This makes them promising candidates for the development of novel therapeutics for metabolic disorders such as type 2 diabetes.[3][4] The provided experimental protocols offer a foundation for further comparative studies to elucidate the full therapeutic potential and structure-activity relationships of this diverse class of natural compounds. Future research should focus on direct, side-by-side comparisons of a wider range of phytocannabinoids across all PPAR subtypes to build a more comprehensive understanding of their pharmacological profiles.

References

A Comparative Guide to the Glucose-Lowering Properties of Amorfrutin A Analogs and Amorfrutin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global rise in metabolic diseases, particularly type 2 diabetes, has intensified the search for novel therapeutic agents with improved efficacy and safety profiles. Amorfrutins, a class of natural products, have emerged as promising candidates due to their potent antidiabetic properties.[1][2] This guide provides a detailed comparison of Amorfrutin B with various Amorfrutin A analogs, focusing on their ability to replicate the glucose-lowering effects of the parent compounds. The information presented herein is supported by experimental data to aid researchers in the evaluation and potential development of these compounds as therapeutic agents.

Introduction to Amorfrutins and their Mechanism of Action

Amorfrutins are natural products isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida.[1] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor that regulates glucose and lipid metabolism.[1][3] Unlike full PPARγ agonists like thiazolidinediones (TZDs), which are associated with undesirable side effects such as weight gain and fluid retention, amorfrutins act as selective PPARγ modulators (SPPARγMs).[1][2][4] This selective modulation leads to a beneficial gene expression profile that improves insulin sensitivity and glucose metabolism without the adverse effects linked to full agonists.[1][5]

Comparative Analysis of Amorfrutin B and this compound Analogs

Amorfrutin B has been identified as the natural product with the highest known affinity for PPARγ, exhibiting binding affinity in the low nanomolar range, comparable to the synthetic drug rosiglitazone.[3][5] This high affinity translates to potent glucose-lowering effects observed in preclinical models.[3] this compound and its analogs, while also demonstrating efficacy, exhibit variations in their binding affinities and transcriptional activation of PPARγ.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key in vitro parameters for Amorfrutin B and various this compound analogs, providing a direct comparison of their potency and efficacy in activating PPARγ.

CompoundPPARγ Binding Affinity (Ki/Kd, nM)PPARγ Transcriptional Activation (EC50, nM)Maximal Efficacy (% of Rosiglitazone)Selectivity for PPARγ vs PPARα/δReference
Amorfrutin B 19 (Kd)Low nanomolar20%High (60-140 fold)[3][5]
Amorfrutin 1 (this compound) 236 (Ki)-39%High[1][6]
Amorfrutin 2 354 (Ki)-30%High[1][5]
Pioglitazone 584 (Ki)---[1][6]
Rosiglitazone --100% (by definition)-[5]

Ki and Kd values represent the inhibition and dissociation constants, respectively, indicating the ligand's binding affinity. A lower value signifies a higher affinity. EC50 is the concentration of a drug that gives half-maximal response. Maximal Efficacy is the maximum response achievable from a drug, shown here relative to the full agonist rosiglitazone.

In Vivo Glucose-Lowering Effects

In vivo studies in diet-induced obese (DIO) and db/db mouse models have demonstrated the significant antidiabetic effects of amorfrutins.

CompoundAnimal ModelDoseKey OutcomesReference
Amorfrutin B High-fat-diet-fed C57BL/6 mice100 mg/kg/day for 27 daysImproved insulin sensitivity, glucose tolerance, and blood lipid profiles. No weight gain and liver-protecting properties.[3]
Amorfrutin 1 (this compound) DIO C57BL/6 mice100 mg/kg/day for 23 daysReduced insulin resistance (comparable to rosiglitazone), improved glucose tolerance (19% decrease in glucose AUC), and insulin sensitivity (14% increase in glucose AUCi).[1][7]
Amorfrutin 1 (this compound) db/db mice-More potent reduction in plasma insulin than rosiglitazone. Decreased plasma glucose, triglycerides, and free fatty acids. No significant effect on body weight.[1]

Signaling Pathway and Experimental Workflow

PPARγ Signaling Pathway

The glucose-lowering effects of amorfrutins are mediated through the activation of the PPARγ signaling pathway. The following diagram illustrates this process.

PPAR_Signaling cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus Amorfrutin Amorfrutin B or This compound analog PPARg PPARγ Amorfrutin->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPARγ Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., Slc2a4, Fabp4) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins mRNA->Protein Translation MetabolicEffects Improved Insulin Sensitivity & Glucose Uptake Protein->MetabolicEffects

Caption: PPARγ signaling pathway activated by Amorfrutins.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines a typical experimental workflow for assessing the in vivo glucose-lowering properties of Amorfrutin analogs.

experimental_workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis animal_model Induce Insulin Resistance (e.g., High-Fat Diet in C57BL/6 mice) grouping Group Allocation (Vehicle, Amorfrutin Analog, Positive Control) animal_model->grouping treatment Daily Oral Administration grouping->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt ipist Intraperitoneal Insulin Sensitivity Test (IPIST) treatment->ipist blood_sampling Blood Sampling (Glucose, Insulin, Lipids) treatment->blood_sampling tissue_analysis Tissue Analysis (e.g., Gene Expression in Adipose Tissue) treatment->tissue_analysis data_analysis Statistical Analysis (e.g., AUC calculation, t-test, ANOVA) ogtt->data_analysis ipist->data_analysis blood_sampling->data_analysis tissue_analysis->data_analysis conclusion Conclusion on Efficacy and Safety data_analysis->conclusion

Caption: In vivo evaluation workflow for Amorfrutin analogs.

Detailed Experimental Protocols

Competitive TR-FRET Assay for PPARγ Binding Affinity

This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

  • Principle: The assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium-labeled anti-GST antibody and a fluorescently labeled PPARγ ligand (tracer) bound to a GST-tagged PPARγ-LBD. A test compound that binds to the PPARγ-LBD will displace the tracer, leading to a decrease in the FRET signal.

  • Materials: GST-tagged PPARγ-LBD, fluorescently labeled PPARγ tracer, terbium-labeled anti-GST antibody, assay buffer, and microplates.

  • Procedure:

    • A solution of GST-PPARγ-LBD and the terbium-labeled anti-GST antibody is prepared in assay buffer.

    • Serial dilutions of the test compound (e.g., this compound analog) are prepared.

    • The PPARγ-LBD/antibody solution, the fluorescent tracer, and the test compound dilutions are added to the wells of a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The data are typically fitted to a sigmoidal dose-response curve to determine the IC50 value, which is then used to calculate the inhibition constant (Ki).

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.

  • Principle: Cells (e.g., HEK293) are transiently transfected with two plasmids: one expressing the full-length PPARγ and another containing a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE). Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

  • Materials: HEK293 cells, cell culture medium, transfection reagent, PPARγ expression plasmid, PPRE-reporter plasmid, and a luminometer.

  • Procedure:

    • HEK293 cells are seeded in a multi-well plate.

    • The cells are co-transfected with the PPARγ expression plasmid and the PPRE-reporter plasmid.

    • After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound.

    • The cells are incubated for a further period (e.g., 24 hours) to allow for reporter gene expression.

    • A cell lysis buffer containing the substrate for the reporter enzyme (e.g., luciferin for luciferase) is added to the wells.

    • The luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data are normalized to a control and plotted against the compound concentration. The EC50 value and the maximal efficacy relative to a full agonist (e.g., rosiglitazone) are determined.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the blood.

  • Principle: After an overnight fast, a concentrated glucose solution is administered orally to the mice. Blood glucose levels are then measured at several time points to determine the glucose tolerance.

  • Animals: Insulin-resistant mice (e.g., high-fat diet-fed C57BL/6).

  • Procedure:

    • Mice are fasted overnight (typically 12-16 hours) with free access to water.

    • A baseline blood sample is taken from the tail vein (t=0 min).

    • A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

    • Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion. A lower AUC indicates improved glucose tolerance.

Conclusion

Amorfrutin B stands out as a particularly potent natural PPARγ modulator with a high binding affinity and significant in vivo efficacy in improving glucose metabolism.[3][5] While this compound and its analogs also demonstrate beneficial glucose-lowering properties, their potency is generally lower than that of Amorfrutin B.[1][5] The selective nature of PPARγ modulation by amorfrutins presents a promising therapeutic strategy for type 2 diabetes, potentially avoiding the adverse effects associated with full PPARγ agonists.[1][4] Further research into the structure-activity relationships of this compound analogs could lead to the development of even more potent and selective compounds, offering a valuable addition to the arsenal of antidiabetic therapies. The application of plant-derived amorfrutins or their synthetic analogs is a promising approach for the prevention and treatment of complex metabolic diseases.[3]

References

Safety Operating Guide

Proper Disposal of Amorfrutin A: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Amorfrutin A, a compound noted for its potential antidiabetic and anti-inflammatory properties. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to ensure personal safety and environmental protection, in line with regulatory compliance.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires meticulous handling to prevent contamination of waterways and ecosystems.[2] The primary directive for its disposal is to consign it to an approved hazardous waste disposal facility.[1]

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE), including gloves, lab coats, and protective eyewear, should be worn at all times to avoid direct contact.[3] Ensure that all handling of this compound, including preparation for disposal, is conducted in a well-ventilated area, preferably within a chemical fume hood.

On-Site Waste Management Protocol

Proper management of this compound waste within the laboratory is a critical first step towards its safe disposal. This involves a systematic approach to segregation, containment, and labeling.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Pure Compound: Unused or expired this compound.

  • Solutions: Any solutions containing this compound, including those in DMSO, ethanol, or methanol.

  • Contaminated Labware: Pipette tips, vials, flasks, and any other disposable equipment that has come into contact with the compound.

  • Contaminated PPE: Gloves, bench liners, and other protective gear that are contaminated.

Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.[4]

Step 2: Waste Accumulation and Containment

Collect this compound waste in designated, leak-proof containers that are compatible with the chemical properties of the waste. For liquid waste, use containers with secure screw caps. Solid waste should be collected in clearly marked, durable bags or containers.

Step 3: Labeling of Waste Containers

Proper labeling is a legal requirement and crucial for the safety of all personnel handling the waste.[5] All this compound waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life")

  • The accumulation start date

  • The laboratory or department of origin

  • The principal investigator's name and contact information

Off-Site Disposal Procedure

The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1] It is the responsibility of the laboratory or institution to arrange for this service.

Step 1: Selecting a Licensed Waste Disposal Vendor

Engage a reputable and certified hazardous waste disposal service. Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors. When selecting a vendor, verify their permits and compliance history.

Step 2: Arranging for Waste Pickup

Contact your chosen vendor to schedule a pickup of the hazardous waste. You will need to provide them with an inventory of the waste, including the information from your container labels.

Step 3: Preparing for Shipment

Follow the specific instructions provided by the waste disposal company for preparing the waste for transport. This may include specific packaging or secondary containment requirements.

Step 4: Documentation

Ensure that all necessary paperwork, such as hazardous waste manifests, is completed accurately. These documents track the waste from your facility to its final disposal site and are a critical component of regulatory compliance.

Quantitative Data Summary

PropertyValueReference
CAS Number 80489-90-3[1]
Molecular Formula C21H24O4[1]
Molecular Weight 340.41 g/mol [1]
Form Solid[6]
Solubility Soluble in DMSO, Ethanol, Methanol[7]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Disposal Precautionary Statement P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocols

Protocol for the Neutralization of Trace Amounts of this compound on Lab Surfaces (for cleaning purposes only, not for bulk disposal):

While bulk disposal must be handled by a licensed facility, minor spills on non-porous surfaces can be decontaminated.

  • Isolate the Area: Cordon off the area of the spill.

  • Absorb the Spill: If the spill is a solution, absorb it with an inert material (e.g., vermiculite, sand).

  • Decontamination: Prepare a 10% bleach solution. Carefully wipe the contaminated surface with the bleach solution, followed by a water rinse, and then a 70% ethanol rinse. All materials used for cleaning the spill (absorbent material, wipes, etc.) must be collected and disposed of as hazardous waste.

Visualizations

AmorfrutinA_Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_Disposal Off-Site Disposal Start This compound Waste Generated Identify Identify & Segregate Waste Start->Identify Contain Accumulate in Labeled, Compatible Containers Identify->Contain Store Store Safely in Designated Area Contain->Store Select_Vendor Select Licensed Disposal Vendor Store->Select_Vendor Schedule_Pickup Schedule Waste Pickup Select_Vendor->Schedule_Pickup Prepare_Shipment Prepare for Shipment Schedule_Pickup->Prepare_Shipment Documentation Complete Manifests Prepare_Shipment->Documentation Final_Disposal Transport to Approved Facility Documentation->Final_Disposal Hazard_Communication_Pathway cluster_Actions Required Actions AmorfrutinA This compound H302: Harmful if swallowed H410: Very toxic to aquatic life with long lasting effects Handling Wear Appropriate PPE AmorfrutinA:h1_1->Handling Disposal Dispose via Approved Hazardous Waste Facility AmorfrutinA:h1_2->Disposal Prevention Avoid Release to the Environment AmorfrutinA:h1_2->Prevention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amorfrutin A
Reactant of Route 2
Amorfrutin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.